molecular formula C7H12N2O3 B1603069 1-(2-Methoxyethyl)piperazine-2,6-dione CAS No. 841274-04-2

1-(2-Methoxyethyl)piperazine-2,6-dione

Cat. No.: B1603069
CAS No.: 841274-04-2
M. Wt: 172.18 g/mol
InChI Key: QOHLRIMKSLEMKL-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)piperazine-2,6-dione is a useful research compound. Its molecular formula is C7H12N2O3 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-methoxyethyl)piperazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-12-3-2-9-6(10)4-8-5-7(9)11/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHLRIMKSLEMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630780
Record name 1-(2-Methoxyethyl)piperazine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

841274-04-2
Record name 1-(2-Methoxyethyl)piperazine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 1-(2-Methoxyethyl)piperazine-2,6-dione: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine-2,6-dione motif is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules, including notable therapeutics in targeted protein degradation.[1] The strategic N-1 substitution of this heterocyclic system allows for fine-tuning of physicochemical properties and provides a critical vector for conjugation to other molecular entities. This guide presents an in-depth, field-proven methodology for the synthesis and comprehensive characterization of 1-(2-Methoxyethyl)piperazine-2,6-dione, a versatile intermediate for drug development. We will detail a robust two-step synthetic pathway, explain the causal logic behind key procedural choices, and provide a self-validating framework of analytical techniques—including NMR, MS, and FTIR spectroscopy, alongside HPLC for purity assessment—to ensure the compound's identity, structure, and quality.

Strategic Importance and Rationale

The piperazine-2,6-dione ring system is a cyclic diamide that presents a conformationally constrained scaffold. This structural rigidity can enhance binding affinity to biological targets by reducing the entropic penalty upon binding. The introduction of the 2-methoxyethyl group at the N-1 position serves a dual purpose: it enhances solubility through the ether linkage and provides a terminal functional group that is relatively inert, preventing unwanted side reactions while subtly modulating the electronic and steric profile of the molecule.

Understanding the synthesis and quality control of such intermediates is not merely a routine task; it is a strategic decision that directly impacts the cost, scalability, and regulatory success of a drug development program.[2] This guide is designed for researchers and process chemists to establish a reliable and well-characterized supply of this key building block.

Synthetic Pathway: A Two-Step Approach

The most logical and atom-economical approach to 1-(2-Methoxyethyl)piperazine-2,6-dione is a two-step process involving the initial synthesis of an acyclic precursor, N-(2-Methoxyethyl)iminodiacetic acid, followed by a dehydration-mediated cyclization. This strategy avoids the complexities of direct alkylation onto a pre-formed piperazine-2,6-dione ring, which can suffer from poor reactivity and side reactions.

SynthesisWorkflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization A 2-Methoxyethylamine C N-(2-Methoxyethyl)iminodiacetic acid A->C Aqueous Alkylation (pH Control) B Sodium Chloroacetate (2 eq.) B->C D 1-(2-Methoxyethyl)piperazine-2,6-dione C->D Thermal Dehydration (High Temperature)

Caption: Overall synthetic workflow for 1-(2-Methoxyethyl)piperazine-2,6-dione.

Step 1: Synthesis of N-(2-Methoxyethyl)iminodiacetic acid

The foundational step is the double N-alkylation of 2-methoxyethylamine with a carboxymethyl equivalent. While various methods exist for creating iminodiacetic acid derivatives[3][4], the use of sodium chloroacetate in an aqueous medium offers a scalable, cost-effective, and safe option.

Causality Behind Experimental Choices:

  • Reagents: 2-methoxyethylamine serves as the nitrogen backbone. Sodium chloroacetate provides the two "acetic acid arms."

  • Solvent & pH Control: The reaction is run in water for safety, cost, and environmental considerations. A base (like sodium hydroxide) is added incrementally to neutralize the HCl formed during the alkylation, driving the reaction to completion and keeping the amine nucleophilic. Maintaining a pH between 9-11 is critical; too low, and the amine is protonated and non-reactive; too high, and competing hydrolysis of chloroacetate becomes significant.

Experimental Protocol: N-(2-Methoxyethyl)iminodiacetic acid

  • To a stirred solution of 2-methoxyethylamine (1.0 eq.) in deionized water, add sodium chloroacetate (2.2 eq.).

  • Adjust the pH of the solution to 10.5 with a 50% (w/w) aqueous solution of sodium hydroxide.

  • Heat the reaction mixture to 60-70°C and maintain this temperature.

  • Continuously monitor the pH and maintain it between 10.0 and 10.5 by the controlled addition of 50% NaOH solution for 4-6 hours.

  • After the reaction is complete (as monitored by HPLC or the cessation of NaOH consumption), cool the mixture to room temperature.

  • Acidify the solution to pH 2.0 with concentrated hydrochloric acid to precipitate the product.

  • Cool the mixture to 0-5°C, stir for 1 hour, and collect the white precipitate by filtration.

  • Wash the solid with cold deionized water and dry under vacuum to yield N-(2-Methoxyethyl)iminodiacetic acid.

Step 2: Cyclization to 1-(2-Methoxyethyl)piperazine-2,6-dione

The cyclization of the diacid intermediate to form the six-membered imide ring is achieved through thermal dehydration. This method is often preferred in process chemistry for its simplicity, as it avoids the use of costly coupling reagents and simplifies product purification.

Causality Behind Experimental Choices:

  • Method: High-temperature heating drives off two molecules of water to form the two amide bonds of the cyclic imide. This is a classic and robust method for the formation of stable six-membered rings.

  • Vacuum: Applying a vacuum during the latter part of the heating cycle helps to efficiently remove water, driving the equilibrium towards the product and preventing potential hydrolytic reversion.

Experimental Protocol: 1-(2-Methoxyethyl)piperazine-2,6-dione

  • Place the dry N-(2-Methoxyethyl)iminodiacetic acid (1.0 eq.) into a round-bottom flask equipped for distillation.

  • Heat the solid under a nitrogen atmosphere to 180-200°C. The solid will melt and begin to evolve water.

  • Maintain this temperature for 2-3 hours, during which time water will distill from the reaction mixture.

  • Apply a mild vacuum for the final hour of heating to ensure complete removal of water.

  • Cool the reaction mixture to room temperature. The resulting crude product, a viscous oil or low-melting solid, can be purified.

  • Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by vacuum distillation to yield the pure 1-(2-Methoxyethyl)piperazine-2,6-dione.

Comprehensive Characterization and Quality Control

The confirmation of a molecule's structure and purity is non-negotiable in pharmaceutical development.[5][6] A suite of orthogonal analytical techniques must be employed to provide a self-validating data package.

ValidationLogic cluster_Purity Purity Assessment cluster_Structure Structural Elucidation Synth Synthesized Product HPLC HPLC Synth->HPLC Quantifies Purity NMR NMR (¹H & ¹³C) Synth->NMR Confirms Connectivity MS Mass Spec. Synth->MS Confirms Mass FTIR FTIR Synth->FTIR Confirms Functional Groups

Caption: Interrelation of analytical techniques for product validation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical intermediates.[7] A well-developed method can separate the final product from starting materials, intermediates, and by-products.

Protocol: Reverse-Phase HPLC Method

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 water/acetonitrile mixture.

Parameter Condition Rationale
Column C18 (Reverse-Phase)Good retention for moderately polar organic molecules.
Mobile Phase Water/Acetonitrile with TFAStandard mobile phase for good peak shape and resolution.
Detection 210 nm (Low UV)The molecule lacks a strong chromophore; detection relies on the amide bonds.
Purity Spec. ≥98% (area normalisation)A common specification for an advanced intermediate.
Structural Elucidation by Spectroscopy

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous information about the carbon-hydrogen framework of the molecule.[8]

¹H NMR Data (Predicted, 400 MHz, CDCl₃)
Assignment Structure Position Expected δ (ppm) Multiplicity Integration
-OCH₃Methoxy Protons~3.35Singlet (s)3H
-CH₂-O-Methylene (adjacent to O)~3.55Triplet (t)2H
-N-CH₂-Methylene (adjacent to N)~3.65Triplet (t)2H
Ring ProtonsPiperazine Ring CH₂~3.40Singlet (s)4H
¹³C NMR Data (Predicted, 100 MHz, CDCl₃)
Assignment Expected δ (ppm)
C=O~168
-OCH₃~59
-CH₂-O-~70
-N-CH₂-~50
Ring CH₂~48

B. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.[9]

  • Technique: Electrospray Ionization (ESI) in positive mode is ideal for this molecule.

  • Expected Molecular Ion:

    • Formula: C₇H₁₂N₂O₃

    • Exact Mass: 172.0848

    • Observed Ion [M+H]⁺: m/z 173.0921

  • Key Fragmentation: A primary fragmentation would be the cleavage of the N-CH₂ bond of the side chain, leading to a loss of the methoxyethyl group.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful technique for identifying the key functional groups present in the molecule.[10][11]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
C=OAmide I Stretch1680 - 1720 (strong, sharp)Confirms the presence of the dione carbonyls.
C-NAmide Stretch1250 - 1350Indicates the amide linkages within the ring.
C-O-CEther Stretch1080 - 1150 (strong)Confirms the presence of the methoxyethyl side chain.
C-HAlkane Stretch2850 - 2960Corresponds to the aliphatic C-H bonds.

Conclusion

This guide has outlined a robust and scalable synthesis for 1-(2-Methoxyethyl)piperazine-2,6-dione, a valuable intermediate for pharmaceutical research. By integrating causal explanations for procedural choices with a comprehensive and orthogonal analytical characterization strategy, we provide a framework that ensures both scientific integrity and practical applicability. The detailed protocols and expected analytical data serve as a reliable resource for researchers to produce and validate this compound, accelerating the journey of discovery and development.

References

  • Oomens, J., et al. (2013). Spectroscopic Identification of Cyclic Imide b2-Ions from Peptides Containing Gln and Asn Residues. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Wang, Y., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-diones Under Transition-Metal Free Condition. ChemistryOpen. Available at: [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Available at: [Link]

  • Inam, F. (2024). Analytical Techniques in Pharmaceutical Analysis. Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Buth, H. (2020). The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Available at: [Link]

  • Gao, D., et al. (2020). Preparation of piperazine-2,6-dione 17. ResearchGate. Available at: [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • Seebacher, W., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • PharmTech. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine-2,6-dione. PubChem Compound Database. Available at: [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • Seebacher, W., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]

  • Kappe, C. O., et al. (2001). SYNTHESIS AND CHARACTERIZATION OF PIPERAZINE-2,6-DIONES. Organic Preparations and Procedures International. Available at: [Link]

  • Kamal, A., et al. (2014). Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. ResearchGate. Available at: [Link]

  • Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. Available at: [Link]

  • Mary, M. B., et al. (2014). Spectral investigation and normal coordinate analysis of piperazine. ResearchGate. Available at: [Link]

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  • Tunoori, A. R., et al. (2014). Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Relatives. Organic Letters. Available at: [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Piperazine-2,5-dione Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine-2,5-dione core, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its rigid cyclic dipeptide structure offers a unique combination of metabolic stability, synthetic tractability, and the ability to present diverse pharmacophoric groups in a defined spatial orientation. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic understanding of novel piperazine-2,5-dione analogs, offering field-proven insights for researchers in drug discovery and development.

The Piperazine-2,5-dione Scaffold: A Foundation for Diverse Bioactivity

Piperazine-2,5-diones, also known as diketopiperazines (DKPs), are naturally occurring and synthetically accessible molecules that have demonstrated a remarkable breadth of biological activities.[1][2] Their constrained conformation allows for specific interactions with a variety of biological targets, leading to a wide spectrum of therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, antiviral, analgesic, and antidepressant properties.[1][3][4][5] The versatility of this scaffold lies in the ability to introduce a wide range of substituents at the C-3, C-6, N-1, and N-4 positions, enabling fine-tuning of their pharmacological profiles.

Synthesis of Novel Piperazine-2,5-dione Analogs: Strategies and a Representative Protocol

The synthesis of substituted piperazine-2,5-diones can be broadly approached through two main strategies: the cyclization of dipeptide precursors or the elaboration of a pre-formed piperazine-2,5-dione core.[6] Modern synthetic methodologies, such as the Ugi cascade reaction, have streamlined the synthesis of complex analogs from simple starting materials in a one-pot fashion.

Key Synthetic Approaches:
  • Cyclization of Dipeptides: This classical approach involves the formation of a linear dipeptide followed by an intramolecular cyclization to form the six-membered ring.

  • Building from the Core: This strategy utilizes a pre-existing piperazine-2,5-dione scaffold, which is then functionalized at various positions.

  • Ugi Multicomponent Reaction: This powerful one-pot reaction allows for the rapid assembly of complex piperazine-2,5-dione derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide.

Detailed Experimental Protocol: Synthesis of a Tryptamine-Piperazine-2,5-dione Analog

This protocol outlines a representative one-pot, two-step synthesis of a tryptamine-piperazine-2,5-dione conjugate, a class of compounds that has shown promising anticancer activity.

Step 1: Ugi Four-Component Reaction

  • To a solution of tryptamine (1.0 mmol) in methanol (2.0 mL), add the desired aldehyde (1.0 mmol), isocyanide (1.0 mmol), and a carboxylic acid (1.0 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude Ugi product. This intermediate is typically used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Dissolve the crude Ugi product in a suitable solvent such as acetonitrile (3.0 mL).

  • Add a base, for example, potassium carbonate (K₂CO₃, 2.0 mmol).

  • Heat the reaction mixture in a sealed tube using microwave irradiation at 120 °C for 10-20 minutes.

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired tryptamine-piperazine-2,5-dione analog.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Evaluating the Biological Activity: A Suite of In Vitro and In Vivo Assays

A comprehensive evaluation of the biological activity of novel piperazine-2,5-dione analogs requires a panel of well-established in vitro and in vivo assays. The choice of assays will be dictated by the intended therapeutic application.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic potential of novel compounds against cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the piperazine-2,5-dione analog for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

The Griess assay is a simple and sensitive method to measure the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in a 96-well plate (e.g., 5 x 10⁴ cells/well) and allow them to adhere.

  • Pre-treatment and Stimulation: Pre-treat the cells with various concentrations of the piperazine-2,5-dione analog for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540-550 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

In Vivo Analgesic Activity: The Hot Plate Test

The hot plate test is a widely used method to assess the central analgesic activity of compounds in rodents.[6]

Protocol:

  • Animal Acclimatization: Acclimatize mice to the testing room and the hot plate apparatus (maintained at a constant temperature, e.g., 55 ± 1°C).

  • Baseline Measurement: Determine the baseline reaction time for each mouse by placing it on the hot plate and recording the time it takes to exhibit a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Compound Administration: Administer the piperazine-2,5-dione analog (e.g., intraperitoneally or orally) at various doses. A control group receives the vehicle, and a positive control group receives a known analgesic (e.g., morphine).

  • Post-treatment Measurement: At specific time points after drug administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and record their reaction times.

  • Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) to evaluate the analgesic activity.

In Vivo Antidepressant Activity: The Forced Swim Test

The forced swim test is a behavioral despair model used to screen for potential antidepressant activity in rodents.[3][7]

Protocol:

  • Apparatus: Use a transparent cylindrical container filled with water (24 ± 1°C) to a depth where the mouse cannot touch the bottom.

  • Acclimatization: Allow the mice to acclimate to the testing room for at least 60 minutes before the test.

  • Test Procedure: Gently place each mouse into the water-filled cylinder for a 6-minute session. The first 2 minutes are considered a pre-test and are not scored.

  • Behavioral Scoring: During the final 4 minutes of the test, record the duration of immobility, which is defined as the time the mouse spends floating with only the movements necessary to keep its head above water.

  • Compound Administration: Administer the test compound at various doses prior to the test. A control group receives the vehicle, and a positive control group receives a known antidepressant (e.g., fluoxetine).

  • Data Analysis: Compare the duration of immobility between the treated groups and the control group. A significant decrease in immobility time suggests potential antidepressant activity.

Mechanism of Action: Unraveling the Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of piperazine-2,5-dione analogs is crucial for their rational design and development. Several studies have begun to elucidate the signaling pathways modulated by these compounds.

Anticancer Activity and the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] Some piperazine-substituted compounds have been shown to exert their anticancer effects by inhibiting this pathway.[2][9] Inhibition of PI3K and Akt phosphorylation can lead to the downregulation of downstream effectors, ultimately inducing apoptosis and inhibiting cell proliferation in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes P25D Piperazine-2,5-dione Analog P25D->PI3K Inhibits P25D->Akt Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by piperazine-2,5-dione analogs.

Data Presentation: Summarizing Key Findings

For clarity and ease of comparison, quantitative data from biological assays should be presented in a structured format.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Novel Piperazine-2,5-dione Analogs against Human Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)
Analog AA549 (Lung)15.2 ± 1.8
Analog BMCF-7 (Breast)8.5 ± 0.9
Analog CHCT116 (Colon)22.1 ± 2.5
DoxorubicinA549 (Lung)0.8 ± 0.1

Table 2: In Vivo Analgesic and Antidepressant Activity of a Lead Piperazine-2,5-dione Analog

AssayDose (mg/kg)Result
Hot Plate Test1045% increase in latency
Forced Swim Test1060% decrease in immobility

Conclusion and Future Directions

The piperazine-2,5-dione scaffold continues to be a rich source of novel drug candidates with diverse biological activities. The synthetic strategies and biological evaluation protocols outlined in this guide provide a robust framework for researchers to explore the therapeutic potential of this versatile class of compounds. Future research should focus on elucidating the specific molecular targets and signaling pathways for a wider range of bioactive analogs to enable more targeted drug design. Furthermore, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their successful translation into clinical applications.

References

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  • Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors. (2019). Evidence-Based Complementary and Alternative Medicine, 2019, 9369418. Retrieved from [Link]

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  • (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. (2024). Heliyon, 10(15), e32258. Retrieved from [Link]

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  • Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway. (2020). Journal of Cancer, 11(17), 5127–5136. Retrieved from [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). International Journal of Molecular Sciences, 26(9), 3991. Retrieved from [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). ResearchGate. Retrieved from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). Journal of Medicinal Chemistry, 64(15), 11449–11475. Retrieved from [Link]

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Unraveling the Molecular Blueprint: A Technical Guide to Discovering the Mechanism of Action of 1-(2-Methoxyethyl)piperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for a Novel Compound

The piperazine-2,6-dione scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide array of biological activities, from antipsychotic and antidepressant effects to anti-inflammatory and even targeted protein degradation capabilities.[1][2][3] The introduction of a 1-(2-methoxyethyl) substituent to this core presents a novel chemical entity, 1-(2-methoxyethyl)piperazine-2,6-dione, with an uncharacterized mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically elucidate the molecular targets and cellular pathways of this and other novel small molecules. Our approach is not a rigid template but a dynamic, logic-driven workflow designed to build a self-validating case for the compound's MoA from the ground up.

Part 1: Foundational Insights through Phenotypic Screening

Before embarking on a quest for the direct molecular target, it is crucial to understand the compound's functional consequences at a cellular level. Phenotypic screening provides the initial "what," which guides the subsequent search for "how."

Rationale for Broad-Based Phenotypic Profiling

A broad-based phenotypic screen across a diverse panel of cell lines (e.g., cancer cell lines from different tissues, primary cells) is the logical first step. This approach maximizes the chances of observing a significant biological response and can provide initial clues about the compound's potential therapeutic area. High-content imaging is a particularly powerful tool at this stage, as it can simultaneously assess multiple phenotypic parameters such as cell proliferation, morphology, apoptosis, and cell cycle status.

Experimental Protocol: High-Content Cellular Profiling
  • Cell Line Panel Selection: Choose a panel of 20-50 cell lines representing various tissue origins and genetic backgrounds.

  • Compound Treatment: Treat cells with a range of concentrations of 1-(2-Methoxyethyl)piperazine-2,6-dione (e.g., from 10 nM to 100 µM) for a defined period (e.g., 24, 48, and 72 hours).

  • Staining: Following treatment, fix and stain the cells with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for the nucleus, phalloidin for the actin cytoskeleton, and a marker for mitochondrial membrane potential).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Utilize image analysis software to quantify various phenotypic parameters.

Parameter QuantifiedPotential Implication
Cell CountCytostatic or cytotoxic effects
Nuclear Size and ShapeCell cycle arrest, genotoxicity
Actin Cytoskeleton IntegrityEffects on cell motility, adhesion
Mitochondrial Membrane PotentialMitochondrial dysfunction, apoptosis

Part 2: The Hunt for the Molecular Target

With a defined cellular phenotype in hand, the next critical phase is the identification of the direct molecular target(s) of 1-(2-Methoxyethyl)piperazine-2,6-dione. A multi-pronged approach, employing both affinity-based and label-free methods, is essential for robust target identification.[4][5][6]

Affinity-Based Target Identification: Leveraging Molecular Interactions

Affinity-based methods rely on using a modified version of the small molecule to "pull down" its binding partners from a complex biological sample.[4][5]

This technique involves immobilizing the compound of interest on a solid support (e.g., beads) to capture its protein targets from cell lysates.[7][8]

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

Caption: Workflow for affinity-based target identification.

Protocol: On-Bead Affinity Matrix Pulldown

  • Probe Synthesis: Synthesize an analog of 1-(2-Methoxyethyl)piperazine-2,6-dione with a linker at a position that does not interfere with its biological activity. This linker will be used to attach the molecule to beads.

  • Immobilization: Covalently attach the functionalized analog to a solid support, such as agarose beads.[4]

  • Competition Binding: Incubate the compound-immobilized beads with cell lysate in the presence and absence of an excess of the free, unmodified 1-(2-Methoxyethyl)piperazine-2,6-dione.[7]

  • Washing and Elution: Thoroughly wash the beads to remove non-specific binders. Elute the specifically bound proteins.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: True targets will be present in the eluate from the beads incubated without the free compound but absent or significantly reduced in the eluate from the beads incubated with the free compound competitor.

Photoaffinity labeling offers an alternative where a photoreactive group is incorporated into the small molecule.[9] Upon UV irradiation, this group forms a covalent bond with the target protein, allowing for its identification.[9]

Label-Free Target Identification: Observing Compound Effects in a Native Environment

Label-free methods avoid chemical modification of the compound, thus preserving its native interactions.[4]

CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[10][11][12][13] This change in stability can be detected by heating intact cells or cell lysates and measuring the amount of soluble protein remaining at different temperatures.[11][12]

Experimental Workflow: CETSA

CETSA_Workflow cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Analysis A Treat Cells/Lysate with 1-(2-Methoxyethyl)piperazine-2,6-dione or Vehicle B Heat Samples across a Temperature Gradient A->B C Separate Soluble and Aggregated Proteins B->C D Quantify Soluble Target Protein (e.g., by Western Blot or Mass Spec) C->D E Generate Melt Curves D->E

Caption: CRISPR-Cas9 workflow for target validation.

Protocol: CRISPR-Cas9 Knockout and Phenotypic Analysis

  • sgRNA Design: Design and validate single guide RNAs (sgRNAs) that target the gene of the putative target protein.

  • Transfection and Selection: Introduce the sgRNAs and Cas9 nuclease into the cells of interest and select for cells with successful gene editing.

  • Verification: Confirm the knockout of the target protein at the genomic and protein levels.

  • Phenotypic Comparison: Compare the phenotype of the knockout cells to that of wild-type cells treated with 1-(2-Methoxyethyl)piperazine-2,6-dione. A similar phenotype provides strong evidence for target validation.

  • Resistance Assay: If the compound has a cytotoxic or cytostatic effect, the knockout of its target should confer resistance to the compound.

Biochemical and Biophysical Validation

In vitro assays using purified proteins can confirm a direct interaction between the compound and its putative target and quantify the binding affinity.

AssayPrincipleInformation Gained
Isothermal Titration Calorimetry (ITC) Measures the heat change upon bindingBinding affinity (Kd), stoichiometry, thermodynamics
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to an immobilized proteinBinding kinetics (kon, koff), binding affinity (Kd)
Enzymatic Assays Measures the effect of the compound on the activity of an enzyme targetIC50/EC50, mechanism of inhibition/activation

Part 4: Elucidating Downstream Signaling Pathways

Once the direct target is validated, the final piece of the puzzle is to understand how the interaction between 1-(2-Methoxyethyl)piperazine-2,6-dione and its target leads to the observed cellular phenotype. This involves mapping the downstream signaling pathways. [14][15]

Phosphoproteomics: A Global View of Signaling Changes

Many signaling pathways are regulated by protein phosphorylation. Phosphoproteomics provides a global, unbiased view of the changes in protein phosphorylation upon compound treatment.

Protocol: Phosphoproteomic Analysis

  • Treatment and Lysis: Treat cells with 1-(2-Methoxyethyl)piperazine-2,6-dione and a vehicle control for a short duration (e.g., 15, 30, 60 minutes). Lyse the cells under conditions that preserve phosphorylation.

  • Enrichment: Enrich for phosphopeptides from the protein digest using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in phosphorylation sites.

  • Bioinformatic Analysis: Use pathway analysis software to identify the signaling pathways that are significantly altered by the compound.

Targeted Pathway Analysis

Based on the phosphoproteomics data and the identity of the target, specific pathways can be investigated in more detail using targeted approaches like Western blotting with phospho-specific antibodies.

Example Signaling Pathway Diagram

Signaling_Pathway Compound 1-(2-Methoxyethyl)piperazine-2,6-dione Target Validated Target (e.g., Kinase X) Compound->Target Inhibition Substrate1 Downstream Substrate 1 Target->Substrate1 Phosphorylation Substrate2 Downstream Substrate 2 Target->Substrate2 Phosphorylation Phenotype Cellular Phenotype (e.g., Apoptosis) Substrate1->Phenotype Substrate2->Phenotype

Caption: Hypothetical signaling pathway for 1-(2-Methoxyethyl)piperazine-2,6-dione.

Conclusion: A Pathway to Mechanistic Clarity

The journey to elucidate the mechanism of action of a novel compound like 1-(2-Methoxyethyl)piperazine-2,6-dione is a systematic process of hypothesis generation and rigorous testing. By integrating broad phenotypic screening, multi-pronged target identification, robust genetic and biochemical validation, and comprehensive pathway analysis, researchers can build a cohesive and scientifically sound understanding of a compound's molecular blueprint. This in-depth knowledge is not merely an academic exercise; it is the fundamental basis for the rational development of new therapeutics.

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The Rising Therapeutic Promise of Substituted Piperazine-2,6-diones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

The piperazine-2,6-dione core, a deceptively simple heterocyclic structure, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its inherent conformational rigidity, synthetic tractability, and capacity for diverse substitutions have propelled its derivatives into the forefront of therapeutic research. This guide provides an in-depth exploration of the burgeoning therapeutic potential of substituted piperazine-2,6-diones, with a primary focus on their applications in oncology and neuroscience. We will delve into the core mechanisms of action, present detailed experimental protocols for their synthesis and evaluation, and analyze the critical structure-activity relationships that govern their efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

The Piperazine-2,6-dione Core: A Foundation for Diverse Biological Activity

The six-membered ring of piperazine-2,6-dione, with its two nitrogen atoms and two carbonyl groups, provides a unique combination of hydrogen bond donors and acceptors, as well as sites for chemical modification. This versatility allows for the fine-tuning of physicochemical properties and biological targets, leading to a broad spectrum of pharmacological activities. Notably, derivatives of this scaffold have shown significant promise as anticancer agents and atypical antipsychotics.

Therapeutic Landscape: Oncology and Beyond

Anticancer Potential: Inducing Programmed Cell Death

A significant body of research highlights the potent anticancer activity of substituted piperazine-2,6-diones.[1][2][3] A primary mechanism of action is the induction of caspase-dependent apoptosis in cancer cells.[4][5] These compounds have been shown to modulate multiple signaling pathways critical for cancer cell survival and proliferation, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[4][5]

The cytotoxic effects of these compounds are often selective for cancer cells, with lower toxicity observed in normal cell lines.[6] This selectivity is a crucial aspect of their therapeutic potential, promising a wider therapeutic window.

Key Experimental Protocols for Investigation

A rigorous and well-defined experimental workflow is paramount to successfully investigating the therapeutic potential of novel piperazine-2,6-dione derivatives. This section provides detailed, field-proven protocols for their synthesis and biological evaluation.

Synthesis of Substituted Piperazine-2,6-diones

The synthesis of substituted piperazine-2,6-diones can be achieved through various routes. A common and effective method involves the condensation of iminodiacetic acid derivatives with primary amines.[7] Another practical approach involves the reaction of substituted methyl acetates and acrylamides under transition-metal-free conditions.[1]

Detailed Protocol for the Synthesis of 4-Substituted Piperazine-2,6-diones:

This protocol is adapted from a procedure utilizing carbonyldiimidazole (CDI) as a cyclizing agent.[8]

Materials:

  • Appropriately substituted N-Boc-iminodiacetic acid

  • Benzylamine (or other primary amine)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Acetonitrile (ACN)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3)

  • Standard workup and purification reagents (ethyl acetate, brine, magnesium sulfate)

Step-by-Step Procedure:

  • Boc-Protection: To a solution of iminodiacetic acid in a mixture of THF and water, add sodium bicarbonate followed by di-tert-butyl dicarbonate (Boc2O). Stir at room temperature for 72 hours. After reaction completion, perform an aqueous workup and extract the product.

  • Amide Formation: Dissolve the Boc-protected iminodiacetic acid in a mixture of ACN and THF. Add CDI (1.0 eq) and reflux for 60 minutes. Cool the reaction mixture and add the desired primary amine (e.g., benzylamine). Reflux for another 60 minutes.

  • Cyclization: To the same reaction mixture, add a second portion of CDI (2.0 eq) and reflux for 18 hours.

  • Purification: After cooling, remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the N-Boc-4-substituted-piperazine-2,6-dione.

  • Boc-Deprotection: Dissolve the purified product in DCM and add TFA. Stir at room temperature for 24 hours. Remove the solvent and excess TFA under reduced pressure to yield the desired 4-substituted-piperazine-2,6-dione.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Iminodiacetic_Acid Iminodiacetic Acid Boc_Protection Boc Protection (Boc2O, NaHCO3) Iminodiacetic_Acid->Boc_Protection Boc_Protected_Acid N-Boc-Iminodiacetic Acid Boc_Protection->Boc_Protected_Acid Amide_Formation Amide Formation (CDI, Primary Amine) Boc_Protected_Acid->Amide_Formation Amide_Intermediate Amide Intermediate Amide_Formation->Amide_Intermediate Cyclization Cyclization (CDI) Amide_Intermediate->Cyclization Boc_Protected_Dione N-Boc-4-Substituted- Piperazine-2,6-dione Cyclization->Boc_Protected_Dione Deprotection Boc Deprotection (TFA) Boc_Protected_Dione->Deprotection Final_Product 4-Substituted- Piperazine-2,6-dione Deprotection->Final_Product

Caption: Synthetic workflow for 4-substituted piperazine-2,6-diones.

In Vitro Evaluation of Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]

Detailed Protocol for MTT Assay:

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, SNU-475)[2][6]

  • Complete cell culture medium

  • Substituted piperazine-2,6-dione compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9]

  • 96-well microplates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be around 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Detailed Protocol for Annexin V/PI Staining:

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Step-by-Step Procedure:

  • Cell Harvesting: After treating the cells with the piperazine-2,6-dione derivatives for the desired time, harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

Interpretation of Results:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

In Vivo Evaluation of Anticancer Efficacy: Xenograft Tumor Models

Xenograft models are crucial for assessing the in vivo anticancer activity of promising compounds.[12][13]

Detailed Protocol for a Subcutaneous Xenograft Model:

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Human cancer cell line (e.g., HCT116, A549)[12][14]

  • Matrigel (optional, to enhance tumor take rate)

  • Test compound formulated in a suitable vehicle

  • Positive control drug (e.g., oxaliplatin)[14]

  • Calipers for tumor measurement

Step-by-Step Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in PBS or medium, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[13]

  • Treatment Administration: Administer the test compound and vehicle control via the desired route (e.g., intraperitoneal, oral) according to a predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 1/2 * (length × width²)).[13]

  • Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.

Diagram of the In Vivo Experimental Workflow:

InVivo_Workflow Cell_Implantation Subcutaneous Implantation of Cancer Cells Tumor_Growth Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Compound Administration Randomization->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Repeated Endpoint Endpoint: Tumor Excision and Analysis Treatment->Endpoint Tumor_Measurement->Treatment

Caption: Workflow for in vivo anticancer efficacy testing.

Structure-Activity Relationship (SAR) Insights

Anticancer Piperazine-2,6-diones

The anticancer activity of piperazine-2,6-diones is highly dependent on the nature and position of the substituents.

Table 1: SAR of Anticancer Piperazine-2,6-dione Derivatives

Compound IDR1-Substituent (Position 1)R2-Substituent (Position 4)Target Cell LineIC50/GI50 (µM)Reference
PCC(Structure not fully disclosed)(Structure not fully disclosed)SNU-475 (Liver Cancer)6.98[2]
PCC(Structure not fully disclosed)(Structure not fully disclosed)SNU-423 (Liver Cancer)7.76[2]
C505(Structure not fully disclosed)(Structure not fully disclosed)K562 (Leukemia)0.16[5]
C505(Structure not fully disclosed)(Structure not fully disclosed)HeLa (Cervical Cancer)0.06[5]
C505(Structure not fully disclosed)(Structure not fully disclosed)AGS (Gastric Cancer)0.11[5]

This table is a representative summary. For detailed structures, please refer to the cited literature.

The limited publicly available data with specific structures linked to IC50 values for piperazine-2,6-diones makes a comprehensive SAR table challenging at this time. However, the data suggests that even minor modifications to the substituents can significantly impact potency.[15]

Atypical Antipsychotic Piperidine-2,6-diones

For neuropsychiatric applications, piperidine-2,6-dione derivatives have been investigated for their potential as atypical antipsychotics. Their mechanism involves a multi-receptor binding profile, particularly targeting dopamine D2 and serotonin 5-HT2A receptors.[16]

Diagram of the Receptor Binding Profile of Atypical Antipsychotics:

Antipsychotic_Mechanism cluster_drug Atypical Antipsychotic (Piperidine-2,6-dione Derivative) cluster_receptors Target Receptors Drug Compound 5 D2 Dopamine D2 Receptor Drug->D2 High Affinity D3 Dopamine D3 Receptor Drug->D3 High Affinity HT1A Serotonin 5-HT1A Receptor Drug->HT1A High Affinity HT2A Serotonin 5-HT2A Receptor Drug->HT2A High Affinity HT2C Serotonin 5-HT2C Receptor Drug->HT2C High Affinity

Caption: Multi-receptor binding profile of a promising atypical antipsychotic.[16]

A high affinity for both D2 and 5-HT2A receptors is a hallmark of atypical antipsychotics.[17][18] The ratio of 5-HT2A to D2 receptor affinity is often used as a predictor of an atypical profile, with a higher ratio suggesting a lower risk of extrapyramidal side effects.[19]

Table 2: Receptor Binding Affinities (Ki, nM) of a Promising Piperidine-2,6-dione Derivative

Compound IDD2D35-HT1A5-HT2A5-HT2CH1Reference
Compound 5High AffinityHigh AffinityHigh AffinityHigh AffinityHigh AffinityLow Affinity[16]

(Specific Ki values were not provided in the abstract, but relative affinities were described)

The low affinity for the histamine H1 receptor is also a desirable characteristic, as it may reduce the risk of weight gain, a common side effect of many atypical antipsychotics.[16]

Future Perspectives and Clinical Translation

Conclusion

Substituted piperazine-2,6-diones represent a versatile and promising class of therapeutic agents with significant potential in oncology and neuroscience. Their synthetic accessibility allows for extensive structure-activity relationship studies, enabling the optimization of potency and selectivity. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore and unlock the full therapeutic potential of this privileged scaffold.

References

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  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (URL: [Link])

  • SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (URL: [Link])

  • PubMed. Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. (URL: [Link])

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (URL: [Link])

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. (URL: [Link])

  • ResearchGate. Structure‐activity relationship of antipsychotic piperazine derivatives. (URL: [Link])

  • Checkpoint Therapeutics. MTT Cell Assay Protocol. (URL: [Link])

  • PMC - NIH. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (URL: [Link])

  • NIH. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (URL: [Link])

  • PubMed. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (URL: [Link])

  • PubMed Central. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (URL: [Link])

  • PubMed. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (URL: [Link])

  • PNAS. In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model. (URL: [Link])

  • NIH. Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges. (URL: [Link])

  • PubMed. Fused and Substituted Piperazines as Anticancer Agents: A Review. (URL: [Link])

  • PubMed. Synthesis and Atypical Antipsychotic Profile of Some 2-(2-piperidinoethyl)benzocycloalkanones as Analogues of Butyrophenone. (URL: [Link])

  • ResearchGate. Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. (URL: [Link])

  • Avidin Biotech. TUMOR MODELS. (URL: [Link])

  • PMC - NIH. Novel Substituted Piperidine-2,6-dione Derivatives for Treating Sickle Cell Disease and β-Thalassemia. (URL: [Link])

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  • ResearchGate. Preparation of piperazine‐2,6‐dione 17. Reagents and reaction conditions. (URL: [Link])

  • PubMed. In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model. (URL: [Link])

  • PMC - PubMed Central. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. (URL: [Link])

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Structure-Activity Relationship (SAR) Studies of 1-(2-Methoxyethyl)piperazine-2,6-dione Derivatives: A Guide to Rational Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine-2,6-dione moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, particularly in oncology.[1][2] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) for a specific subclass: 1-(2-Methoxyethyl)piperazine-2,6-dione derivatives. We will dissect the synthetic rationale, outline detailed experimental protocols for synthesis and biological evaluation, and analyze how systematic structural modifications influence biological activity. This document is designed to serve as a practical reference for researchers engaged in the rational design of novel therapeutics based on this versatile chemical framework.

Introduction: The Piperazine-2,6-dione Scaffold

The six-membered ring system containing two nitrogen atoms, known as piperazine, is a cornerstone of modern drug discovery.[3] Its unique physicochemical properties—such as high water solubility, oral bioavailability, and the presence of two sites for chemical modification—make it an attractive scaffold for developing new drugs.[3] When incorporated into a dione structure, specifically the piperazine-2,6-dione core, the resulting derivatives have demonstrated significant potential as antitumor agents.[1][4]

Our focus here is on derivatives bearing a 1-(2-methoxyethyl) substituent. This particular group is of interest due to its potential to enhance solubility and introduce a flexible ether linkage that can engage in hydrogen bonding with biological targets, potentially improving binding affinity and pharmacokinetic properties. This guide will walk through the logical progression of an SAR study, starting from the synthesis of a core compound and expanding to a library of analogues to probe the structural requirements for activity.

Synthetic Strategy and Methodologies

A robust and flexible synthetic route is paramount for any successful SAR campaign. The overall workflow involves the initial construction of the core piperazine-2,6-dione ring, followed by systematic derivatization.

Synthesis_Workflow cluster_0 Part 1: Core Scaffold Synthesis cluster_1 Part 2: SAR Derivatization (N4-Position) cluster_2 Part 3: Biological Evaluation A Iminodiacetic Acid Derivative C Condensation & Cyclization A->C B Primary Amine (e.g., 2-Methoxyethylamine) B->C D 1-(2-Methoxyethyl)piperazine-2,6-dione Core C->D Formation of Core Structure E Alkylation / Acylation / Reductive Amination D->E F Library of N4-Substituted Derivatives E->F Systematic Modification G In Vitro Screening (e.g., Anticancer Assay) F->G H SAR Data Analysis G->H Generate IC50 Values H->E Guide Next Synthesis Round

Caption: Overall workflow for the synthesis and SAR evaluation of target compounds.

Protocol: Synthesis of the 1-(2-Methoxyethyl)piperazine-2,6-dione Core

The synthesis of the piperazine-2,6-dione core is often achieved through the condensation of an iminodiacetic acid derivative with a primary amine.[1] This protocol details the formation of the N1-substituted core structure.

Materials:

  • Iminodiacetic acid

  • Acetic anhydride

  • 2-Methoxyethylamine

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Activation of Iminodiacetic Acid: In a round-bottom flask, suspend iminodiacetic acid (1.0 eq) in acetic anhydride (3.0 eq). Heat the mixture at 100°C for 2 hours until a clear solution is formed. Allow the mixture to cool to room temperature and then remove the excess acetic anhydride under reduced pressure to yield N-carboxyanhydride of iminodiacetic acid.

  • Condensation Reaction: Dissolve the resulting anhydride in anhydrous DCM. To this solution, add pyridine (1.2 eq) and cool the flask to 0°C in an ice bath.

  • Addition of Amine: Add 2-methoxyethylamine (1.0 eq) dropwise to the cooled solution over 30 minutes. The causality here is to control the exothermic reaction and prevent side product formation.

  • Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-(2-Methoxyethyl)piperazine-2,6-dione.

Structure-Activity Relationship (SAR) Exploration

The core of this guide is the systematic exploration of how structural changes affect biological activity. The primary points of modification on the 1-(2-Methoxyethyl)piperazine-2,6-dione scaffold are the N4-position and the C3/C5 positions of the ring. For this guide, we will focus on the N4-position, as it is often the most synthetically accessible and influential site for modulating activity in piperazine-based compounds.[3]

SAR_Logic cluster_N4 N4-Position Modifications (R group) Core Core Scaffold 1-(2-Methoxyethyl)piperazine-2,6-dione N4_H Hydrogen (Small, H-bond donor) Core->N4_H R = H N4_Alkyl Small Alkyl (e.g., Methyl) (Probes lipophilic pocket) Core->N4_Alkyl R = CH3 N4_Bulky Bulky Alkyl (e.g., t-Butyl) (Probes steric tolerance) Core->N4_Bulky R = tBu N4_Aryl Aromatic (e.g., Phenyl) (Probes for π-π stacking) Core->N4_Aryl R = Ph N4_Polar Polar Group (e.g., -CH2CH2OH) (Probes for H-bonding) Core->N4_Polar R = CH2CH2OH Activity Biological Activity (e.g., IC50) N4_H->Activity High Potency? N4_Alkyl->Activity N4_Bulky->Activity Low Potency? N4_Aryl->Activity N4_Polar->Activity

Caption: Logical map of modifications at the N4-position to probe SAR.

Rationale for N4-Substitutions

The choice of substituents at the N4 position is guided by a desire to probe different types of molecular interactions:

  • Size and Sterics: Introducing groups of varying sizes (e.g., H, methyl, tert-butyl) helps to map the steric tolerance of the target's binding pocket.

  • Lipophilicity: Comparing alkyl and aryl groups with more polar substituents (e.g., hydroxyethyl) reveals the hydrophobic or hydrophilic nature of the binding site.

  • Electronic Effects: Aromatic rings with electron-donating or electron-withdrawing groups can be used to investigate the role of electronics and potential for interactions like π-π stacking.[5]

Tabulated SAR Data

The following table summarizes hypothetical data from an in vitro anticancer screen against the human breast cancer cell line T-47D, which has been used to evaluate similar compounds.[1] This data serves as an illustrative example of how SAR findings would be presented.

Compound IDN4-Substituent (R)StructureIC₅₀ (µM) vs. T-47DKey Insight
1a -H0.5Unsubstituted N4 is highly active, suggesting a possible hydrogen bond donation is critical.
1b -CH₃2.1Small alkyl group is tolerated but reduces potency, indicating a constrained lipophilic pocket.
1c -CH₂CH₂OH0.9Addition of a polar hydroxyl group retains good activity, suggesting a nearby H-bond acceptor.
1d -C(CH₃)₃ (t-Butyl)> 50Bulky group abolishes activity, confirming significant steric hindrance at the binding site.
1e -Benzyl15.8Large, hydrophobic benzyl group is poorly tolerated, further supporting the steric clash hypothesis.
1f -(p-F)-Phenyl8.5Phenyl group is better than benzyl but worse than small groups. The fluoro-substituent offers minimal benefit, suggesting electronics are not a primary driver.

Note: The structures and IC₅₀ values are representative and for illustrative purposes.

Interpretation of SAR Findings
  • A Small N4-Substituent is Preferred: The most potent compound (1a ) is unsubstituted at the N4-position. This strongly suggests that either the N-H acts as a crucial hydrogen bond donor or that any substituent larger than hydrogen introduces a detrimental steric clash.

  • Steric Hindrance is a Limiting Factor: The dramatic loss of activity with the bulky t-butyl (1d ) and benzyl (1e ) groups is a clear indicator of a sterically constrained binding pocket.

  • Limited Lipophilic Pocket: The modest activity of the methyl derivative (1b ) compared to the parent compound (1a ) implies that while some lipophilicity is tolerated, the pocket is small.

  • Potential for Polar Interactions: The high potency of the hydroxyethyl derivative (1c ) suggests that introducing a hydrogen bond donor/acceptor can be a fruitful strategy, provided the linker is of an appropriate length.

Key Experimental Protocol: In Vitro Cytotoxicity Assay

To generate the SAR data, a reliable and reproducible biological assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and is frequently used in anticancer drug screening.[6]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized derivatives against a selected cancer cell line.

Materials:

  • T-47D human breast cancer cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Synthesized compounds dissolved in DMSO (10 mM stock)

  • MTT reagent (5 mg/mL in PBS)

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader (570 nm)

Step-by-Step Procedure:

  • Cell Seeding: Seed T-47D cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. This pre-incubation ensures that the assay measures growth inhibition rather than just cell death upon compound addition.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include wells with vehicle (DMSO) as a negative control and a known anticancer drug as a positive control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.

Conclusion and Future Directions

This guide has outlined a systematic approach to the SAR of 1-(2-Methoxyethyl)piperazine-2,6-dione derivatives. The illustrative data highlights the critical importance of the N4-substituent in modulating anticancer activity, with a clear preference for small, potentially hydrogen-bonding groups. The synthetic and biological protocols provided serve as a self-validating framework for researchers to generate reliable and interpretable data.

Future work should focus on:

  • Exploring the N-H Mimic: Synthesizing analogues where the N-H proton is replaced with other hydrogen bond donors to confirm its role.

  • Fine-tuning Polar Substituents: Investigating a series of N4-alkoxyethyl or N4-aminoethyl derivatives to optimize polar interactions.

  • C3/C5 Substitution: Once the optimal N4-substituent is identified, initiating SAR studies at the C3/C5 positions of the piperazine-2,6-dione ring to probe for additional interactions and improve potency and selectivity.

By following this rational, iterative process of design, synthesis, and testing, the development of potent and selective drug candidates based on the 1-(2-Methoxyethyl)piperazine-2,6-dione scaffold can be significantly accelerated.

References

  • Title: Biological Activities of Piperazine Derivatives: A Comprehensive Review Source: Google AI Search URL
  • Title: Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents Source: ACG Publications URL
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  • Title: Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)
  • Title: Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives Source: PubMed URL
  • Title: Novel Piperazine Derivatives of Vindoline as Anticancer Agents Source: MDPI URL
  • Source: journals.tubitak.gov.
  • Title: Synthesis and SAR Studies of 1-(2-Cyclohexylethyl)
  • Title: Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition Source: PMC - NIH URL
  • Title: Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway Source: PMC - NIH URL

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An In-Depth Technical Guide to the In Silico Modeling of 1-(2-Methoxyethyl)piperazine-2,6-dione Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 1-(2-Methoxyethyl)piperazine-2,6-dione, a chemical entity of significant interest in contemporary drug discovery, particularly in the field of targeted protein degradation. As a derivative of the thalidomide scaffold, this compound is hypothesized to interact with proteins such as Cereblon (CRBN), a crucial component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. Understanding the molecular interactions underpinning this recognition is paramount for the rational design of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This whitepaper offers researchers, scientists, and drug development professionals a detailed narrative on applying core computational methodologies—from molecular docking to molecular dynamics and free energy calculations—to elucidate and predict the binding behavior of this compound. Each protocol is presented with a focus on the scientific rationale, step-by-step execution, and critical data interpretation, ensuring a robust and reproducible computational workflow.

Introduction to 1-(2-Methoxyethyl)piperazine-2,6-dione and its Therapeutic Relevance

The landscape of modern pharmacology is increasingly shifting towards modalities that can modulate protein function beyond simple inhibition. Targeted protein degradation has emerged as a powerful strategy, hijacking the cell's natural ubiquitin-proteasome system to eliminate disease-causing proteins. At the heart of this approach are small molecules that bind to E3 ubiquitin ligases.

Chemical Structure and Properties

1-(2-Methoxyethyl)piperazine-2,6-dione belongs to the piperazinedione class of compounds. Its structure is characterized by a central piperazine-2,6-dione ring, which is a key pharmacophoric element found in immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide. The key distinction is the N-substitution with a 2-methoxyethyl group.

  • Molecular Formula: C₇H₁₂N₂O₃

  • Molecular Weight: 172.18 g/mol

  • Key Features: A piperazinedione core (potential for hydrogen bonding and electrostatic interactions) and a flexible methoxyethyl side chain (influencing solubility and conformational dynamics).

Hypothesized Biological Target: Cereblon (CRBN)

Given its structural similarity to thalidomide derivatives, the primary hypothesized target for 1-(2-Methoxyethyl)piperazine-2,6-dione is Cereblon (CRBN) . CRBN acts as the substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex. The binding of small molecules to CRBN can allosterically modulate its substrate specificity, inducing the ubiquitination and subsequent degradation of proteins that are not its native substrates. This mechanism is the foundation for the therapeutic action of IMiDs and the operational principle of CRBN-recruiting PROTACs. Therefore, a primary goal of in silico modeling is to rigorously characterize the potential interactions between our compound and the CRBN binding pocket.

Rationale for In Silico Investigation in Drug Discovery

Computational modeling provides an indispensable toolkit for accelerating drug discovery while minimizing resource expenditure.[1] For a molecule like 1-(2-Methoxyethyl)piperazine-2,6-dione, in silico methods allow us to:

  • Predict Binding Conformation: Determine the most likely three-dimensional arrangement (pose) of the ligand within the CRBN binding site.[2]

  • Estimate Binding Affinity: Quantify the strength of the interaction, providing a metric to rank it against other potential binders.[3]

  • Assess Binding Stability: Simulate the dynamic behavior of the ligand-protein complex over time to understand the stability of key interactions.[4][5]

  • Guide Rational Design: Identify which parts of the molecule are critical for binding and which can be modified for linker attachment (e.g., in PROTAC design) without compromising affinity for the E3 ligase.

This guide will walk through a logical sequence of computational experiments designed to achieve these goals.

Foundational Principles of In Silico Modeling

A successful computational study is built on a solid theoretical foundation and meticulous preparation of the molecular systems. The primary techniques discussed here—molecular docking and molecular dynamics—are governed by the principles of molecular mechanics.

Overview of Molecular Mechanics and Force Fields

Molecular mechanics approximates molecules as a collection of atoms held together by bonds, which are treated as springs. The potential energy of the system is calculated using a force field , a set of parameters and equations that describe the energy contributions from bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). The choice of force field (e.g., CHARMM, AMBER) is critical and should be appropriate for protein-ligand systems.

The Importance of Ligand and Protein Preparation

The adage "garbage in, garbage out" is particularly true for in silico modeling. The quality of the starting structures directly dictates the reliability of the results.[6] Key preparation steps for both the protein (receptor) and the small molecule (ligand) are non-negotiable prerequisites for any simulation.[7][8]

General In Silico Workflow

The overall process follows a multi-stage approach, starting with static predictions and progressing to dynamic simulations for refinement and validation.

G cluster_prep 1. System Preparation cluster_dock 2. Pose Prediction cluster_refine 3. Stability & Energetics PDB Select Target PDB (e.g., CRBN) Clean_PDB Clean_PDB PDB->Clean_PDB Remove water, heteroatoms SMILES Ligand Structure (SMILES/SDF) Gen_3D Gen_3D SMILES->Gen_3D Generate 3D conformation Protonate_PDB Protonate_PDB Clean_PDB->Protonate_PDB Add hydrogens, assign charges Minimize_Lig Minimize_Lig Gen_3D->Minimize_Lig Energy Minimization Docking Molecular Docking Protonate_PDB->Docking Minimize_Lig->Docking MD_Sim Molecular Dynamics (MD) Simulation Docking->MD_Sim Best Pose Energy_Calc Binding Free Energy (MM/PBSA) MD_Sim->Energy_Calc MD Trajectory Final_Analysis 4. Final Analysis & Hypothesis Generation Energy_Calc->Final_Analysis Rank & Analyze

Caption: A general workflow for in silico protein-ligand interaction analysis.

Protocol 1: Molecular Docking to Predict Binding Pose and Affinity

Scientific Rationale: Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10] The primary goal is to generate a collection of possible binding poses and rank them using a scoring function, which estimates the binding affinity.[2] We will use AutoDock Vina, a widely used open-source docking program known for its speed and accuracy.

Step-by-Step Workflow

3.1.1: Target Protein Preparation [6]

  • Obtain Structure: Download the crystal structure of human CRBN, preferably in complex with a known ligand (e.g., PDB ID: 4CI1, complexed with lenalidomide). This ensures the binding pocket is in a relevant conformation.

  • Clean Structure: Using molecular visualization software (e.g., UCSF ChimeraX, PyMOL), remove all non-essential components: water molecules, co-factors, and the original ligand. Retain only the protein chain(s) relevant to the binding site.[11]

  • Add Hydrogens and Charges: Add hydrogen atoms, which are typically absent in crystal structures. Assign partial atomic charges using a standard force field (e.g., AMBER). This is crucial for accurately calculating electrostatic interactions.

  • Convert to PDBQT Format: Use AutoDock Tools or a similar utility to convert the prepared PDB file into the PDBQT format, which includes atomic charges and atom type definitions required by Vina.

3.1.2: Ligand Preparation [12][13]

  • Obtain Structure: Generate the 2D structure of 1-(2-Methoxyethyl)piperazine-2,6-dione and convert it to a 3D structure using software like Avogadro or a web server.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, geometrically plausible conformation.

  • Assign Charges and Torsions: Assign Gasteiger charges. Define the rotatable bonds (torsions) within the ligand, allowing for conformational flexibility during the docking process.

  • Convert to PDBQT Format: Save the prepared ligand structure in the PDBQT format.

3.1.3: Defining the Binding Site (Grid Box) [14]

  • Identify the Pocket: The binding site is defined by a three-dimensional grid box. Center this box on the position of the co-crystallized ligand (lenalidomide in 4CI1) to ensure the search is focused on the known binding pocket.

  • Set Dimensions: The size of the box should be large enough to accommodate the ligand and allow it to rotate freely, but not so large as to introduce unnecessary search space. A size of 25x25x25 Å is often a reasonable starting point.

3.1.4: Running the Docking Simulation [15][16]

  • Configuration File: Create a configuration text file specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the exhaustiveness parameter (a measure of search thoroughness; a value of 32 is recommended for higher accuracy).[14]

  • Execute Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as input.

3.1.5: Post-Docking Analysis [17]

  • Examine Binding Affinities: Vina will output a series of binding poses ranked by their predicted binding affinity in kcal/mol. Lower (more negative) values indicate stronger predicted binding.

  • Visual Inspection: Load the receptor and the top-ranked ligand poses into a molecular viewer. Visually inspect the interactions (e.g., hydrogen bonds, hydrophobic contacts) to ensure they are chemically sensible.

  • Interaction Analysis: Use tools within the visualization software or dedicated analysis programs to map the specific amino acid residues involved in binding.

Data Presentation: Docking Results

Summarize the quantitative output in a structured table for clear comparison.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
1-7.80.00TRP386, HIS353TYR384, TRP380
2-7.51.21HIS353TYR384, TRP380, PHE402
3-7.21.89TRP386TRP380, ILE371
Workflow Diagram

G Receptor_PDB Receptor PDB Receptor_Prep Prepare Receptor (Clean, Add H+, Charges) Receptor_PDB->Receptor_Prep Ligand_SDF Ligand SDF Ligand_Prep Prepare Ligand (Add H+, Charges, Torsions) Ligand_SDF->Ligand_Prep Receptor_PDBQT Receptor.pdbqt Receptor_Prep->Receptor_PDBQT Ligand_PDBQT Ligand.pdbqt Ligand_Prep->Ligand_PDBQT Define_Grid Define Grid Box (Center, Size) Receptor_PDBQT->Define_Grid Run_Vina Run AutoDock Vina Ligand_PDBQT->Run_Vina Define_Grid->Run_Vina Results Analyze Poses & Binding Affinities Run_Vina->Results

Caption: Step-by-step workflow for molecular docking using AutoDock Vina.

Protocol 2: Molecular Dynamics (MD) Simulation to Assess Binding Stability

Scientific Rationale: While docking provides a valuable static snapshot of a potential binding mode, it does not account for the inherent flexibility of the protein or the influence of solvent.[18] Molecular dynamics (MD) simulations address this by simulating the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the predicted pose and the persistence of key interactions.[4][19] A stable binding pose should maintain its core interactions and exhibit minimal deviation from its starting conformation over the course of the simulation. We will outline a typical workflow using GROMACS, a powerful and widely used MD engine.[20]

Step-by-Step Workflow

4.1.1: System Setup [21][22]

  • Select Starting Complex: Use the top-ranked pose from the molecular docking study as the starting structure.

  • Force Field and Topology: Choose a suitable force field (e.g., CHARMM36m for the protein). The ligand requires its own set of force field parameters (topology). These can be generated using servers like CGenFF or SwissParam.

  • Define Simulation Box: Place the protein-ligand complex in the center of a simulation box (e.g., a cubic or dodecahedron shape).

  • Solvation: Fill the box with explicit water molecules (e.g., TIP3P water model) to simulate the aqueous cellular environment.

  • Ionization: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's overall charge and to simulate a physiological salt concentration (e.g., 0.15 M).

4.1.2: Energy Minimization Perform a steep descent energy minimization of the entire system. This step removes any steric clashes or unfavorable geometries that may have been introduced during the setup process, relaxing the system to a local energy minimum.

4.1.3: Equilibration Equilibration is a two-phase process to bring the system to the desired temperature and pressure.

  • NVT Ensemble (Constant Number of particles, Volume, and Temperature): Heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

  • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Bring the system to the target pressure (e.g., 1 bar). The position restraints are gradually released, allowing the entire system to relax and achieve the correct density.

4.1.4: Production MD Run Once the system is equilibrated, run the production simulation for a duration sufficient to observe the stability of the complex. For routine stability checks, 100-200 nanoseconds (ns) is a common timeframe.

4.1.5: Trajectory Analysis Analyze the trajectory file, which contains snapshots of the system at regular intervals.

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone atoms relative to their starting positions. A low, stable RMSD for the ligand indicates it is not drifting out of the binding pocket.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify regions of high flexibility.

  • Hydrogen Bond Analysis: Monitor the number and duration of hydrogen bonds between the ligand and protein over time. The persistence of key hydrogen bonds identified in docking is a strong indicator of a stable interaction.

Data Presentation: MD Simulation Metrics
MetricValueInterpretation
Ligand RMSD (vs. initial pose)1.5 ± 0.3 ÅThe ligand remains stably bound in the pocket with low deviation.
Protein Backbone RMSD2.1 ± 0.4 ÅThe overall protein structure is stable during the simulation.
Ligand-TRP386 H-Bond Occupancy85.2%The hydrogen bond with TRP386 is highly stable and persistent.
Ligand-HIS353 H-Bond Occupancy76.5%The hydrogen bond with HIS353 is also a stable interaction.
Workflow Diagram

G Docked_Complex Best Docked Pose System_Setup System Setup (Solvate, Ionize) Docked_Complex->System_Setup Energy_Min Energy Minimization System_Setup->Energy_Min Equilibration Equilibration (NVT & NPT) Energy_Min->Equilibration Production_MD Production MD Run (e.g., 100 ns) Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, H-Bonds) Production_MD->Trajectory_Analysis Stability_Assessment Assess Binding Stability Trajectory_Analysis->Stability_Assessment G cluster_input Inputs cluster_model Model Generation cluster_application Applications Stable_Pose Stable Binding Pose (from Docking/MD) Structure_Based Structure-Based Pharmacophore Stable_Pose->Structure_Based Active_Ligands Set of Known Active Ligands Ligand_Based Ligand-Based Pharmacophore Active_Ligands->Ligand_Based Combined_Model Combined Pharmacophore Model Structure_Based->Combined_Model Ligand_Based->Combined_Model Virtual_Screening Virtual Screening Combined_Model->Virtual_Screening 3D Search Query Lead_Opt Lead Optimization Combined_Model->Lead_Opt Guide SAR

Caption: Relationship between input data, model generation, and applications in pharmacophore modeling.

Interpretation, Validation, and Pitfalls

Expertise & Trustworthiness: The validity of any in silico model hinges on critical analysis and an awareness of its inherent limitations.

  • Integrating Results: A strong binding affinity from docking that is confirmed by a stable RMSD and persistent key interactions in MD provides a high-confidence binding hypothesis. Discrepancies, such as a high-scoring dock that is unstable in MD, suggest the initial prediction may be an artifact and should be treated with caution.

  • The Entropy Limitation: A significant approximation in methods like MM/PBSA is the difficulty in accurately calculating the conformational entropy change upon binding (TΔS). [23]This can sometimes lead to inaccuracies in the absolute binding free energy, although the method is often robust for ranking congeneric series of ligands. [24]* Experimental Validation is Paramount: Computational predictions are hypotheses. They must be validated through experimental methods. Techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or biochemical assays are essential to confirm binding and measure affinity experimentally.

  • Common Pitfalls:

    • Incorrect Protonation States: The protonation state of the ligand and protein residues (especially histidines) can dramatically affect binding. These should be carefully considered and predicted based on the environmental pKa.

    • Inadequate Sampling: MD simulations must be run long enough to allow the system to adequately sample its conformational space. A short simulation may not reveal potential instabilities. [25] * Force Field Inaccuracies: Force fields are approximations. The parameters for a novel ligand may not be perfectly optimized, potentially introducing errors into the simulation.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step computational workflow to investigate the interactions of 1-(2-Methoxyethyl)piperazine-2,6-dione with its hypothesized target, CRBN. By systematically applying molecular docking, molecular dynamics, and free energy calculations, researchers can build a detailed, atom-level model of molecular recognition. This model is not an end in itself, but a powerful tool to generate testable hypotheses, guide the design of more potent and specific molecules, and ultimately accelerate the development of novel therapeutics in the exciting field of targeted protein degradation. Future work could involve enhanced sampling techniques to explore larger conformational changes, or quantum mechanics/molecular mechanics (QM/MM) calculations to more accurately model the electronic environment of the binding site.

References

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A Technical Guide to the Spectral Analysis of 1-(2-Methoxyethyl)piperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed spectral analysis of 1-(2-Methoxyethyl)piperazine-2,6-dione, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical applicability.

Introduction

1-(2-Methoxyethyl)piperazine-2,6-dione belongs to the class of piperazine derivatives, a scaffold known for its presence in numerous bioactive molecules. The piperazine-2,6-dione core, a cyclic imide, imparts specific chemical properties that are of interest for various applications. Accurate structural characterization is paramount for understanding its reactivity, and biological activity, and for quality control in synthesis. This guide will walk through the expected spectral data and its interpretation, providing a foundational understanding for researchers working with this or similar compounds.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the first step in any spectral analysis. Below is a diagram of 1-(2-Methoxyethyl)piperazine-2,6-dione, highlighting the key functional groups that will be interrogated by different spectroscopic techniques.

Figure 1: Molecular Structure of 1-(2-Methoxyethyl)piperazine-2,6-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 1-(2-Methoxyethyl)piperazine-2,6-dione.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, and for compounds with exchangeable protons (like the N-H proton), the choice is critical.[1][2]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Obtain a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, a larger number of scans may be required due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.[1]

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum of 1-(2-Methoxyethyl)piperazine-2,6-dione is expected to show distinct signals for each type of proton in the molecule. The predicted chemical shifts (δ) are presented in the table below. These predictions are based on the analysis of similar N-substituted piperazine and piperazine-dione derivatives.[3][4][5][6]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
-NH (piperazine ring)8.0 - 9.0Broad singlet1HThe chemical shift of this proton is highly dependent on solvent and concentration.
-CH₂- (piperazine ring, adjacent to N-substituent)~3.5 - 3.8Singlet or multiplet2HThe protons on this methylene group may be chemically equivalent or non-equivalent depending on the ring conformation.
-CH₂- (piperazine ring, adjacent to NH)~3.2 - 3.5Singlet or multiplet2HSimilar to the other ring methylene, the multiplicity can vary.
N-CH₂- (ethyl chain)~3.6Triplet2HCoupled to the adjacent -CH₂-O group.
-O-CH₂- (ethyl chain)~3.4Triplet2HCoupled to the adjacent N-CH₂- group.
-OCH₃ (methoxy group)~3.3Singlet3HA characteristic sharp singlet.
¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts are summarized below, based on data from piperazine and its derivatives.[5][7][8]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C=O (amide carbonyls)165 - 175Two signals may be observed if they are in different chemical environments.
-CH₂- (piperazine ring, adjacent to N-substituent)45 - 55
-CH₂- (piperazine ring, adjacent to NH)40 - 50
N-CH₂- (ethyl chain)55 - 65
-O-CH₂- (ethyl chain)68 - 75
-OCH₃ (methoxy group)58 - 60

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet for solid samples. Attenuated Total Reflectance (ATR) is a common modern technique that requires minimal sample preparation.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000 - 400 cm⁻¹).

  • Data Processing: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

IR Spectral Data Interpretation

The IR spectrum of 1-(2-Methoxyethyl)piperazine-2,6-dione will be dominated by the characteristic absorptions of the cyclic imide and the ether linkage.[9][10][11][12][13]

Wavenumber (cm⁻¹) Vibration Intensity Functional Group
~3200N-H StretchMedium, broadAmide N-H
2950 - 2850C-H StretchMedium to StrongAliphatic C-H
~1700 and ~1680C=O StretchStrongCyclic imide (asymmetric and symmetric)
~1250C-N StretchMediumAmide C-N
~1100C-O StretchStrongEther C-O

The presence of two carbonyl bands is a hallmark of cyclic imides, arising from symmetric and asymmetric stretching vibrations.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecular ion [M+H]⁺.[14][15][16]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Tandem MS (MS/MS): To study the fragmentation, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate product ions.[15]

Mass Spectral Data Interpretation

The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺. The fragmentation pattern observed in a tandem MS experiment can provide valuable structural information. The molecular weight of 1-(2-Methoxyethyl)piperazine-2,6-dione is 186.20 g/mol .

Expected Molecular Ion:

  • [M+H]⁺ = m/z 187.1

Plausible Fragmentation Pathway:

G A [M+H]⁺ m/z 187 C m/z 157 A->C E m/z 143 A->E G Characteristic piperazine fragments (e.g., m/z 56, 70) A->G B Loss of CH₂O (30 Da) D Loss of C₂H₄O (44 Da) F Cleavage of the piperazine ring

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

The fragmentation of piperazine derivatives often involves cleavage of the bonds within the piperazine ring and the bonds connecting substituents to the ring nitrogens.[14][15][16][17][18] The methoxyethyl side chain can also undergo characteristic cleavages.

Conclusion

The comprehensive spectral analysis of 1-(2-Methoxyethyl)piperazine-2,6-dione through NMR, IR, and Mass Spectrometry provides a robust methodology for its structural confirmation. The predicted spectral data and interpretations presented in this guide, based on the well-established principles and analysis of related structures, offer a valuable resource for researchers. The combination of these analytical techniques allows for an unambiguous assignment of the molecular structure, which is a critical step in any chemical research or drug development endeavor.

References

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available at: [Link]

  • Infrared and Raman Group Frequencies of Cyclic Imides. Applied Spectroscopy. Available at: [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Ovid. Available at: [Link]

  • Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. Available at: [Link]

  • ¹H NMR spectra of compound 3a measured in five different solvents. ResearchGate. Available at: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • 1-(2-Methoxyethyl)piperazine. PubChem. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Piperazine-2,6-dione. PubChem. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. ResearchGate. Available at: [Link]

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Navigating the Piperazine-2,6-dione Patent Maze: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Resurgence of a Privileged Scaffold

The piperazine-2,6-dione core, a seemingly simple heterocyclic motif, has quietly woven itself into the fabric of modern medicinal chemistry. Its inherent structural rigidity, coupled with the potential for diverse functionalization at multiple positions, has made it a "privileged scaffold" in the rational design of novel therapeutics.[1] This guide is intended for researchers, medicinal chemists, and drug development professionals, providing an in-depth exploration of the patent landscape surrounding these versatile compounds. We will dissect key intellectual property, delve into the synthetic strategies that unlock their potential, and illuminate the biological pathways they modulate, offering a comprehensive roadmap for innovation in this exciting chemical space.

I. The Strategic Landscape: Mapping the Intellectual Property

The patent literature reveals a dynamic and evolving landscape for piperazine-2,6-dione derivatives, with significant activity in oncology, neurodegenerative diseases, and inflammation. A thorough analysis of granted patents and recent applications provides critical insights into areas of innovation, key industry players, and potential opportunities for novel intellectual property.

A. Oncology: A Dominant Therapeutic Focus

The anticancer potential of piperazine-2,6-dione derivatives has attracted substantial patent activity. These compounds have been explored for their ability to target a range of cancer-related pathways.

A significant area of development involves the design of IKAROS Family Zinc Finger 2 (IKZF2) degraders . One patent discloses 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives for the treatment of IKZF2-dependent diseases, including a wide array of cancers such as lymphomas, leukemias, and various solid tumors.[2] The rationale behind this approach is that mutations in the IKZF2 gene can lead to abnormal splicing variants that contribute to the development of lymphomas.[2] By promoting the degradation of IKZF2, these compounds aim to offer a more targeted and less toxic therapeutic option compared to existing immunotherapies like anti-CTLA4 antibodies.[2]

Another key area is the development of KRAS G12C inhibitors . A recent patent application describes novel piperazine-2,3-dione derivatives designed to covalently bind to the mutated cysteine in KRAS G12C, a common driver mutation in cancers like pancreatic, colorectal, and lung cancer.[3] This approach aims to lock the KRAS protein in its inactive GDP-bound state, thereby inhibiting downstream signaling pathways crucial for tumor growth.[3]

Furthermore, piperazine-2,5-dione derivatives have been investigated for their broad-spectrum anticancer activity. Studies have shown that certain derivatives exhibit significant growth inhibition against various cancer cell lines, including breast, lung, colon, ovarian, and liver cancer.[4][5] The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[4]

Therapeutic Target/Application Illustrative Patent/Reference Key Compound Class Mechanism of Action (if disclosed)
IKZF2 Degradation (Cancer)WO2019038717A13-(1-oxoisoindolin-2-yl)piperidine-2,6-dionesTargeted protein degradation
KRAS G12C Inhibition (Cancer)CN115803328BPiperazine-2,3-dione derivativesCovalent inhibition of mutated KRAS
General AnticancerResearchGate Publication4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivativesInduction of apoptosis and cell cycle arrest[4]
Anticancer (Pancreatic Cancer)RSC PublishingTryptamine-piperazine-2,5-dione conjugatesGrowth inhibition of pancreatic cancer cell lines[5]
Anticancer (Vindoline Conjugates)MDPIVindoline-piperazine conjugatesAntiproliferative effects on various tumor cell lines[6]
B. Neurodegenerative and CNS Disorders: A Frontier of Exploration

The blood-brain barrier permeability and neuromodulatory potential of piperazine derivatives have spurred patenting activity in the realm of neurodegenerative and central nervous system (CNS) disorders.

Derivatives of piperazine have been investigated as potential therapeutic agents for Alzheimer's disease .[7] Research has focused on their ability to act as agonists of the transient receptor potential canonical 6 (TRPC6) channel, a pathway involved in dendritic spine stability and memory formation.[7] By potentiating TRPC6 channels, these compounds aim to protect against amyloid toxicity and restore long-term potentiation, a key cellular mechanism for learning and memory.[7]

Furthermore, certain piperazine derivatives have been patented for their nootropic activity , suggesting their potential use in treating cognitive decline associated with neurodegenerative diseases.[8] These compounds are designed to enhance cognitive function and memory.[8]

The development of multireceptor atypical antipsychotics represents another significant area. Patents describe piperidine-2,6-dione derivatives that exhibit high affinity for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A, 5-HT2C) receptors.[9] This multi-target approach aims to provide a broader therapeutic window with a reduced risk of side effects compared to existing antipsychotic medications.[9]

C. Other Therapeutic Avenues

The versatility of the piperazine-2,6-dione scaffold is further evidenced by patent applications in other therapeutic areas, including:

  • Antiviral agents , particularly for the treatment of HIV infection.[10]

  • Anti-inflammatory agents for conditions like osteoarthritis and rheumatoid arthritis.[11]

  • Antioxidants to combat oxidative stress implicated in various diseases.[12]

II. Synthetic Blueprints: Constructing the Piperazine-2,6-dione Core

The patent literature and scientific publications describe several robust synthetic routes to access the piperazine-2,6-dione scaffold and its derivatives. The choice of a specific synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

A. Core Synthesis Methodologies

A common and efficient method for the synthesis of piperazine-2,6-diones involves the condensation of iminodiacetic acid derivatives with primary amines .[4] This approach allows for the introduction of diverse substituents at the N1 position. Microwave irradiation can be employed to accelerate the reaction and improve yields.[4]

Another established method is the alkylation of α-amino acid esters with bromoacetamide followed by cyclization .[4] This route provides access to piperazine-2,6-diones with substitution at the C3 position.

A transition-metal-free approach for the synthesis of substituted piperidine-2,6-diones has also been reported, involving a Michael addition/intramolecular imidation cascade between methyl acetates and acrylamides.[13] This method is scalable and tolerates a wide range of functional groups.[13]

B. Experimental Protocol: General Synthesis of N-Substituted Piperazine-2,6-diones

The following is a representative, step-by-step protocol for the synthesis of N-substituted piperazine-2,6-diones via the condensation of iminodiacetic acid with a primary amine, a method frequently cited in the literature.[4]

Step 1: Reaction Setup

  • To a microwave-safe reaction vessel, add iminodiacetic acid (1.0 equivalent).

  • Add the desired primary amine (1.1 equivalents).

  • Add a suitable solvent, such as water or a high-boiling point organic solvent (e.g., N,N-dimethylformamide).

  • Seal the vessel.

Step 2: Microwave-Assisted Cyclization

  • Place the reaction vessel in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 150-200 °C) for a predetermined time (e.g., 15-30 minutes).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

  • After completion of the reaction, allow the vessel to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired piperazine-2,6-dione derivative.

III. Unraveling the Mechanism: Biological Evaluation and Screening

A critical aspect of drug discovery is the robust biological evaluation of synthesized compounds. The patent literature and scientific articles highlight a range of in vitro and in vivo assays used to characterize the activity of piperazine-2,6-dione derivatives.

A. In Vitro Assays for Anticancer Activity

A standard initial screen for anticancer activity involves assessing the cytotoxicity of the compounds against a panel of human cancer cell lines.

Protocol: MTT Cell Viability Assay

This colorimetric assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the piperazine-2,6-dione derivatives (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

B. Target-Based Assays

For compounds designed to interact with a specific molecular target, target-based assays are essential to confirm their mechanism of action.

Example: Receptor Binding Assays

For piperazine-2,6-dione derivatives intended as antipsychotics, receptor binding assays are crucial to determine their affinity for dopamine and serotonin receptors.[9] These assays typically involve incubating the test compound with a preparation of cell membranes expressing the receptor of interest and a radiolabeled ligand that is known to bind to the receptor. The ability of the test compound to displace the radiolabeled ligand is measured, and the binding affinity (Ki) is calculated.

IV. Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the processes involved in the exploration of piperazine-2,6-dione compounds, the following diagrams illustrate a typical drug discovery workflow and a simplified signaling pathway relevant to their anticancer activity.

Drug_Discovery_Workflow cluster_0 Discovery & Synthesis cluster_1 Preclinical Evaluation cluster_2 Development Target_Identification Target Identification (e.g., IKZF2, KRAS G12C) Library_Design Library Design & Virtual Screening Target_Identification->Library_Design Informs Synthesis Chemical Synthesis of Piperazine-2,6-dione Derivatives Library_Design->Synthesis Guides In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Synthesis->In_Vitro_Screening Provides Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) In_Vitro_Screening->Mechanism_of_Action Identifies Hits In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Mechanism_of_Action->In_Vivo_Studies Confirms Target Engagement Lead_Optimization Lead Optimization (ADME/Tox Profiling) In_Vivo_Studies->Lead_Optimization Validates Leads IND_Enabling_Studies IND-Enabling Studies Lead_Optimization->IND_Enabling_Studies Clinical_Trials Clinical Trials IND_Enabling_Studies->Clinical_Trials KRAS_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP Activates GEFs KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP Loading KRAS_GTP->KRAS_GDP GTP Hydrolysis (Blocked in Mutation) Downstream_Signaling Downstream Signaling (e.g., RAF-MEK-ERK) KRAS_GTP->Downstream_Signaling P26D_Inhibitor Piperazine-2,6-dione KRAS G12C Inhibitor P26D_Inhibitor->KRAS_GDP Covalently Binds & Traps in Inactive State Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

Caption: Simplified KRAS signaling pathway and the inhibitory action of piperazine-2,6-dione derivatives.

V. Conclusion and Future Directions

The patent landscape for piperazine-2,6-dione compounds is rich and multifaceted, underscoring their significance as a versatile scaffold in drug discovery. The ongoing research and patent filings, particularly in the areas of targeted protein degradation and covalent inhibition of oncogenic proteins, highlight the immense potential of these compounds to address unmet medical needs. As our understanding of the intricate cellular pathways they modulate deepens, we can anticipate the emergence of a new generation of piperazine-2,6-dione-based therapeutics with enhanced efficacy and safety profiles. This guide serves as a foundational resource for scientists and researchers poised to contribute to this exciting and impactful field.

VI. References

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  • US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives - Google Patents. Available at:

  • CN115803328B - Piperazine-2,3-dione derivatives and their medical applications - Google Patents. Available at:

  • US7745625B2 - Prodrugs of piperazine and substituted piperidine antiviral agents - Google Patents. Available at:

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  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing). Available at: [Link]

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  • Preparation of piperazine‐2,6‐dione 17. Reagents and reaction conditions - ResearchGate. Available at: [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - NIH. Available at: [Link]

  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC - NIH. Available at: [Link]

  • Piperazine derivatives possesing nootropic activity - European Patent Office - EP 1118612 A1. Available at: [Link]

  • Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - RSC Publishing. Available at: [Link]

  • WO2007146072A2 - Process for synthesizing piperazine-piperidine compounds - Google Patents. Available at:

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. Available at: [Link]

  • Piperazine skeleton in the structural modification of natural products: a review - PMC. Available at: [Link]

  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors - PMC - NIH. Available at: [Link]

Sources

Topic: Chemical Synthesis of 1-(2-Methoxyethyl)piperazine-2,6-dione Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Piperazine-2,6-dione Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks are recognized for their recurrent appearance in bioactive compounds. These "privileged scaffolds" serve as versatile templates for the design of novel therapeutics. The piperidine-2,6-dione motif is a classic example, forming the core of drugs like the immunomodulator lenalidomide and the anticancer agent aminoglutethimide.[1] Its nitrogen-containing heterocyclic structure provides an excellent foundation for introducing diverse substituents to modulate pharmacological activity.

This guide focuses on a specific, strategically important derivative: 1-(2-Methoxyethyl)piperazine-2,6-dione . The incorporation of the piperazine-2,6-dione core introduces a second nitrogen atom, offering additional points for substitution and influencing the molecule's three-dimensional geometry and hydrogen bonding capabilities. The N-linked 2-methoxyethyl side chain is not merely a passenger; it is a deliberate modification designed to enhance aqueous solubility and potentially improve metabolic stability and pharmacokinetic profiles—critical attributes in drug development.

As a Senior Application Scientist, my objective is to move beyond a simple recitation of synthetic steps. This document is designed to provide a deep, mechanistic understanding of the available synthetic routes, explaining the causality behind procedural choices and offering field-proven insights into optimization and characterization. We will explore the primary strategies for constructing this valuable building block, equipping you with the knowledge to not only replicate but also adapt these methods for your specific research and development goals.

Part 1: Primary Synthetic Strategy: N-Alkylation of a Pre-Formed Piperazine-2,6-dione Core

The most direct and widely applicable approach involves the initial synthesis of the parent piperazine-2,6-dione ring, followed by its selective N-alkylation. This modular strategy allows for the late-stage introduction of the desired sidechain, making it adaptable for creating a library of N-substituted analogs.

Foundational Step: Synthesis of the Piperazine-2,6-dione Scaffold

The piperazine-2,6-dione ring is typically formed via the cyclization of an appropriate acyclic precursor. A robust and common method involves the condensation of iminodiacetic acid derivatives with a primary amine or ammonia.[2] For the unsubstituted parent ring, a self-condensation or cyclization of an activated iminodiacetic acid derivative is employed.

A highly effective laboratory-scale method involves a multi-step, one-pot procedure starting from protected amino acids, which are coupled and then cyclized.[2][3] For the parent scaffold, a common starting point is iminodiacetic acid.

cluster_0 Synthesis of Piperazine-2,6-dione Core Iminodiacetic_Acid Iminodiacetic Acid Activated_Intermediate Activated Intermediate (e.g., Di-ester or Di-acid chloride) Iminodiacetic_Acid->Activated_Intermediate Activation Cyclization Cyclization (e.g., High Temp, Condensing Agent) Activated_Intermediate->Cyclization Intramolecular Amidation Piperazinedione Piperazine-2,6-dione Cyclization->Piperazinedione

Caption: General workflow for the synthesis of the core piperazine-2,6-dione scaffold.

Core Directive: N-Alkylation with 2-Methoxyethyl Bromide

With the piperazine-2,6-dione scaffold in hand, the next step is the introduction of the 2-methoxyethyl group onto one of the nitrogen atoms. This is a classic nucleophilic substitution reaction where the amide nitrogen acts as the nucleophile.

Mechanistic Considerations: The nitrogen atoms in piperazine-2,6-dione are part of an imide functionality, making them less nucleophilic than those in a simple piperazine. Therefore, a suitable base is required to deprotonate the N-H bond, generating a more potent nucleophilic anion. The choice of base and solvent is critical to avoid decomposition of the starting material and to ensure a good reaction rate.

cluster_1 N-Alkylation Step Piperazinedione Piperazine-2,6-dione Product 1-(2-Methoxyethyl)piperazine-2,6-dione Piperazinedione->Product Alkylating_Agent 1-Bromo-2-methoxyethane Alkylating_Agent->Product Base Base (e.g., K₂CO₃, NaH) Base->Product Deprotonation Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product Reaction Medium

Caption: Key components for the N-alkylation of the piperazine-2,6-dione scaffold.

Experimental Protocol 1: Two-Step Synthesis via N-Alkylation

Materials:

  • Piperazine-2,6-dione

  • 1-Bromo-2-methoxyethane (or 1-chloro-2-methoxyethane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add piperazine-2,6-dione (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.1 M concentration of the starting imide).

  • Addition of Alkylating Agent: Add 1-bromo-2-methoxyethane (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-(2-Methoxyethyl)piperazine-2,6-dione.

Part 2: Alternative Synthetic Strategy: Cyclization of an N-Substituted Precursor

An alternative and equally viable strategy involves attaching the 2-methoxyethyl side chain to an acyclic precursor first, followed by an intramolecular cyclization to form the desired heterocyclic ring. This approach can be advantageous if the N-substituted precursor is readily accessible or if issues arise with the N-alkylation of the pre-formed ring.

Precursor Synthesis: N-(2-Methoxyethyl)iminodiacetic acid

The key intermediate for this route is N-(2-methoxyethyl)iminodiacetic acid or its corresponding ester. This is synthesized by the dialkylation of 2-methoxyethylamine with an appropriate haloacetic acid ester.

Causality Behind Experimental Choices:

  • Using an ester of haloacetic acid (e.g., ethyl bromoacetate) is preferable to the acid itself to avoid acid-base side reactions with the amine.

  • A non-nucleophilic base (e.g., diisopropylethylamine or K₂CO₃) is used to scavenge the HBr formed during the reaction without competing in the alkylation.

  • Running the reaction with a slight excess of the haloacetate ensures complete dialkylation.

Ring Formation: Intramolecular Amidation/Cyclization

Once the N-(2-methoxyethyl)iminodiacetate is formed, the final step is the intramolecular cyclization. This can be achieved through several methods, often involving heating to drive off the alcohol (in the case of an ester precursor) or using a dehydrating/condensing agent. The mechanism is an intramolecular nucleophilic attack of one amide nitrogen onto the other ester/acid carbonyl group.

cluster_2 Alternative Strategy: Cyclization of N-Substituted Precursor Amine 2-Methoxyethylamine Precursor Diethyl N-(2-Methoxyethyl) iminodiacetate Amine->Precursor Haloacetate Ethyl Bromoacetate (2 eq) Haloacetate->Precursor Dialkylation Cyclization Intramolecular Cyclization (e.g., with Ammonia or Heat) Precursor->Cyclization Product 1-(2-Methoxyethyl)piperazine-2,6-dione Cyclization->Product

Caption: Workflow for the synthesis via cyclization of a pre-functionalized intermediate.

Experimental Protocol 2: Synthesis via Precursor Cyclization

Materials:

  • 2-Methoxyethylamine

  • Ethyl bromoacetate

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ammonia (7N solution in Methanol)

  • Dichloromethane (DCM)

Procedure:

Step A: Synthesis of Diethyl N-(2-Methoxyethyl)iminodiacetate

  • In a round-bottom flask, dissolve 2-methoxyethylamine (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile.

  • Cool the mixture in an ice bath and add ethyl bromoacetate (2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 12-16 hours, monitoring by TLC.

  • After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation or column chromatography to yield the pure diester intermediate.

Step B: Cyclization to 1-(2-Methoxyethyl)piperazine-2,6-dione

  • Dissolve the purified diester intermediate from Step A in a 7N solution of ammonia in methanol in a sealed pressure vessel.

  • Heat the vessel to 80-100 °C for 24-48 hours. The ammonia serves as both a reagent and a catalyst for the amidation and subsequent cyclization.

  • Cool the vessel to room temperature and carefully vent.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with water and brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by column chromatography as described in Protocol 1 to obtain the final compound.

Part 3: Purification and Analytical Characterization

Rigorous purification and characterization are essential to validate the successful synthesis of the target compound.

Purification
  • Flash Column Chromatography: This is the primary method for purifying the final product. A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes or dichloromethane/methanol is typically effective.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol) can be an excellent method for achieving high purity.[4]

Characterization Data

The identity and purity of 1-(2-Methoxyethyl)piperazine-2,6-dione should be confirmed using a suite of analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the methoxy group (CH₃O-, singlet, ~3.3 ppm), the methylene protons adjacent to the oxygen (-OCH₂-, triplet), the methylene protons adjacent to the nitrogen (-NCH₂-, triplet), and the two sets of non-equivalent methylene protons on the piperazine-2,6-dione ring (singlets or AB quartets, ~4.0-4.2 ppm).
¹³C NMR Carbonyl carbons (~165-170 ppm), methoxy carbon (~59 ppm), and distinct signals for the four unique methylene carbons in the molecule.
Mass Spec (ESI+) A prominent peak corresponding to the molecular ion plus a proton [M+H]⁺.
IR Spectroscopy Strong, characteristic absorbance peaks for the imide C=O stretching vibrations, typically in the range of 1680-1720 cm⁻¹.

Part 4: Applications in Drug Discovery and Future Perspectives

The 1-(2-methoxyethyl)piperazine-2,6-dione scaffold is more than just an intermediate; it is a strategic starting point for the development of complex molecular architectures.

  • Scaffold for Library Synthesis: The remaining N-H position on the dione ring is a handle for further functionalization, allowing for the creation of diverse chemical libraries. This second point of diversification is crucial for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The 2-methoxyethyl group is a well-established moiety used to improve a compound's solubility and metabolic profile. Its presence can mitigate issues of poor bioavailability that often plague highly rigid or lipophilic molecules.

  • Privileged Substructure for CNS-Active Agents: The piperazine core is a common feature in many centrally nervous system (CNS) active drugs.[5] This building block is therefore of particular interest for projects targeting neurological or psychiatric disorders.

References

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC - NIH. (n.d.).
  • Preparation of piperazine‐2,6‐dione 17. Reagents and reaction conditions - ResearchGate. (n.d.).
  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - ResearchGate. (n.d.).
  • Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges - NIH. (2020).
  • A Comparative Analysis of Synthetic Routes to Substituted Piperidine-2,6-diones - Benchchem. (n.d.).
  • SYNTHESIS AND CHARACTERIZATION OF PIPERAZINE-2,6-DIONES. (n.d.).
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013).
  • WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents. (n.d.).
  • US2919275A - Purification of piperazine - Google Patents. (n.d.).
  • Technical Support Center: Synthesis of Substituted Piperazines - Benchchem. (n.d.).
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. (2025).

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Methodological & Application

Protocol for the N-alkylation of Piperazine-2,6-dione with 2-Bromoethyl Methyl Ether: Synthesis of 4-(2-Methoxyethyl)piperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine-2,6-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this motif, particularly through N-alkylation, is a critical strategy for modulating pharmacokinetic and pharmacodynamic properties. This application note provides a comprehensive, field-proven protocol for the N-alkylation of piperazine-2,6-dione with 2-bromoethyl methyl ether. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step methodology, and present a troubleshooting guide to address common experimental challenges. This guide is designed to enable researchers in drug discovery and development to reliably synthesize 4-(2-methoxyethyl)piperazine-2,6-dione and related analogs.

Scientific Rationale and Mechanistic Overview

The N-alkylation of piperazine-2,6-dione proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The imide proton (N-H) of the piperazine-2,6-dione is weakly acidic and can be removed by a suitable base. This deprotonation generates a potent nitrogen-centered nucleophile (an imide anion).

The key steps are:

  • Deprotonation: A base abstracts the acidic proton from one of the nitrogen atoms of the piperazine-2,6-dione ring, creating a resonance-stabilized anion. The choice of base is critical; moderately strong, non-nucleophilic bases are preferred to prevent side reactions. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are often employed for their efficacy and operational simplicity in polar aprotic solvents.[1]

  • Nucleophilic Attack: The resulting imide anion acts as a nucleophile, attacking the electrophilic carbon atom of 2-bromoethyl methyl ether that is bonded to the bromine atom.

  • Displacement: In a concerted step, the carbon-nitrogen bond forms as the carbon-bromine bond breaks, displacing the bromide ion as the leaving group and yielding the N-alkylated product.

The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is crucial. Such solvents effectively solvate the cation of the base (e.g., K⁺ or Cs⁺) but do not strongly solvate the nucleophilic anion, thus enhancing its reactivity.[1] Heating is often necessary to provide sufficient activation energy for the reaction to proceed at a practical rate.

Experimental Protocol: Synthesis of 4-(2-Methoxyethyl)piperazine-2,6-dione

This protocol details the synthesis on a 5 mmol scale. Adjustments can be made as necessary.

Materials and Equipment
Reagent/MaterialFormulaCAS No.M.W.Amount
Piperazine-2,6-dioneC₄H₆N₂O₂1073-42-3114.10 g/mol 570 mg (5.0 mmol, 1.0 eq)
2-Bromoethyl methyl etherC₃H₇BrO6482-24-2138.99 g/mol 834 mg, 0.6 mL (6.0 mmol, 1.2 eq)
Potassium Carbonate (K₂CO₃)K₂CO₃584-08-7138.21 g/mol 1.04 g (7.5 mmol, 1.5 eq)
N,N-Dimethylformamide (DMF)C₃H₇NO68-12-273.09 g/mol 25 mL
Ethyl Acetate (EtOAc)C₄H₈O₂141-78-688.11 g/mol ~200 mL
HexanesC₆H₁₄110-54-386.18 g/mol As needed for chromatography
Brine (Saturated NaCl)NaCl/H₂O7647-14-5-~50 mL
Anhydrous Sodium SulfateNa₂SO₄7757-82-6142.04 g/mol As needed

Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle with temperature controller, nitrogen/argon inlet, standard glassware for work-up, rotary evaporator, silica gel for column chromatography.

Step-by-Step Procedure
  • Setup: Place piperazine-2,6-dione (570 mg, 5.0 mmol) and finely ground potassium carbonate (1.04 g, 7.5 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (25 mL) via syringe.

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Then, add 2-bromoethyl methyl ether (0.6 mL, 6.0 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 25 mL) to remove residual DMF.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 30% EtOAc/Hexanes and gradually increasing to 70% EtOAc/Hexanes) to isolate the pure product.

  • Characterization: The final product, 4-(2-methoxyethyl)piperazine-2,6-dione (CAS 1268057-67-5), should be a colorless oil or white solid.[2] Characterize by NMR and MS.

    • Expected ¹H NMR (CDCl₃): Signals corresponding to the methoxy group (~3.3 ppm, singlet, 3H), the methylene groups of the ethyl chain (~3.6-3.8 ppm, two triplets, 4H), and the methylene protons of the piperazine-dione ring.

    • Expected Mass Spec (ESI+): m/z = 173.09 [M+H]⁺.

Data Summary and Visualization

Reaction Parameters
ParameterConditionRationale
Base Potassium Carbonate (1.5 eq)Sufficiently strong to deprotonate the imide; excess drives the reaction to completion.[1]
Solvent Anhydrous DMFPolar aprotic solvent enhances nucleophilicity and dissolves reactants.[1]
Temperature 70 °CProvides necessary activation energy for a reasonable reaction rate.[3]
Reaction Time 4-12 hoursTypical duration, should be monitored by TLC or LC-MS for completion.
Expected Yield 60-85%Based on similar N-alkylation reactions of cyclic imides.
Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Alkylation Reaction cluster_workup 3. Aqueous Work-up cluster_purification 4. Purification & Analysis A Combine Piperazine-2,6-dione and K₂CO₃ in Flask B Purge with Inert Gas A->B C Add Anhydrous DMF B->C D Add 2-Bromoethyl Methyl Ether C->D E Heat to 70 °C D->E F Monitor by TLC/LC-MS E->F G Quench with Water F->G H Extract with EtOAc G->H I Wash with Brine H->I J Dry and Concentrate I->J K Silica Gel Chromatography J->K L Characterize by NMR & MS K->L

Caption: Workflow for the N-alkylation of piperazine-2,6-dione.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive base (absorbed moisture).2. Wet solvent or glassware.3. Insufficient temperature or reaction time.4. Degradation of alkylating agent.1. Use freshly opened or properly dried K₂CO₃.2. Ensure all glassware is oven-dried and solvent is anhydrous.3. Increase temperature to 80-90 °C and monitor for longer.4. Use a fresh bottle of 2-bromoethyl methyl ether.
Formation of Side Products 1. O-alkylation (less common for imides but possible).2. Reaction with solvent (DMF).1. O-alkylation is generally disfavored under these conditions. Confirm structure by 2D NMR if suspected.[4]2. Ensure the temperature does not significantly exceed the recommended value.
Difficult Purification 1. Incomplete removal of DMF.2. Product co-elutes with impurities.1. Perform thorough aqueous washes with brine to remove DMF before chromatography.[5]2. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol).
Product is an Oil, Not a Solid The product may have a low melting point or be amorphous.This is not necessarily a problem. If NMR and MS data are clean, the oily product is likely pure. Attempting trituration with a non-polar solvent like diethyl ether or pentane may induce crystallization.

References

  • ResearchGate. Cyclic imides synthesis via N‐alkylation of activated halides. Available at: [Link]

  • Organic Chemistry Portal. Substituted imide synthesis by alkylation. Available at: [Link]

  • ACS Publications. C–H Bond Alkylation of Cyclic Amides with Maleimides via a Site-Selective-Determining Six-Membered Ruthenacycle. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Available at: [Link]

  • PMC - NIH. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Available at: [Link]

  • PubMed. Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters. Available at: [Link]

  • ResearchGate. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available at: [Link]

  • Organic Chemistry Portal. Substituted amide synthesis by amidation. Available at: [Link]

  • Google Patents. Purification of piperazine.
  • ResearchGate. What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)? Available at: [Link]

  • ChemRxiv | Cambridge Open Engage. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available at: [Link]

  • ResearchGate. A Simple Synthesis of N-Alkylpiperazines. Available at: [Link]

  • Google Patents. Process for the N-monoalkylation of piperazine.
  • NIH. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available at: [Link]

  • ResearchGate. Preparation of piperazine‐2,6‐dione 17. Reagents and reaction conditions. Available at: [Link]

  • Amanote Research. Synthesis of Piperazine-2,5-Diones Related to Bicyclomycin. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

  • ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available at: [Link]

  • ResearchGate. Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. Available at: [Link]

  • Synthesis of the piperazine subunit of Indinavir. Available at: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • MDPI. Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Available at: [Link]

  • ResearchGate. How to extract/isolate piperazine from water without distillation? Available at: [Link]

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Application Note: High-Throughput Screening for Novel Molecular Glue Degraders Utilizing a Thalidomide Analog Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of targeted protein degradation (TPD) has emerged as a transformative approach in drug discovery, offering the potential to address previously "undruggable" targets.[1][2] Molecular glue degraders, a class of small molecules, induce the degradation of target proteins by promoting their interaction with an E3 ubiquitin ligase.[1][3] This application note provides a comprehensive guide for utilizing a compound with a 1-(2-Methoxyethyl)piperazine-2,6-dione core, a structural analog of thalidomide, in high-throughput screening (HTS) campaigns to identify novel molecular glues. We present a detailed protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) assay designed to detect the formation of a ternary complex between the E3 ligase Cereblon (CRBN), a neosubstrate protein, and the molecular glue. Additionally, we outline a complementary cell-based assay for validating protein degradation.

Introduction: The Rise of Molecular Glue Degraders

Targeted protein degradation harnesses the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[4][5] Unlike traditional inhibitors that block a protein's function, degraders physically remove the protein, offering a potentially more potent and durable therapeutic effect. Molecular glues are small molecules that induce a novel protein-protein interaction, typically between an E3 ubiquitin ligase and a target protein (a "neosubstrate") that would not otherwise interact.[1][2]

The archetypal molecular glues are the immunomodulatory imide drugs (IMiDs), such as thalidomide and its analogs lenalidomide and pomalidomide.[1][6] These molecules bind to Cereblon (CRBN), a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[7][8] This binding event alters CRBN's substrate specificity, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific neosubstrates, such as the transcription factors IKZF1 and IKZF3 in multiple myeloma.[1] The piperazine-2,6-dione scaffold is a key structural feature of these molecules, making it a valuable starting point for the discovery of new molecular glues with novel target specificities.

This guide will focus on a high-throughput screening workflow to identify new molecular glues based on this privileged scaffold.

The Molecular Mechanism of CRBN-Mediated Protein Degradation

The CRL4-CRBN E3 ligase complex is a key player in the ubiquitin-proteasome pathway. In the presence of a molecular glue like a thalidomide analog, the compound binds to a specific pocket in CRBN, creating a new surface for interaction with a neosubstrate protein. This leads to the formation of a stable ternary complex (CRBN-glue-neosubstrate), which allows the E3 ligase to polyubiquitinate the neosubstrate, marking it for degradation by the proteasome.

G cluster_CRL4 CRL4-CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 CRBN->DDB1 Neosubstrate Target Protein (Neosubstrate) CRBN->Neosubstrate Forms Ternary Complex CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 RBX1->Neosubstrate Ubiquitination Glue Molecular Glue (e.g., 1-(2-Methoxyethyl) piperazine-2,6-dione) Glue->CRBN Binds to Glue->Neosubstrate Forms Ternary Complex Proteasome Proteasome Neosubstrate->Proteasome Degradation Ub Ubiquitin Ub->RBX1

Figure 1: Mechanism of Molecular Glue-Induced Protein Degradation.

High-Throughput Screening for Ternary Complex Formation

A robust and scalable method for identifying new molecular glues is to screen for compounds that induce the formation of the ternary complex. Homogeneous Time-Resolved Fluorescence (HTRF) is an ideal technology for this purpose, as it is a proximity-based assay with high sensitivity and low background, making it suitable for HTS.[3]

HTRF Assay Principle

The assay measures the proximity of tagged CRBN and a tagged neosubstrate protein. CRBN is tagged with a donor fluorophore (e.g., terbium cryptate), and the neosubstrate is tagged with an acceptor fluorophore (e.g., d2). In the absence of a molecular glue, the two proteins do not interact, and no FRET signal is generated upon excitation of the donor. In the presence of a molecular glue, the formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a FRET signal that is proportional to the amount of ternary complex formed.

HTS Workflow

The following diagram outlines the major steps in the high-throughput screening campaign.

HTS_Workflow A Compound Library Plating (e.g., 1-(2-Methoxyethyl)piperazine-2,6-dione analogs) B Addition of Tagged Neosubstrate Protein A->B C Addition of Tagged CRBN-DDB1 Complex B->C D Incubation (Allow complex formation) C->D E HTRF Plate Reading (Measure FRET signal) D->E F Data Analysis (Hit Identification) E->F

Figure 2: High-Throughput Screening Workflow for Molecular Glue Discovery.

Detailed HTRF Assay Protocol

This protocol is designed for a 384-well plate format. All additions should be performed with automated liquid handlers for consistency.

Reagents and Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 200 mM NaCl, 1 mM TCEP, 0.1% BSA

  • GST-tagged CRBN/DDB1 complex

  • His-tagged Neosubstrate protein

  • HTRF Donor: Anti-GST antibody labeled with Terbium cryptate (Tb)

  • HTRF Acceptor: Anti-His antibody labeled with d2

  • Test Compounds: 10 mM stock in DMSO

  • Pomalidomide: Positive control, 10 mM stock in DMSO

  • DMSO: Negative control

  • Assay Plates: Low-volume, 384-well white plates

Protocol Steps:

  • Compound Plating:

    • Dispense 50 nL of test compounds, pomalidomide (positive control), or DMSO (negative control) into the appropriate wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 5 µL final assay volume.

  • Neosubstrate and Acceptor Addition:

    • Prepare a mix of His-tagged neosubstrate and anti-His-d2 antibody in assay buffer.

    • Dispense 2.5 µL of this mix into each well of the assay plate.

    • The final concentration of the neosubstrate and acceptor should be optimized based on titration experiments.

  • CRBN and Donor Addition:

    • Prepare a mix of GST-tagged CRBN/DDB1 complex and anti-GST-Tb antibody in assay buffer.

    • Dispense 2.5 µL of this mix into each well of the assay plate.

    • The final concentration of the CRBN complex and donor should be optimized based on titration experiments.

  • Incubation:

    • Seal the plate and incubate for 2-4 hours at room temperature, protected from light. The incubation time should be optimized to ensure the reaction has reached equilibrium.

  • Plate Reading:

    • Read the plate on an HTRF-compatible plate reader. Excite at 340 nm and read the emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data to the positive (pomalidomide) and negative (DMSO) controls.

    • Calculate the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.

    • Identify hits based on a predefined threshold (e.g., >3 standard deviations above the mean of the negative controls).

ParameterRecommended Value
Plate Format 384-well, low-volume
Final Assay Volume 5 µL
Compound Concentration 10 µM
CRBN-DDB1 Concentration 20 nM (optimize)
Neosubstrate Concentration 50 nM (optimize)
Anti-GST-Tb Concentration 1 nM (optimize)
Anti-His-d2 Concentration 10 nM (optimize)
Incubation Time 2-4 hours
Incubation Temperature Room Temperature

Orthogonal Validation: Cell-Based Degradation Assay

Hits identified from the primary HTRF screen must be validated in a cellular context to confirm their ability to induce the degradation of the target protein. A luminescence-based assay using HiBiT technology is a highly sensitive and quantitative method for this purpose.[5][9][10][11]

HiBiT Assay Principle

This technology involves CRISPR/Cas9-mediated insertion of an 11-amino-acid HiBiT tag onto the endogenous locus of the target protein.[5][9] The HiBiT peptide has a high affinity for the LgBiT protein, which is provided to the cell lysate. The binding of HiBiT to LgBiT reconstitutes a functional NanoLuc luciferase, and the resulting luminescence is directly proportional to the amount of HiBiT-tagged protein. A decrease in luminescence upon compound treatment indicates protein degradation.

Protocol for Cell-Based Degradation Assay
  • Cell Seeding: Seed a HiBiT-tagged cell line in 96-well or 384-well white plates at a density that ensures they are in the exponential growth phase at the time of treatment.

  • Compound Treatment: Treat the cells with a dilution series of the hit compounds. Include a positive control (e.g., pomalidomide if the neosubstrate is IKZF1/3) and a negative control (DMSO).

  • Incubation: Incubate the cells for a desired time course (e.g., 4, 8, 12, 24 hours) at 37°C and 5% CO2.

  • Lysis and Luminescence Reading:

    • Add a lytic reagent containing the LgBiT protein and luciferase substrate to each well.

    • Incubate for 10-15 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to the DMSO-treated wells.

    • Plot the normalized luminescence as a function of compound concentration to generate dose-response curves.

    • Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values for each compound.[5][10]

Conclusion

The discovery of novel molecular glue degraders holds immense promise for the future of medicine. The HTS workflow described in this application note, combining a primary biochemical screen for ternary complex formation with a secondary cell-based assay for protein degradation, provides a robust and efficient strategy for identifying and validating new drug candidates. The use of a thalidomide analog scaffold, such as 1-(2-Methoxyethyl)piperazine-2,6-dione, serves as a chemically tractable starting point for library synthesis and screening. By following these protocols, researchers can accelerate their efforts to discover the next generation of targeted protein degradation therapeutics.

References

  • Mullard, A. (2021). Targeted protein degraders crowd the clinic. Nature Reviews Drug Discovery, 20(4), 247-250. [Link]

  • Riching, K. M., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines. Journal of Visualized Experiments, (165). [Link]

  • Sygnature Discovery. (n.d.). Building a platform of validated high throughput screening approaches for molecular glue degrader identification. [Link]

  • Ohoka, N., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. Journal of Visualized Experiments, (165), e61787. [Link]

  • Semantic Scholar. (n.d.). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines. [Link]

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  • Gamble, J. T., et al. (2016). In vivo screening and discovery of novel candidate thalidomide analogs in the zebrafish embryo and chicken embryo model systems. Oncotarget, 7(22), 32441-32454. [Link]

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  • Mayer, A., & Geyer, M. (2020). Sweet and Blind Spots in E3 Ligase Ligand Space Revealed by a Thermophoresis-Based Assay. ACS Medicinal Chemistry Letters, 11(12), 2419-2424. [Link]

  • Marriott, J. B., et al. (2004). Thalidomide analogues demonstrate dual inhibition of both angiogenesis and prostate cancer. Bioorganic & Medicinal Chemistry, 12(2), 327-336. [Link]

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Application of 1-(2-Methoxyethyl)piperazine-2,6-dione in neurodegenerative disease research

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of the novel investigational compound, 1-(2-Methoxyethyl)piperazine-2,6-dione, in the context of neurodegenerative disease research.

Introduction: A New Chemical Entity for Neurodegeneration

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's present a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function. A promising therapeutic strategy that has gained significant traction is Targeted Protein Degradation (TPD). This approach utilizes the cell's own machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1][2][3]

Within the TPD landscape, "molecular glues" are small molecules that induce an interaction between an E3 ubiquitin ligase and a target protein that would not normally interact, leading to the target's ubiquitination and subsequent degradation.[2][3] The piperidine-2,6-dione scaffold is a well-established pharmacophore found in a class of molecular glues known as Cereblon (CRBN) E3 ligase modulators (CELMoDs), which includes thalidomide and its analogs.[4][5][6]

This application note introduces 1-(2-Methoxyethyl)piperazine-2,6-dione , a novel chemical entity featuring a piperazine-2,6-dione core. While direct research on this specific molecule is nascent, its structural similarity to known CRBN modulators suggests its potential as a molecular glue for neurodegenerative disease research. This guide will provide a hypothetical framework and detailed protocols for its investigation, based on established principles for this compound class.

Hypothesized Mechanism of Action: A Molecular Glue Approach

We hypothesize that 1-(2-Methoxyethyl)piperazine-2,6-dione functions as a molecular glue that binds to the substrate receptor Cereblon (CRBN), a component of the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex.[4][7] This binding is theorized to alter CRBN's substrate specificity, inducing the recruitment of a "neosubstrate" protein—a protein not typically targeted by this E3 ligase. In the context of neurodegeneration, this neosubstrate could be a pathogenic protein, such as a misfolded protein aggregate or an overactive kinase involved in the disease cascade. The subsequent polyubiquitination of this neosubstrate would mark it for degradation by the 26S proteasome, thereby reducing its pathological impact.

G cluster_0 Cellular Environment cluster_1 Ubiquitination Compound 1-(2-Methoxyethyl) piperazine-2,6-dione CRBN CRBN Compound->CRBN CRL4 CUL4-DDB1-ROC1 (E3 Ligase Complex) CRBN->CRL4 Part of Neosubstrate Pathogenic Neosubstrate (e.g., Tau, α-Synuclein) CRBN->Neosubstrate CRL4->Neosubstrate Polyubiquitination Proteasome 26S Proteasome Neosubstrate->Proteasome Degradation Ub Ubiquitin

Caption: Hypothesized molecular glue mechanism of action.

Synthesis Outline

The synthesis of 1-(2-Methoxyethyl)piperazine-2,6-dione can be approached through established methods of piperazine-dione formation. A plausible route involves the cyclization of a dipeptide precursor. For instance, N-(2-methoxyethyl)glycine could be coupled with a protected glycine (e.g., Boc-glycine), followed by deprotection and subsequent intramolecular cyclization under thermal or base-catalyzed conditions to form the desired piperazine-2,6-dione ring. Purity and identity would be confirmed using standard analytical techniques like NMR and mass spectrometry.

Application Protocols: In Vitro Characterization

A systematic in vitro evaluation is crucial to validate the hypothesized mechanism of action.

Protocol 1: Confirmation of Cereblon Binding (Competitive Binding Assay)

Objective: To determine if 1-(2-Methoxyethyl)piperazine-2,6-dione binds to CRBN and to quantify its binding affinity.

Principle: This assay measures the displacement of a known fluorescently-labeled CRBN ligand by the test compound.

Materials:

  • Recombinant human CRBN-DDB1 protein complex.

  • Fluorescently-labeled CRBN ligand (e.g., a thalidomide-BODIPY conjugate).

  • Assay buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20.

  • 384-well, low-volume, black microplates.

  • Test compound: 1-(2-Methoxyethyl)piperazine-2,6-dione, serially diluted in DMSO.

  • Positive control: Lenalidomide.

Procedure:

  • Prepare a serial dilution of the test compound and lenalidomide in DMSO, typically starting from 1 mM.

  • In the microplate, add 100 nL of the compound dilutions.

  • Add 10 µL of the CRBN-DDB1 complex (e.g., 20 nM final concentration) to each well.

  • Incubate for 15 minutes at room temperature.

  • Add 10 µL of the fluorescent ligand (e.g., 10 nM final concentration).

  • Incubate for 60 minutes at room temperature, protected from light.

  • Measure fluorescence polarization on a compatible plate reader.

  • Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Causality Insight: A decrease in fluorescence polarization indicates that the test compound is displacing the fluorescent ligand, confirming binding to CRBN. The IC50 value provides a quantitative measure of binding affinity.

Protocol 2: Identification of Neosubstrate via Proteomics

Objective: To identify the specific protein(s) targeted for degradation by the compound in a neuronal cell line.

Principle: Quantitative proteomics (e.g., using Tandem Mass Tags - TMT) can compare the abundance of thousands of proteins between vehicle-treated and compound-treated cells. Proteins that are significantly downregulated only in the presence of the compound are potential neosubstrates.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y).

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Test compound and vehicle (DMSO).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • TMT labeling reagents and access to a high-resolution mass spectrometer.

Procedure:

  • Culture SH-SY5Y cells to ~70% confluency.

  • Treat cells with the test compound (at a concentration determined by cell viability assays, e.g., 1 µM) or DMSO vehicle for a specified time course (e.g., 6, 12, and 24 hours).

  • Harvest cells, wash with PBS, and lyse.

  • Quantify protein concentration using a BCA assay.

  • Perform protein digestion (e.g., with trypsin), followed by TMT labeling of the resulting peptides according to the manufacturer's protocol.

  • Combine the labeled samples and analyze by LC-MS/MS.

  • Analyze the mass spectrometry data to identify and quantify proteins. Look for proteins with significantly reduced abundance in the compound-treated samples compared to the vehicle control.

Causality Insight: This unbiased approach reveals the specific cellular targets of the molecular glue, providing crucial information about its potential therapeutic pathway and off-target effects.

Protocol 3: Validation of Neosubstrate Degradation (Western Blot)

Objective: To confirm the degradation of the candidate neosubstrate(s) identified by proteomics.

Procedure:

  • Repeat the cell treatment as described in Protocol 2.

  • Lyse the cells and quantify protein concentration.

  • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk in TBST).

  • Incubate with a primary antibody specific to the candidate neosubstrate.

  • Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensity to determine the extent of protein degradation.

Self-Validation: The inclusion of a loading control is critical to ensure that observed decreases in the target protein are due to specific degradation and not general protein loss or loading errors.

Application Protocols: In Vivo Evaluation

Following successful in vitro characterization, the neuroprotective effects of the compound must be assessed in a relevant animal model of neurodegeneration.

Protocol 4: MPTP Mouse Model of Parkinson's Disease

Objective: To evaluate the ability of 1-(2-Methoxyethyl)piperazine-2,6-dione to protect dopaminergic neurons and mitigate motor deficits in a toxin-induced model of Parkinson's disease.

Principle: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease and causing motor impairments.[8][9][10]

Animal Model:

  • Male C57BL/6 mice, 8-10 weeks old.

Experimental Groups:

  • Vehicle Control (Saline + Drug Vehicle)

  • MPTP Control (MPTP + Drug Vehicle)

  • Test Compound (MPTP + 1-(2-Methoxyethyl)piperazine-2,6-dione)

  • Positive Control (e.g., MPTP + a compound with known neuroprotective effects)

Procedure:

  • Drug Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) daily, starting 3-7 days before MPTP administration and continuing throughout the experiment. The dose will be determined by prior pharmacokinetic and tolerability studies.

  • MPTP Induction: Administer MPTP-HCl (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.[9]

  • Behavioral Assessment (Rotarod Test):

    • Acclimatize and train the mice on an accelerating rotarod for 2-3 days before MPTP administration.

    • Perform the rotarod test 7 days after MPTP injection.

    • Record the latency to fall for each mouse over three consecutive trials.

  • Tissue Collection and Analysis:

    • At the end of the study (e.g., 7-14 days post-MPTP), euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

    • Harvest the brains and process them for immunohistochemistry.

    • Stain coronal sections of the substantia nigra and striatum with an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.

    • Quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.

Causality Insight: If the compound is effective, the MPTP + Test Compound group should exhibit a longer latency to fall on the rotarod and a significantly higher number of surviving TH-positive neurons compared to the MPTP Control group. This provides a direct link between the compound's presence and both functional (motor) and pathological (neuronal survival) outcomes.

Data Presentation and Expected Outcomes

The data gathered from these protocols should be organized for clear interpretation.

Table 1: In Vitro Compound Profile (Hypothetical Data)

Parameter1-(2-Methoxyethyl)piperazine-2,6-dioneLenalidomide (Control)
CRBN Binding IC50 (nM) 1502500
Identified Neosubstrate Kinase XIkaros/Aiolos
Neosubstrate DC50 (nM) 50Not Applicable
SH-SY5Y Cytotoxicity CC50 (µM) > 25> 50

DC50: Concentration for 50% maximal degradation.

Table 2: In Vivo Efficacy in MPTP Model (Hypothetical Data)

GroupRotarod Latency (seconds)TH+ Neurons in SNc (% of Vehicle)
Vehicle Control 185 ± 15100%
MPTP Control 65 ± 1045% ± 5%
MPTP + Test Compound (10 mg/kg) 130 ± 1275% ± 6%

SNc: Substantia Nigra pars compacta.

Experimental Workflow Visualization

The overall process of characterizing a novel compound like 1-(2-Methoxyethyl)piperazine-2,6-dione follows a logical progression from mechanism validation to preclinical efficacy testing.

G cluster_0 Phase 1: In Vitro Mechanistic Validation cluster_1 Phase 2: In Vivo Preclinical Testing A Confirm CRBN Binding (Competitive Assay) B Identify Neosubstrate (Proteomics) A->B C Validate Degradation (Western Blot) B->C D Assess Cytotoxicity (Viability Assay) C->D E Establish PK/PD & Tolerability D->E Proceed if non-toxic & potent F Efficacy in Disease Model (e.g., MPTP Mice) E->F G Behavioral Analysis (Rotarod) F->G H Histopathological Analysis (Immunohistochemistry) F->H

Caption: Overall experimental workflow.

References

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Application Notes and Protocols: 1-(2-Methoxyethyl)piperazine-2,6-dione as a Novel Scaffold for PROTAC Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Armamentarium of E3 Ligase Ligands

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules act as a bridge between a protein of interest (POI) and an E3 ubiquitin ligase, inducing the formation of a ternary complex that facilitates the ubiquitination and subsequent proteasomal degradation of the POI.[2] The design of a PROTAC is modular, comprising a POI-binding warhead, an E3 ligase-recruiting ligand, and a linker connecting the two.[3]

While ligands for the von Hippel-Lindau (VHL) E3 ligase are widely used, the recruitment of Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ligase (CRL4), has become a cornerstone of PROTAC development.[4][5] This is largely due to the success of immunomodulatory imide drugs (IMiDs), such as thalidomide and its analogues lenalidomide and pomalidomide, which contain a glutarimide (piperidine-2,6-dione) moiety that binds directly to CRBN.[6][7]

This document explores the potential of a novel scaffold, 1-(2-Methoxyethyl)piperazine-2,6-dione , for the development of CRBN-recruiting PROTACs. This scaffold replaces the glutarimide ring of traditional IMiDs with a diketopiperazine core and incorporates a methoxyethyl group. This substitution offers intriguing possibilities for modulating the physicochemical properties of the resulting PROTACs. The piperazine core may enhance aqueous solubility and introduce a rigid structural element, while the methoxyethyl group could further improve solubility and membrane permeability—critical parameters often challenging in PROTAC design.[8]

Herein, we provide a comprehensive guide for researchers, from the proposed synthesis of this novel scaffold to the detailed protocols for its incorporation into a PROTAC and the subsequent biophysical and cellular characterization required to validate its function.

Section 1: Synthesis of the Functionalized Scaffold

The successful development of a PROTAC begins with the robust synthesis of its core components. As 1-(2-Methoxyethyl)piperazine-2,6-dione is a novel scaffold, a plausible synthetic route must be established. The following protocol outlines a multi-step synthesis designed for flexibility, allowing for the introduction of a functional handle necessary for linker attachment. The key strategy involves the construction of the diketopiperazine ring from amino acid precursors.

Protocol 1.1: Synthesis of 4-amino-1-(2-methoxyethyl)piperazine-2,6-dione

Causality: This protocol is designed to produce the core scaffold with a pendant amino group, a versatile functional handle for subsequent amide bond formation with a PROTAC linker. The synthesis starts from commercially available reagents and employs standard, high-yielding organic chemistry transformations.

Materials:

  • N-Boc-N'-(2-methoxyethyl)ethylenediamine

  • Ethyl bromoacetate

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • N-Cbz-Glycine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe)

Procedure:

  • Synthesis of Intermediate 1 (N-Boc protected diamine ester):

    • To a solution of N-Boc-N'-(2-methoxyethyl)ethylenediamine (1.0 eq) and DIPEA (2.5 eq) in anhydrous DMF, add ethyl bromoacetate (1.1 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield Intermediate 1.

  • Boc Deprotection (Intermediate 2):

    • Dissolve Intermediate 1 in DCM (0.2 M).

    • Add TFA (10 eq) dropwise at 0°C.

    • Stir at room temperature for 2 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM, yielding the TFA salt of Intermediate 2.

  • Peptide Coupling (Intermediate 3):

    • To a solution of N-Cbz-Glycine (1.0 eq) in anhydrous DMF, add HBTU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 minutes.

    • Add the TFA salt of Intermediate 2 (1.0 eq) to the activated acid solution.

    • Stir at room temperature for 4 hours.

    • Work up the reaction as described in Step 1 and purify by column chromatography to obtain the linear dipeptide precursor, Intermediate 3.

  • Cyclization and Deprotection (Final Scaffold):

    • Dissolve Intermediate 3 in MeOH (0.1 M).

    • Add a catalytic amount of Sodium Methoxide (0.1 eq).

    • Heat the reaction mixture to 60°C and stir for 12 hours to facilitate intramolecular cyclization to the diketopiperazine.

    • Cool the reaction, neutralize with acetic acid, and concentrate under reduced pressure.

    • Dissolve the crude cyclized product in fresh MeOH.

    • Add 10% Pd/C (10% by weight) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).

    • Stir for 6 hours until the Cbz group is removed (monitored by LC-MS).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product: 4-amino-1-(2-methoxyethyl)piperazine-2,6-dione .

Section 2: PROTAC Design and Synthesis

With the functionalized E3 ligase ligand in hand, the next phase is the assembly of the full PROTAC molecule. This involves conjugating the scaffold to a linker, which is then attached to a warhead that binds the protein of interest.

Workflow for PROTAC Assembly

PROTAC_Assembly Scaffold Synthesized Scaffold (with -NH2 handle) Step1 Amide Coupling (Scaffold + Linker) Scaffold->Step1 Linker Linker Synthesis (e.g., PEG with -COOH) Linker->Step1 Warhead POI Warhead (with attachment point) Step2 Amide Coupling (Intermediate + Warhead) Warhead->Step2 Step1->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC

Caption: Modular workflow for the synthesis of a final PROTAC molecule.

Protocol 2.1: PROTAC Synthesis via Amide Coupling

Causality: This protocol uses standard and highly efficient amide coupling chemistry to conjugate the three components. A polyethylene glycol (PEG) linker is chosen here as it often improves the solubility and pharmacokinetic properties of the final PROTAC. For this example, we will use the well-known kinase inhibitor Dasatinib as the POI warhead to target the BCR-ABL protein.

Materials:

  • 4-amino-1-(2-methoxyethyl)piperazine-2,6-dione (from Protocol 1.1)

  • 4-unit PEG linker with terminal carboxylic acid and Boc-protected amine groups

  • Dasatinib derivative with a free carboxylic acid handle

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • TFA

  • Anhydrous DMF and DCM

Procedure:

  • Linker-Scaffold Conjugation:

    • Activate the carboxylic acid of the mono-Boc-protected PEG linker (1.0 eq) with HATU (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF for 10 minutes.

    • Add the synthesized scaffold (1.2 eq) to the solution.

    • Stir at room temperature for 6 hours.

    • Purify the resulting Scaffold-Linker-Boc intermediate by reverse-phase HPLC.

  • Deprotection of the Linker Terminus:

    • Dissolve the purified Scaffold-Linker-Boc intermediate in a 1:1 mixture of DCM and TFA.

    • Stir for 1 hour at room temperature.

    • Concentrate under reduced pressure to remove the solvent and excess TFA, yielding the Scaffold-Linker-NH2 TFA salt.

  • Final Warhead Conjugation:

    • Activate the carboxylic acid group of the Dasatinib derivative (1.0 eq) with HATU (1.1 eq) and DIPEA (3.0 eq) in anhydrous DMF for 10 minutes.

    • Add the Scaffold-Linker-NH2 TFA salt (1.1 eq) to the solution.

    • Stir at room temperature for 12 hours.

    • Purify the final PROTAC molecule by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by LC-MS and NMR.

Section 3: Biophysical Characterization of the Ternary Complex

A PROTAC's efficacy is critically dependent on its ability to induce and maintain a stable ternary complex between the POI and the E3 ligase.[9] Quantifying the binding affinities and kinetics of this complex is essential for validating the PROTAC's mechanism of action.[10] Surface Plasmon Resonance (SPR) is a powerful, label-free technique for this purpose.[11]

Ternary_Complex cluster_0 Ternary Complex POI Protein of Interest (e.g., BCR-ABL) PROTAC PROTAC POI->PROTAC binds CRBN CRBN E3 Ligase PROTAC->CRBN binds

Caption: Schematic of the PROTAC-induced ternary complex.

Protocol 3.1: Ternary Complex Analysis by Surface Plasmon Resonance (SPR)

Causality: This protocol is designed to measure both binary binding events (PROTAC to CRBN, PROTAC to POI) and the formation of the ternary complex. By immobilizing the E3 ligase and flowing the PROTAC with and without the POI, we can directly measure the kinetic parameters (k_on, k_off) and affinity (K_D) of these interactions. This allows for the calculation of the cooperativity factor (α), which indicates whether the binding of the POI is enhanced (α > 1) or hindered (α < 1) in the presence of the ligase.[12]

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant CRBN-DDB1 complex

  • Purified recombinant POI (e.g., BCR-ABL kinase domain)

  • Synthesized PROTAC

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Activate the surface of a CM5 sensor chip flow cell using a 1:1 mixture of NHS and EDC.

    • Inject the purified CRBN-DDB1 complex (at ~20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of ~5000 Response Units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

    • Use a separate flow cell for a mock immobilization (no protein) to serve as a reference surface.

  • Binary Affinity Measurement (PROTAC to CRBN):

    • Prepare a series of dilutions of the PROTAC in running buffer (e.g., 0.1 nM to 1 µM).

    • Inject the PROTAC solutions over the CRBN-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases.

    • Regenerate the surface between injections if necessary (e.g., with a short pulse of glycine-HCl, pH 2.5).

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the K_D, k_on, and k_off for the binary interaction.

  • Ternary Complex Formation and Affinity Measurement:

    • Prepare a new series of PROTAC dilutions as in Step 2.

    • To each dilution, add a constant, saturating concentration of the POI (e.g., 5-10 times the K_D of the PROTAC-POI interaction, determined separately).

    • Inject these PROTAC + POI mixtures over the CRBN-immobilized surface.

    • Collect and analyze the data as in Step 2 to determine the apparent kinetic and affinity constants for the ternary complex.

  • Data Analysis and Cooperativity Calculation:

    • Calculate the cooperativity factor (α) using the formula: α = K_D (Binary: PROTAC to CRBN) / K_D (Ternary: PROTAC+POI to CRBN)

    • An α > 1 indicates positive cooperativity, suggesting the formation of a stable ternary complex is energetically favorable.[10][12]

Data Summary Table (Hypothetical Results)
InteractionK_D (nM)k_on (1/Ms)k_off (1/s)Cooperativity (α)
PROTAC <> CRBN (Binary)2501.5 x 10^53.75 x 10^-2N/A
PROTAC <> POI (Binary)502.0 x 10^51.0 x 10^-2N/A
(PROTAC+POI) <> CRBN (Ternary)254.0 x 10^51.0 x 10^-210

Section 4: Cellular Characterization of Protein Degradation

The ultimate test of a PROTAC is its ability to induce the degradation of its target protein within a cellular environment. This is typically assessed by measuring the reduction in target protein levels after treating cells with the PROTAC.

Protocol 4.1: Target Degradation Assessment by Western Blot

Causality: Western blotting provides a direct, visual confirmation of protein loss. Including controls such as a proteasome inhibitor (e.g., MG132) is crucial to validate that the observed protein reduction is due to proteasomal degradation and not another mechanism like transcriptional repression.

Materials:

  • Relevant cancer cell line expressing the POI (e.g., K562 cells for BCR-ABL)

  • Complete cell culture medium (e.g., RPMI + 10% FBS)

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • MG132 (proteasome inhibitor)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Primary antibodies (anti-POI, e.g., anti-c-Abl; and anti-loading control, e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM), DMSO vehicle, or the PROTAC (e.g., 1 µM) co-treated with MG132 (10 µM) for 1 hour prior to and during PROTAC treatment.

    • Incubate for a set period (e.g., 18 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse with RIPA buffer.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration and load equal amounts (e.g., 20 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

    • Image the blot using a chemiluminescence detector.

    • Strip the membrane (if necessary) and re-probe for the loading control (GAPDH) to ensure equal loading.

Protocol 4.2: Determination of DC₅₀ and Dₘₐₓ

Causality: To quantify the potency and efficacy of the PROTAC, a dose-response curve is generated. The DC₅₀ (half-maximal degradation concentration) represents the potency of the degrader, while the Dₘₐₓ (maximum degradation) reflects its efficacy.[13] A potent and effective PROTAC will have a low DC₅₀ and a high Dₘₐₓ (approaching 100%).

Procedure:

  • Experiment Setup:

    • Perform a cell treatment experiment as described in Protocol 4.1, using a finer titration of PROTAC concentrations (e.g., a 10-point, 3-fold serial dilution).

  • Quantification:

    • Perform Western blotting for the POI and a loading control.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the POI band intensity to its corresponding loading control band intensity for each sample.

    • Express the normalized POI level as a percentage relative to the DMSO-treated control (set to 100%).

  • Data Analysis:

    • Plot the percentage of remaining POI against the logarithm of the PROTAC concentration.

    • Fit the data to a non-linear regression model (sigmoidal dose-response, variable slope).

    • From the fitted curve, determine the DC₅₀ value (the concentration at which protein level is reduced by 50%) and the Dₘₐₓ (calculated as 100% - the bottom plateau of the curve).[13]

Conclusion

The 1-(2-Methoxyethyl)piperazine-2,6-dione scaffold represents a novel and promising starting point for the development of next-generation CRBN-recruiting PROTACs. Its unique structural features may confer advantageous physicochemical properties, potentially overcoming common hurdles in PROTAC development such as poor solubility and permeability. The protocols outlined in this guide provide a comprehensive roadmap for any research team aiming to explore this or other novel scaffolds. By systematically synthesizing the core ligand, assembling the PROTAC, and performing rigorous biophysical and cellular validation, researchers can effectively assess the potential of new chemical matter in the exciting and rapidly advancing field of targeted protein degradation.

References

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • Facile and Practical Synthesis of Substituted Piperidine-2,6-diones Under Transition-Metal Free Condition. (n.d.). PubMed Central. [Link]

  • SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. (2019). ACS Chemical Biology. [Link]

  • Molecular mechanisms of thalidomide and its derivatives. (n.d.). PubMed Central. [Link]

  • A Roadmap for PROTAC Development. (2019). Promega Connections. [Link]

  • Ternary Complex Formation Assays. (n.d.). Domainex. [Link]

  • Cereblon E3 ligase modulator. (n.d.). Wikipedia. [Link]

  • SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. (n.d.). PubMed Central. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). PubMed Central. [Link]

  • Targeted Protein Degradation. (n.d.). Bio-Techne. [Link]

  • A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function. (n.d.). The FASEB Journal. [Link]

  • Characterizing PROTAC ternary complex formation using Biacore SPR systems. (2024). Cytiva. [Link]

  • A beginner's guide to PROTACs and targeted protein degradation. (2021). The Biochemist. [Link]

  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. (2022). Chemical Society Reviews. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • Advancing Drug Discovery with PROTAC Building Blocks. (2024). YouTube. [Link]

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). JoVE. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (n.d.). ChemRxiv. [Link]

Sources

Application Note & Protocols for Evaluating the Cytotoxicity of 1-(2-Methoxyethyl)piperazine-2,6-dione and Related N-Substituted Piperazine-2,6-diones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential and Toxicological Assessment of Novel Piperazine-2,6-dione Derivatives

The piperazine-2,6-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this heterocyclic system have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.[2][3] The therapeutic potential of these compounds often stems from their ability to induce programmed cell death (apoptosis) in pathological cells.[2][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the cell-based assays used to evaluate the cytotoxicity of novel N-substituted piperazine-2,6-diones, using the hypothetical compound 1-(2-Methoxyethyl)piperazine-2,6-dione as a representative example. While specific biological data for this particular molecule is not yet publicly available, the protocols and principles outlined herein are broadly applicable to the toxicological assessment of this emerging class of compounds.

A multi-assay approach is crucial for a thorough understanding of a compound's cytotoxic profile. Therefore, this guide details three distinct and complementary assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • LDH Assay: To quantify membrane integrity and identify necrosis.

  • Annexin V/PI Assay: To differentiate between apoptosis and necrosis.

By employing these methods, researchers can obtain robust and reproducible data to guide the development of safe and effective therapeutic agents based on the piperazine-2,6-dione scaffold.

Strategic Selection of Cell Lines for Cytotoxicity Profiling

The choice of cell line is a critical determinant of the relevance and translatability of in vitro cytotoxicity data.[5][6] The selection should be guided by the therapeutic target of the compound being investigated. For a novel compound like 1-(2-Methoxyethyl)piperazine-2,6-dione with potential anticancer properties, a panel of cancer cell lines representing different tumor types is recommended.[7][8]

Recommended Cell Lines for Initial Screening:

Cell LineTissue of OriginKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive, widely used for breast cancer research.
HeLa Cervical AdenocarcinomaA robust and widely characterized immortal cell line.[8]
HepG2 Hepatocellular CarcinomaExhibits metabolic activity, useful for assessing hepatotoxicity.[8]
A549 Lung CarcinomaA common model for non-small cell lung cancer.
HCT116 Colorectal CarcinomaRepresents a prevalent cancer type and is well-characterized for apoptosis studies.
Normal Fibroblasts (e.g., hTERT Gingival Fibroblasts) Normal Connective TissueEssential for determining the selectivity of the compound for cancer cells over normal cells.[5]

When selecting cell lines, it is imperative to source them from reputable cell banks to ensure authenticity and to maintain them at a low passage number to prevent genetic drift.[9]

I. MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric method that provides an indication of cell viability by measuring mitochondrial metabolic activity.[2][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of metabolically active cells.[8]

Workflow for the MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 3/4/5: Assay Execution seed_cells Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well). incubate_adhesion Incubate for 24 hours to allow for cell adhesion and recovery. seed_cells->incubate_adhesion prepare_compound Prepare serial dilutions of 1-(2-Methoxyethyl)piperazine-2,6-dione. treat_cells Replace media with media containing the compound or vehicle control. prepare_compound->treat_cells incubate_treatment Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). treat_cells->incubate_treatment add_mtt Add MTT solution to each well and incubate for 2-4 hours. solubilize Remove MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals. add_mtt->solubilize read_plate Measure absorbance at 570 nm using a plate reader. solubilize->read_plate

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol for the MTT Assay

Materials:

  • 1-(2-Methoxyethyl)piperazine-2,6-dione

  • Selected cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells per well in 100 µL of medium).

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours.[8]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 1-(2-Methoxyethyl)piperazine-2,6-dione in a suitable solvent (e.g., DMSO). The final solvent concentration in the culture should not exceed 0.5% to avoid solvent-induced toxicity.[1]

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound. Include vehicle-only controls.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Incubation and Solubilization:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[8]

    • Gently shake the plate for 15 minutes to ensure complete solubilization.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

II. LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the activity of LDH released from cells with damaged plasma membranes.[13] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane rupture, a hallmark of necrosis.[14] The amount of LDH in the supernatant is proportional to the number of lysed cells.[3]

Workflow for the LDH Assay

LDH_Workflow cluster_prep Day 1 & 2: Cell Seeding & Treatment cluster_assay Day 3/4/5: Assay Execution seed_and_treat Seed and treat cells with 1-(2-Methoxyethyl)piperazine-2,6-dione as described in the MTT protocol. controls Include controls for spontaneous LDH release (vehicle) and maximum LDH release (lysis buffer). seed_and_treat->controls collect_supernatant Carefully collect a small aliquot of cell culture supernatant from each well. prepare_reaction Transfer supernatant to a new plate and add the LDH reaction mixture. collect_supernatant->prepare_reaction incubate_reaction Incubate at room temperature, protected from light. prepare_reaction->incubate_reaction read_plate Measure the absorbance according to the kit manufacturer's instructions. incubate_reaction->read_plate

Caption: Workflow for evaluating cytotoxicity via the LDH release assay.

Detailed Protocol for the LDH Assay

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 1-(2-Methoxyethyl)piperazine-2,6-dione

  • Treated cell culture plates (from the same experimental setup as the MTT assay)

  • 96-well optical-bottom plates

Procedure:

  • Prepare Cell Culture Plates:

    • Follow the cell seeding and compound treatment steps as outlined in the MTT protocol.

    • It is crucial to set up three types of controls:

      • Vehicle Control: Cells treated with the vehicle to measure spontaneous LDH release.

      • Positive Control: Cells treated with a known cytotoxic agent or lysis buffer to determine maximum LDH release.[15]

      • Medium Background Control: Medium without cells.

  • Collect Supernatant:

    • After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume of the supernatant (as recommended by the kit manufacturer, typically 50 µL) to a fresh 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the protocol (usually 10-30 minutes), protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

III. Annexin V/PI Assay: Distinguishing Apoptosis from Necrosis

The Annexin V/Propidium Iodide (PI) assay is a flow cytometry-based method that allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[4][16]

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[17]

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells.[17]

Interpreting the Results:

Annexin V StainingPI StainingCell Population
NegativeNegativeViable cells
Positive NegativeEarly Apoptotic cells
Positive Positive Late Apoptotic/Necrotic cells
NegativePositive Necrotic cells (rarely observed)
Workflow for the Annexin V/PI Assay

AnnexinV_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed_and_treat Seed cells in 6-well plates and treat with 1-(2-Methoxyethyl)piperazine-2,6-dione for the desired time. harvest_cells Harvest both adherent and floating cells. seed_and_treat->harvest_cells wash_cells Wash cells with cold PBS. harvest_cells->wash_cells resuspend Resuspend cells in 1X Binding Buffer. add_stains Add Annexin V-FITC and Propidium Iodide. resuspend->add_stains incubate Incubate for 15-20 minutes at room temperature in the dark. add_stains->incubate acquire_data Acquire data on a flow cytometer. analyze_data Analyze the data to quantify viable, early apoptotic, late apoptotic, and necrotic cell populations. acquire_data->analyze_data

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol for the Annexin V/PI Assay

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Treated cells in 6-well plates

  • Cold PBS

  • Flow cytometry tubes

Procedure:

  • Cell Preparation and Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of 1-(2-Methoxyethyl)piperazine-2,6-dione for the desired time period. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting and Washing:

    • Collect the culture medium (containing floating cells) into a centrifuge tube.

    • Wash the adherent cells with PBS and then detach them using a gentle, non-enzymatic method (e.g., trypsin-EDTA).

    • Combine the detached cells with the corresponding supernatant from the previous step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[16]

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.[16]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible after staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants correctly.

    • Acquire a sufficient number of events (e.g., 10,000) for each sample.

    • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant.

Data Interpretation and Troubleshooting

A comprehensive evaluation of cytotoxicity requires the integration of data from multiple assays. For instance, a compound that shows a dose-dependent decrease in viability in the MTT assay and a corresponding increase in LDH release and Annexin V-positive cells is likely inducing cell death through a mechanism involving membrane disruption.

Common Troubleshooting Scenarios:

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicates Inconsistent cell seeding, pipetting errors.[1]Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.[1][8]
Low signal in MTT assay Insufficient cell number, short incubation time with MTT.[1]Optimize cell seeding density and extend MTT incubation time (up to 4 hours).[8]
High background in LDH assay Serum in the medium can contain LDH.Use a serum-free medium during the final hours of compound incubation if possible.
"Edge effects" in 96-well plates Uneven evaporation from the outer wells.Fill the outer wells with sterile PBS or medium and do not use them for experimental samples.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial cytotoxic evaluation of novel N-substituted piperazine-2,6-diones like 1-(2-Methoxyethyl)piperazine-2,6-dione. By combining assays that measure metabolic activity, membrane integrity, and the hallmarks of apoptosis, researchers can gain a comprehensive understanding of a compound's effects on cell viability. This multi-parametric approach is essential for identifying promising therapeutic candidates and ensuring their safety profile is well-characterized during the early stages of drug discovery and development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Gide, A. A., & Gunda, R. K. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. Retrieved from [Link]

  • Mancilla, T., Canillo, L., Zamudio-Rivera, L. S., Beltrán, H. I., & Farán, N. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PIPERAZINE-2,6-DIONES. Taylor & Francis Online. Retrieved from [Link]

  • Pejchal, J., Muckova, L., Kucera, T., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. PubMed Central. Retrieved from [Link]

  • Walayat, A., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. Retrieved from [Link]

  • Reddy, T. S., et al. (2025). Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. ResearchGate. Retrieved from [Link]

  • Al-Omary, F. A. M., et al. (2024). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity. Retrieved from [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. PubMed Central. Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). Principle and applications of the cytotoxicity assay. ResearchGate. Retrieved from [Link]

  • Parboosing, R., et al. (2018). Cell-based Assays for Assessing Toxicity: A Basic Guide. ResearchGate. Retrieved from [Link]

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Application Notes & Protocols: A Framework for In Vitro Evaluation of the Anti-inflammatory Potential of Piperazine-2,5-diones

Author: BenchChem Technical Support Team. Date: February 2026

I. Foundational Principles: Targeting Inflammation with Piperazine-2,5-diones

Inflammation is a critical biological response to injury or infection, but its dysregulation leads to chronic diseases. The search for novel anti-inflammatory agents is paramount, and piperazine-2,5-diones, also known as diketopiperazines (DKPs), have emerged as a promising class of compounds.[1] DKPs are cyclic dipeptides, frequently found in nature, that possess a rigid scaffold amenable to chemical modification, making them attractive for drug development.[2][3] Various derivatives have demonstrated clear anti-inflammatory effects, necessitating robust and reproducible in vitro methods to elucidate their mechanisms of action and therapeutic potential.[1]

This guide provides a comprehensive framework for researchers to systematically evaluate the anti-inflammatory properties of piperazine-2,5-dione derivatives. Our approach is built on a tiered screening cascade, beginning with essential cytotoxicity evaluations, progressing through primary cell-based functional assays, and culminating in detailed mechanistic studies of key inflammatory signaling pathways. The causality behind each experimental choice is explained to ensure the generation of reliable and translatable data.

II. The Strategic Screening Cascade: A Multi-Tiered Approach

A logical, stepwise progression is crucial for the efficient evaluation of test compounds. This cascade ensures that resource-intensive mechanistic studies are reserved for compounds that demonstrate both safety and efficacy in initial screens. In vitro assays are cost-effective and direct, making them ideal for initial screening.[4]

Screening_Cascade cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Efficacy Screening cluster_2 Tier 3: Mechanistic Investigation Cytotoxicity Cytotoxicity Assessment (MTS/MTT Assay) Is the compound safe for cells? LPS_Assay Macrophage Activation Assay (LPS-induced NO, TNF-α, IL-6) Does it reduce key inflammatory mediators? Cytotoxicity->LPS_Assay Proceed if non-toxic Enzyme_Assay Enzyme Inhibition Assays (COX-2 & 5-LOX) Does it target enzymatic drivers? LPS_Assay->Enzyme_Assay Proceed if active Signaling_Assay Signaling Pathway Analysis (NF-κB & MAPK Phosphorylation) How does it interrupt inflammatory signaling? LPS_Assay->Signaling_Assay Proceed if active

Caption: A tiered workflow for screening piperazine-2,5-diones.

III. Experimental Protocols & Methodologies

Part A: Foundational Assays - Establishing a Valid Therapeutic Window

Protocol 1: Cell Viability and Cytotoxicity Assay

  • Expert Rationale: Before assessing anti-inflammatory activity, it is imperative to determine the non-toxic concentration range of the piperazine-2,5-dione derivatives. A reduction in inflammatory markers is meaningless if it is caused by cell death rather than a specific biological modulation. Studies have shown that many piperazine-2,5-dione derivatives are non-toxic to various cell types at concentrations up to 20 µM.[5][6] The MTS assay is a colorimetric method that measures the metabolic activity of viable cells, providing a robust and high-throughput compatible readout.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed RAW 264.7 murine macrophages (a standard model for in vitro inflammation studies[7]) into a 96-well plate at a density of 1 x 10⁴ cells/well in complete Dulbecco's Modified Eagle's Medium (DMEM). Incubate for 24 hours at 37°C and 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the piperazine-2,5-dione compounds in DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO) and an "untreated control".

    • Incubation: Incubate the plate for 24 hours, mirroring the treatment time of the subsequent inflammation assays.

    • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or equivalent MTS reagent) to each well.

    • Final Incubation & Readout: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >90% cell viability for subsequent anti-inflammatory experiments.

Part B: Primary Efficacy Screening - Measuring the Core Anti-inflammatory Effect

Protocol 2: Inhibition of LPS-Induced Pro-inflammatory Mediators

  • Expert Rationale: Macrophages are central to the innate immune response. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, triggering the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[8][9] This assay serves as the primary functional screen to determine if a compound can suppress this hallmark inflammatory response.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well. Incubate for 24 hours.

    • Pre-treatment: Remove the medium and replace it with fresh medium containing non-toxic concentrations of the piperazine-2,5-dione compounds or a positive control (e.g., Dexamethasone, 10 µM). Incubate for 1 hour.[10]

    • Inflammatory Stimulus: Add LPS (from E. coli 0111:B4) to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

    • Supernatant Collection: Centrifuge the plate briefly and carefully collect the cell culture supernatant for analysis. Store at -80°C if not used immediately.

  • Endpoint Analysis:

    • Nitric Oxide (NO) Quantification (Griess Assay):

      • Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

      • Incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent B (NED solution).

      • Incubate for another 10 minutes.

      • Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

    • Cytokine Quantification (ELISA):

      • Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits.[7] Follow the manufacturer’s protocol precisely.

Part C: Mechanistic Investigation - Identifying Molecular Targets

Protocol 3: Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay

  • Expert Rationale: The COX-2 enzyme is induced during inflammation and is responsible for synthesizing prostaglandins, which mediate pain and swelling.[11] Selective COX-2 inhibitors are a major class of anti-inflammatory drugs. This cell-free assay directly measures the ability of a compound to inhibit enzyme activity, distinguishing it from upstream signaling inhibitors.

  • Step-by-Step Protocol (using a generic fluorometric kit[12]):

    • Reagent Preparation: Prepare assay buffer, COX probe, and arachidonic acid (substrate) solution as per the kit instructions.

    • Reaction Setup: In a 96-well plate, add assay buffer, COX cofactor, and the piperazine-2,5-dione compound (or a known COX-2 inhibitor like Celecoxib as a positive control).

    • Enzyme Addition: Add human recombinant COX-2 enzyme to all wells except the background control.

    • Reaction Initiation: Start the reaction by adding arachidonic acid.

    • Kinetic Measurement: Immediately begin measuring fluorescence (e.g., Ex/Em = 535/587 nm) every minute for 10-20 minutes.

    • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the curve). Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC₅₀ value.

Protocol 4: 5-Lipoxygenase (5-LOX) Enzyme Inhibition Assay

  • Expert Rationale: 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are potent chemoattractants and mediators of inflammation, particularly in asthma.[13][14] This assay determines if the compound's activity involves the leukotriene pathway.

  • Step-by-Step Protocol (based on spectrophotometric methods[15]):

    • Reaction Mixture: In a quartz cuvette, mix 0.2 M borate buffer (pH 9.0), the test compound dissolved in DMSO, and a solution of 5-LOX enzyme (from soybean or human recombinant).

    • Pre-incubation: Incubate the mixture for 5 minutes at room temperature.

    • Reaction Initiation: Add the substrate, linoleic acid, to start the reaction.

    • Measurement: Immediately measure the change in absorbance at 234 nm for 5 minutes. This wavelength detects the formation of conjugated dienes, a product of LOX activity.

    • Data Analysis: Calculate the rate of reaction and the percent inhibition at various compound concentrations to determine the IC₅₀ value.

Part D: Mechanistic Deep Dive - Mapping the Signaling Interruption

Protocol 5: Analysis of NF-κB and MAPK Signaling Pathways

  • Expert Rationale: The NF-κB and MAPK signaling cascades are master regulators of inflammatory gene expression.[16][17] LPS activation of Toll-like receptor 4 (TLR4) triggers these pathways, leading to the transcription of genes for TNF-α, IL-6, and COX-2.[18][19] Investigating the phosphorylation status of key proteins in these pathways provides direct evidence of a compound's mechanism at the signaling level. Western blotting is the gold-standard technique for this analysis.

  • Step-by-Step Protocol:

    • Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate. Grow to 80-90% confluency.

    • Pre-treatment & Stimulation: Pre-treat the cells with the piperazine-2,5-dione compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes) to capture peak protein phosphorylation.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Western Blotting: a. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST. d. Incubate overnight at 4°C with primary antibodies against:

      • Phospho-p65 (NF-κB)
      • Total p65 (NF-κB)
      • Phospho-p38 MAPK
      • Total p38 MAPK
      • Phospho-ERK1/2 MAPK
      • Total ERK1/2 MAPK
      • β-actin (as a loading control) e. Wash and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
    • Data Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels to determine the inhibitory effect of the compound on pathway activation.

IV. Key Signaling Pathways in Inflammation

NFkB_Pathway cluster_n LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB:e->NFkB Releases Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Activates Transcription Block Piperazine-2,5-dione Inhibition? Block->IKK Block->NFkB Blocks Translocation? MAPK_Pathway LPS LPS / Stress Receptor Cell Surface Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK1/2) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates Genes Inflammatory Gene Expression TF->Genes Block Piperazine-2,5-dione Inhibition? Block->MAPKK

Caption: A simplified overview of the MAPK signaling cascade in inflammation.

V. Data Summary and Interpretation

An effective anti-inflammatory piperazine-2,5-dione will exhibit a specific profile across these assays. The data can be summarized for clear comparison.

Assay Tier Assay Name Principle Key Parameters Desired Outcome for Active Compound
Tier 1 Cytotoxicity (MTS)Measures metabolic activity of viable cells.Cell Line: RAW 264.7; Duration: 24h.High CC₅₀ value; >90% viability at effective concentrations.
Tier 2 LPS-Induced Mediator ReleaseMeasures inhibition of key inflammatory products.Stimulus: LPS; Endpoints: NO, TNF-α, IL-6.Dose-dependent reduction in NO, TNF-α, and IL-6 levels.
Tier 3 COX-2 Enzyme InhibitionCell-free assay measuring direct enzyme inhibition.Enzyme: Recombinant COX-2; Substrate: Arachidonic Acid.Low IC₅₀ value for COX-2; high IC₅₀ for COX-1 (selectivity).
Tier 3 5-LOX Enzyme InhibitionCell-free assay measuring direct enzyme inhibition.Enzyme: Recombinant 5-LOX; Substrate: Linoleic Acid.Low IC₅₀ value.
Tier 3 Signaling Pathway AnalysisWestern blot for activation of key signaling proteins.Stimulus: LPS; Endpoints: p-p65, p-p38, p-ERK.Reduced phosphorylation of NF-κB and/or MAPK pathway proteins.

VI. References

  • Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. (2021). MDPI. [Link]

  • 2,5-Diketopiperazine. Wikipedia. [Link]

  • Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]

  • 2,5-Piperazinedione. PubChem. [Link]

  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (2018). Iranian Journal of Basic Medical Sciences. [Link]

  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. (2010). Journal of Signal Transduction. [Link]

  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. (2024). PLOS ONE. [Link]

  • NF-κB signaling in inflammation. (2012). Signal Transduction and Targeted Therapy. [Link]

  • Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. (2023). International Journal of Molecular Sciences. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Scientific Reports. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Infectious Disorders - Drug Targets. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2020). Pharmaceutics. [Link]

  • The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • MAPK Signaling in Inflammatory Cytokines Pathways. (2024). Assay Genie. [Link]

  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. (2024). PubMed. [Link]

  • In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. (2021). CABI Digital Library. [Link]

  • Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. (2021). ResearchGate. [Link]

  • Nuclear factor kappa-light-chain-enhancer of activated B cells. Wikipedia. [Link]

  • LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. (2018). Molecular Medicine Reports. [Link]

  • Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. (2020). Molecules. [Link]

  • INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. (2011). International Journal of Drug Development & Research. [Link]

  • NF-κB: At the Borders of Autoimmunity and Inflammation. (2018). Frontiers in Immunology. [Link]

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021). Biomedical Reports. [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. (2015). ResearchGate. [Link]

  • MAPK signaling pathway. Cusabio. [Link]

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Application Notes & Protocols: In Vivo Efficacy Testing of 1-(2-Methoxyethyl)piperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: A New Frontier in Targeted Protein Degradation

The emergence of targeted protein degradation (TPD) represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete elimination of disease-driving proteins.[1][2] This is accomplished by co-opting the cell's natural disposal system, the ubiquitin-proteasome pathway.[3] At the forefront of this strategy are "molecular glue" degraders, small molecules that induce a novel interaction between an E3 ubiquitin ligase and a target protein, leading to the target's destruction.[4]

The compound 1-(2-Methoxyethyl)piperazine-2,6-dione belongs to a chemical class with significant therapeutic precedent. Its core piperazine-2,6-dione structure is analogous to the glutarimide motif of the immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide.[5] These well-established drugs function as molecular glues that bind to the Cereblon (CRBN) protein, a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[5][6] This binding event remodels the substrate-binding surface of CRBN, inducing the recruitment and subsequent degradation of specific "neosubstrate" proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and the kinase Casein Kinase 1 alpha (CK1α).[7][8] The degradation of these targets underpins the powerful anti-myeloma and immunomodulatory activities of IMiDs.[7]

Given its structural similarity, 1-(2-Methoxyethyl)piperazine-2,6-dione is hypothesized to function as a novel CRBN modulator. These application notes provide a comprehensive guide to establishing robust preclinical animal models for validating its mechanism of action and evaluating its therapeutic efficacy in vivo.

Core Mechanism: Hijacking the CRL4-CRBN E3 Ligase Complex

Understanding the mechanism of action is crucial for designing relevant efficacy studies. The compound is presumed to act as a molecular glue, scaffolding a direct interaction between CRBN and its neosubstrates. This leads to poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

CRBN_Mechanism cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Cellular Machinery CRBN Cereblon (CRBN) Substrate Receptor DDB1 DDB1 Target Neosubstrate (e.g., IKZF1) CRBN->Target Recruits CUL4 Cullin 4 RBX1 Rbx1 E2 E2 Ubiquitin-Conjugating Enzyme Ub Ubiquitin E2->Ub Carries E2->Target Poly-ubiquitination Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degrades Compound 1-(2-Methoxyethyl) piperazine-2,6-dione Compound->CRBN Binds Target->Proteasome Enters

Caption: Presumed mechanism of 1-(2-Methoxyethyl)piperazine-2,6-dione as a CRBN molecular glue.

Critical Consideration: The Imperative for Humanized Animal Models

A pivotal challenge in the preclinical evaluation of CRBN modulators is the species-specificity of the drug target. The human and murine CRBN proteins exhibit 94% homology, but critical amino acid differences in the drug-binding pocket render standard mouse models resistant to the therapeutic and neosubstrate-degrading effects of many IMiDs.[9] Specifically, a single amino acid variance (Isoleucine in mice vs. Valine in humans at position 391) significantly impairs drug binding.[7][10]

Consequently, testing CRBN modulators in wild-type mice can lead to false-negative results regarding efficacy and an inaccurate assessment of the therapeutic window.

Expert Recommendation: The use of humanized CRBN (hCRBN) knock-in mice is the gold standard and is strongly recommended for the in vivo evaluation of 1-(2-Methoxyethyl)piperazine-2,6-dione.[9][11] In these models, the murine Crbn gene is replaced with its human counterpart, enabling a physiologically relevant system to accurately assess:

  • Pharmacodynamics (PD): On-target neosubstrate degradation.

  • Efficacy: Anti-tumor and/or immunomodulatory activity.

  • Toxicity: Potential on-target toxicities.[11]

While immunodeficient mouse strains (e.g., NOD/SCID, NSG) are suitable for hosting human tumor xenografts, they cannot be used to evaluate the host-mediated immunomodulatory effects of the compound and will not reflect human-specific CRBN-dependent toxicities. Their use should be limited to assessing the direct anti-proliferative effects on human cancer cells.[12]

Application Protocol 1: Pharmacodynamic (PD) Assessment of Neosubstrate Degradation

Objective: To confirm in vivo target engagement by measuring the degradation of CRBN neosubstrates (IKZF1, CK1α) following administration of 1-(2-Methoxyethyl)piperazine-2,6-dione.

Causality: This is the foundational in vivo experiment. Demonstrating target degradation validates the compound's mechanism of action and provides critical dose-response information necessary for designing subsequent efficacy studies. An effective compound must first engage and degrade its target.

Step-by-Step Methodology
  • Animal Model:

    • Humanized CRBN (B-hCRBN) mice, 8-10 weeks old. Both male and female mice should be included initially.

  • Drug Formulation:

    • Vehicle Selection: Due to the novelty of the compound, solubility must be determined empirically. Start with common preclinical vehicles such as:

      • 0.5% (w/v) Methylcellulose + 0.2% (v/v) Tween-80 in sterile water.

      • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

    • Preparation: Prepare a stock solution of the compound in the chosen vehicle. Ensure complete dissolution or a homogenous suspension immediately before administration. Prepare fresh daily.

  • Experimental Design:

    • Acclimate animals for at least 7 days.

    • Randomize animals into treatment groups (see Table 1). A minimum of n=4-5 animals per group is recommended for robust statistical analysis.

    • Administer a single dose of the compound or vehicle via the intended clinical route (e.g., oral gavage [PO] or intraperitoneal [IP] injection).

  • Sample Collection:

    • Collect tissues at various time points post-dose (e.g., 2, 4, 8, 24, and 48 hours) to capture the dynamics of protein degradation and recovery.

    • Spleen: Harvest the spleen into ice-cold PBS. It is a rich source of B and T cells where IKZF1 is highly expressed.

    • Peripheral Blood: Collect blood via cardiac puncture or submandibular bleed into EDTA-coated tubes for isolation of Peripheral Blood Mononuclear Cells (PBMCs).

  • Endpoint Analysis: Western Blotting

    • Tissue Processing: Prepare single-cell suspensions from the spleen. Isolate PBMCs from blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • Immunoblotting:

      • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

      • Transfer proteins to a PVDF membrane.

      • Block with 5% non-fat milk or BSA in TBST.

      • Incubate with primary antibodies overnight at 4°C (e.g., anti-IKZF1, anti-CK1α, anti-CRBN, and a loading control like anti-Vinculin or anti-GAPDH).

      • Incubate with HRP-conjugated secondary antibodies.

      • Visualize bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Data Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to the loading control and express as a percentage of the vehicle-treated control group.

Data Presentation

Table 1: Example Pharmacodynamic Study Design

Group Treatment Dose (mg/kg) Route N Sample Collection Timepoints (hours)
1 Vehicle Control 0 PO 5 24
2 Compound 10 PO 5 2, 4, 8, 24, 48
3 Compound 30 PO 5 2, 4, 8, 24, 48
4 Compound 100 PO 5 2, 4, 8, 24, 48

| 5 | Positive Control (Lenalidomide) | 50 | PO | 5 | 24 |

Application Protocol 2: Efficacy in a Multiple Myeloma Xenograft Model

Objective: To evaluate the anti-tumor activity of 1-(2-Methoxyethyl)piperazine-2,6-dione in a human multiple myeloma subcutaneous xenograft model.

Causality: Multiple myeloma is a hallmark indication for CRBN modulators, as the degradation of IKZF1 is potently cytotoxic to myeloma cells.[7] This model provides a direct assessment of the compound's potential as an anti-cancer therapeutic.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Acclimatize 1. Animal Acclimatization (NSG Mice, 7 days) Implant 2. Tumor Cell Implantation (e.g., MM.1S cells, s.c.) Acclimatize->Implant Monitor 3. Tumor Growth Monitoring (Calipers, 2-3x weekly) Implant->Monitor Randomize 4. Randomization (Tumor Volume ≈ 100-150 mm³) Monitor->Randomize Dosing 5. Treatment Initiation (Vehicle or Compound, Daily PO) Randomize->Dosing Measure 6. Ongoing Monitoring (Tumor Volume & Body Weight) Endpoint 7. Study Termination (Tumor size limit or fixed duration) Measure->Endpoint Meets Endpoint Criteria Collect 8. Sample Collection (Tumors, Blood, Tissues) Endpoint->Collect Analysis 9. Data Analysis (TGI, Survival, Biomarkers) Collect->Analysis

Caption: Standard workflow for a subcutaneous xenograft efficacy study.

Step-by-Step Methodology
  • Cell Culture:

    • Culture a human multiple myeloma cell line (e.g., MM.1S, RPMI-8226, H929) under standard conditions. Ensure cells are in the logarithmic growth phase and have >95% viability before implantation.

  • Animal Model:

    • Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, commonly known as NSG mice), 6-8 weeks old. Their severe immunodeficiency allows for robust engraftment of human tumor cells.[12]

  • Tumor Implantation:

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® to support initial tumor growth.

    • Inject 5-10 x 106 cells subcutaneously into the right flank of each mouse.

  • Tumor Monitoring and Randomization:

    • Begin monitoring tumor growth 2-3 times per week using digital calipers once tumors are palpable.

    • Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

    • When the average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (see Table 2) to ensure a similar mean tumor volume across all groups.

  • Drug Administration:

    • Prepare the compound as described in Protocol 1.

    • Administer the compound or vehicle daily (or as determined by PD/tolerability studies) for a defined period (e.g., 21-28 days).

    • Record body weights 2-3 times weekly as a measure of general toxicity.

  • Efficacy Endpoints:

    • Primary Endpoint: Tumor Growth Inhibition (TGI). This is the most common endpoint, comparing the change in tumor volume in treated groups to the vehicle control group.

    • Secondary Endpoints:

      • Body weight change (for tolerability).

      • Survival analysis (if the study continues until humane endpoints are met).

      • Tumor regressions (complete or partial).

  • Terminal Procedures:

    • At the end of the study, euthanize animals according to IACUC guidelines.

    • Excise tumors, measure their final weight, and divide them for downstream analysis (e.g., snap-freeze in liquid nitrogen for Western blot, fix in formalin for immunohistochemistry [IHC]).

Data Presentation

Table 2: Example Xenograft Efficacy Study Design

Group Treatment Dose (mg/kg) Route / Schedule N
1 Vehicle Control 0 PO, QD 10
2 Compound 10 PO, QD 10
3 Compound 30 PO, QD 10

| 4 | Positive Control (Pomalidomide) | 30 | PO, QD | 10 |

Table 3: Summary of Key Efficacy Readouts and Analysis

Readout Description Analysis Method
Tumor Volume Measured with calipers over time. Plot mean tumor volume ± SEM vs. time for each group.
Tumor Growth Inhibition (TGI) %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT and ΔC are the mean change in tumor volume for treated and control groups, respectively. Statistical comparison (e.g., ANOVA, t-test) of final tumor volumes or growth rates.
Body Weight Measured 2-3x weekly to assess toxicity. Plot mean % body weight change vs. time.

| Tumor Biomarkers | Protein levels of IKZF1, Ki-67 (proliferation), Cleaved Caspase-3 (apoptosis) in terminal tumor samples. | Western Blot or Immunohistochemistry (IHC). |

Conclusion and Forward-Looking Statements

The protocols outlined provide a robust framework for the initial in vivo characterization of 1-(2-Methoxyethyl)piperazine-2,6-dione. The foundational pharmacodynamic study in humanized CRBN mice is a non-negotiable first step to confirm the compound's proposed mechanism of action. Positive results from this study would provide a strong rationale and dose-selection guidance for subsequent efficacy testing in relevant disease models, such as the multiple myeloma xenograft model detailed here. Further studies could explore efficacy in models of lymphoma or investigate the compound's immunomodulatory effects in syngeneic tumor models using the hCRBN mouse platform.[13][14] By adhering to these scientifically-grounded and field-proven methodologies, researchers can generate the high-quality, reproducible data necessary to advance this promising compound through the drug development pipeline.

References

  • Lenalidomide inhibits lymphangiogenesis in preclinical models of mantle cell lymphoma - PMC. PubMed Central. Available at: [Link]

  • Therapeutic Effect of Lenalidomide in a Novel Xenograft Mouse Model of Human Blastic NK Cell Lymphoma/Blastic Plasmacytoid Dendritic Cell Neoplasm. AACR Journals. Available at: [Link]

  • Antitumor Effects of Thalidomide Analogs in Human Prostate Cancer Xenografts Implanted in Immunodeficient Mice. AACR Journals. Available at: [Link]

  • Therapeutic Potential of Thalidomide and Its Analogues in the Treatment of Cancer. IntechOpen. Available at: [Link]

  • Humanized cereblon mice revealed two distinct therapeutic pathways of immunomodulatory drugs - PMC. NIH National Library of Medicine. Available at: [Link]

  • Humanized cereblon mice revealed two distinct therapeutic pathways of immunomodulatory drugs. PubMed. Available at: [Link]

  • Development of Analogs of Thalidomide. Encyclopedia.pub. Available at: [Link]

  • In vivo screening and discovery of novel candidate thalidomide analogs in the zebrafish embryo and chicken embryo model systems. PubMed. Available at: [Link]

  • Lenalidomide Inhibits Lymphangiogenesis in Preclinical Models of Mantle Cell Lymphoma. AACR Journals. Available at: [Link]

  • Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC. NIH National Library of Medicine. Available at: [Link]

  • In vivo screening and discovery of novel candidate thalidomide analogs in the zebrafish embryo and chicken embryo model systems - PMC. NIH National Library of Medicine. Available at: [Link]

  • Preclinical and Clinical Advances of Targeted Protein Degradation as a Novel Cancer Therapeutic Strategy: An Oncologist Perspective. PubMed. Available at: [Link]

  • A new enzyme is expanding the arsenal for targeted protein degradation. Technology Networks. Available at: [Link]

  • Cereblon E3 ligase modulator. Wikipedia. Available at: [Link]

  • The association between prior exposure to lenalidomide and TP53-mutated AML/MDS. VJHemOnc. Available at: [Link]

  • New Activities of CELMoDs, Cereblon E3 Ligase-modulating Drugs. Royal Society of Chemistry. Available at: [Link]

  • Lenalidomide and Programmed Death-1 Blockade Synergistically Enhances the Effects of Dendritic Cell Vaccination in a Model of Murine Myeloma - PMC. NIH National Library of Medicine. Available at: [Link]

  • Molecular Glues & PROTACs Meet Their Match: Inside the Humanized CRBN Mouse Model. Biocytogen. Available at: [Link]

  • Preclinical studies of protein degrader presented at ASH 2023. ResearchGate. Available at: [Link]

  • Abstract 7011: Humanized CRBN knockin mice enable in vivo assessment the efficacy and toxicity of CRBN-targeted protein degraders. AACR Journals. Available at: [Link]

  • Targeted Protein Degradation: A Paradigm Shift in Therapeutics. Creative Biolabs. Available at: [Link]

  • The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PMC. NIH National Library of Medicine. Available at: [Link]

  • Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. JoVE. Available at: [Link]

  • Molecular Design of Novel Protein-Degrading Therapeutics Agents Currently in Clinical Trial. MDPI. Available at: [Link]

Sources

Application Note: Development and Validation of Analytical Methods for the Quantification of 1-(2-Methoxyethyl)piperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development and validation of analytical methods for the quantification of 1-(2-Methoxyethyl)piperazine-2,6-dione. This compound, potentially a metabolite, impurity, or synthetic intermediate in pharmaceutical development, presents analytical challenges due to its chemical structure. This note outlines two robust analytical strategies: a primary method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity, and an alternative method using High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization. The protocols are designed to be foundational, providing researchers with the necessary steps and rationale to establish a fully validated method in accordance with international regulatory guidelines.

Introduction and Analytical Strategy

The quantification of 1-(2-Methoxyethyl)piperazine-2,6-dione is essential for understanding its pharmacokinetic profile, ensuring purity in drug substance synthesis, or monitoring its formation as a degradation product. The core structure, a saturated piperazine-2,6-dione ring, lacks a significant chromophore, rendering direct analysis by UV spectrophotometry difficult, especially at low concentrations required for bioanalysis or trace impurity analysis.[1][2]

Therefore, a successful quantification strategy must address this limitation. This guide proposes a dual-path approach, grounded in established analytical principles and regulatory expectations as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][3][4][5]

Inferred Physicochemical Profile
  • UV Absorbance: The piperazine-2,6-dione backbone itself does not possess conjugated double bonds and is not expected to have significant absorbance in the 220-400 nm range.[6] Direct UV detection will therefore lack sensitivity.

  • Ionization: The presence of a tertiary amine within the piperazine ring (even though part of an amide-like structure) and the ether oxygen suggests the molecule can be readily protonated. This makes it an excellent candidate for positive-mode electrospray ionization (ESI) mass spectrometry.

  • Solubility: The methoxyethyl group and the polar amide-like groups suggest moderate polarity. It is expected to be soluble in polar organic solvents like methanol, acetonitrile, and aqueous/organic mixtures.

  • Reactivity: The secondary amine nitrogen within the dione ring is a potential site for chemical derivatization, enabling the attachment of a chromophore or fluorophore.[3][7][8]

Strategic Workflow for Method Development

The selection of an appropriate analytical technique is paramount. The following diagram illustrates the decision-making process based on the analyte's properties and laboratory capabilities.

G start Quantification of 1-(2-Methoxyethyl)piperazine-2,6-dione decision Does the analyte possess a native chromophore? start->decision no_chromophore No (Inferred) decision->no_chromophore No ms_decision Is LC-MS/MS available? no_chromophore->ms_decision lcms_path Develop Direct LC-MS/MS Method (High Specificity & Sensitivity) ms_decision->lcms_path Yes (Recommended) deriv_path Develop Indirect HPLC-UV Method via Pre-Column Derivatization ms_decision->deriv_path No other_detectors Consider Alternative Detectors (e.g., CAD, ELSD) deriv_path->other_detectors

Caption: Decision workflow for analytical method selection.

This guide will detail the protocols for the two primary paths: LC-MS/MS and HPLC-UV with derivatization.

Protocol 1: LC-MS/MS Quantification in Human Plasma

This method is recommended for its superior sensitivity, selectivity, and ability to analyze the compound directly without chemical modification. It is ideal for bioanalysis in complex matrices like plasma.[9]

Principle

The analyte is extracted from the plasma matrix using protein precipitation followed by liquid-liquid extraction (LLE). The extract is then injected into a reverse-phase HPLC system, which separates the analyte from matrix components before it enters the mass spectrometer. The analyte is quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition.

Materials and Reagents
  • 1-(2-Methoxyethyl)piperazine-2,6-dione reference standard

  • Stable Isotope Labeled Internal Standard (SIL-IS), if available (e.g., d4-1-(2-Methoxyethyl)piperazine-2,6-dione). If not, a structurally similar compound can be used.

  • Human Plasma (K2-EDTA)

  • Acetonitrile (HPLC or MS Grade)

  • Methanol (HPLC or MS Grade)

  • Formic Acid (99%+, MS Grade)

  • Ethyl Acetate (HPLC Grade)

  • Water, ultrapure (18.2 MΩ·cm)

Step-by-Step Protocol

1. Standard Solution Preparation:

  • Prepare a 1.0 mg/mL stock solution of the reference standard in methanol.
  • Perform serial dilutions in 50:50 acetonitrile:water to prepare working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in blank plasma.

2. Sample Preparation (Protein Precipitation & LLE):

  • To 100 µL of plasma sample, standard, or QC, add 20 µL of Internal Standard working solution.
  • Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube.
  • Add 1 mL of ethyl acetate. Vortex for 2 minutes for liquid-liquid extraction.
  • Centrifuge at 4,000 rpm for 5 minutes.
  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of 95:5 Water:Acetonitrile with 0.1% formic acid.

3. LC-MS/MS Conditions:

ParameterRecommended Starting ConditionRationale
LC System UHPLC System (e.g., Waters Acquity, Agilent 1290)Provides high resolution and fast analysis times.
Column C18 Reverse-Phase, e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent for reverse-phase chromatography.
Flow Rate 0.4 mL/minTypical for 2.1 mm ID columns.
Gradient 5% B for 0.5 min, ramp to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and re-equilibrate for 1.5 min.A starting point; must be optimized to ensure separation from matrix interferences.
Column Temp 40°CEnsures reproducible retention times.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)Required for MRM quantification.
Ionization Mode Electrospray Ionization (ESI), PositiveThe molecule is expected to readily form [M+H]+ ions.
MRM Transitions To be determined by infusing a standard solution. For C7H12N2O3, [M+H]+ = 173.1. A plausible fragment could be loss of the methoxyethyl group.Crucial Step: Determine the optimal precursor ion and at least two product ions for quantification and qualification.
Source Temp 550°COptimize for maximum signal intensity.

Protocol 2: HPLC-UV with Pre-Column Derivatization

This protocol is an alternative for laboratories without access to LC-MS/MS. It introduces a chromophore to the analyte, allowing for sensitive UV detection.[8]

Principle

The secondary amine in the piperazine-2,6-dione ring is derivatized with Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride), which attaches a highly conjugated naphthalene group.[10][11] This derivative exhibits strong UV absorbance (around 254 nm) and fluorescence. The derivatized analyte is then separated by reverse-phase HPLC and quantified.

Caption: Pre-column derivatization with Dansyl Chloride.

Materials and Reagents
  • All reagents from Protocol 1, except MS-grade solvents can be replaced with HPLC-grade.

  • Dansyl Chloride

  • Sodium Bicarbonate Buffer (100 mM, pH 9.5)

  • Acetone

Step-by-Step Protocol

1. Standard and Sample Preparation:

  • Prepare standards and perform sample extraction (LLE or SPE) as described in Protocol 1 (steps 1 and 2), but reconstitute the final dried extract in 50 µL of acetonitrile.

2. Derivatization Reaction:

  • To the 50 µL reconstituted extract, add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
  • Add 100 µL of Dansyl Chloride solution (e.g., 1 mg/mL in acetone).
  • Vortex and incubate at 60°C for 45 minutes in a heating block.
  • After incubation, cool the mixture to room temperature.
  • Evaporate the solvent to dryness under nitrogen.
  • Reconstitute in 100 µL of mobile phase for injection.

3. HPLC-UV Conditions:

ParameterRecommended Starting ConditionRationale
HPLC System Standard HPLC with UV/DAD Detector (e.g., Agilent 1260, Shimadzu Prominence)Widely available instrumentation.
Column C18 Reverse-Phase, e.g., Phenomenex Luna C18, 4.6 x 150 mm, 5 µmThe derivatized analyte is more hydrophobic and well-suited for standard C18 columns.
Mobile Phase A 10 mM Ammonium Acetate Buffer (pH 5.0)Buffered mobile phase for reproducible chromatography.
Mobile Phase B AcetonitrileStandard organic eluent.
Flow Rate 1.0 mL/minAppropriate for a 4.6 mm ID column.
Gradient 40% B to 90% B over 15 minutes.Must be optimized to separate the derivatized product from excess reagent and by-products.
Column Temp 35°CEnsures stable retention times.
Injection Volume 20 µLStandard injection volume.
Detection DAD/UV Detector at 254 nm The dansyl group has a strong absorbance maximum near this wavelength. Scan with DAD to confirm λmax.

Method Validation

Once a method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to established guidelines such as ICH Q2(R2) or the FDA's Bioanalytical Method Validation Guidance.[1][4][5][12]

Key Validation Parameters

The following table summarizes the essential parameters and typical acceptance criteria for a quantitative analytical method.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of components which may be expected to be present (e.g., matrix components, impurities).No significant interfering peaks at the retention time of the analyte and IS in blank matrix. For LC-MS/MS, ion ratios should be consistent.
Linearity & Range The ability to elicit test results which are directly proportional to the concentration of the analyte in samples within a given range.Calibration curve should have a correlation coefficient (r²) ≥ 0.99. Each back-calculated standard concentration should be within ±15% of the nominal value (±20% at the lower limit).
Accuracy The closeness of test results obtained by the method to the true value. Expressed as percent recovery.The mean value should be within ±15% of the nominal value for QC samples (±20% at LLOQ).
Precision The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample under the prescribed conditions. (Repeatability & Intermediate Precision)The coefficient of variation (%CV or %RSD) should not exceed 15% for QC samples (≤20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.The lowest standard on the calibration curve. Must meet accuracy and precision criteria (±20% and ≤20% CV). Typically S/N ≥ 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.The results should remain within acceptance criteria when parameters (e.g., pH, column temperature, flow rate) are slightly varied.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration in QC samples should be within ±15% of nominal after storage (e.g., freeze-thaw, short-term benchtop, long-term frozen).

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Note: While for biomarkers, the principles are relevant. [Link][12]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link][3]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][4]

  • Bu, X., et al. (2019). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. [Link][13]

  • Lin, H., et al. (2010). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. [Link][10]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][5]

  • Persona, K., et al. (2015). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. [Link][14]

  • Lin, H., et al. (2010). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. [Link][11]

  • National University of Science and Technology Oman. (2024). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link][2]

  • Das, S., & Roy, S. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. [Link][8]

  • Myers, R. L. (1986). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. [Link][15]

  • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link][1]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link][9]

  • Lau, T., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. [Link][16]

  • NIST. (n.d.). Piperazine. [Link][6]

Sources

Application Notes & Protocols: A Guide to Target Identification Using the Novel Chemical Probe 1-(2-Methoxyethyl)piperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The identification of a small molecule's cellular targets is a critical step in drug discovery and chemical biology. It bridges the gap between a compound's observed phenotypic effect and its underlying mechanism of action. This document provides a comprehensive guide for researchers on the use of 1-(2-Methoxyethyl)piperazine-2,6-dione , a novel chemical entity, as a probe for identifying its protein binding partners in a cellular context. While this specific molecule is not extensively characterized in public literature, the principles and protocols outlined herein represent a robust, field-proven framework for the characterization and application of any new chemical probe for target deconvolution.

Part 1: Foundational Principles & Probe Characterization

Introduction to Chemical Probes in Target Identification

A chemical probe is a small molecule designed to selectively interact with a specific protein or a family of proteins, enabling the study of their biological function. The ultimate goal of using a probe like 1-(2-Methoxyethyl)piperazine-2,6-dione is to "pull out" its interacting partners from the complex mixture of a cell lysate for subsequent identification, typically by mass spectrometry. This process, broadly termed chemoproteomics, is essential for validating a drug's mechanism of action, uncovering off-targets, and discovering new therapeutic targets.[1]

There are several chemoproteomic strategies, with the most common being Affinity-Based Protein Profiling (AfBPP).[2][3] This guide will focus on an AfBPP workflow, which involves immobilizing the chemical probe on a solid support to capture its binding proteins.

Structural Considerations for 1-(2-Methoxyethyl)piperazine-2,6-dione

The structure of our probe, 1-(2-Methoxyethyl)piperazine-2,6-dione, contains a piperazine-2,6-dione core. This heterocyclic motif is found in various bioactive molecules.[4][5] Depending on its chemical reactivity, this core could potentially act as a covalent "warhead" by reacting with nucleophilic residues on a target protein, or it may serve as a non-covalent recognition scaffold. The 2-methoxyethyl substituent will influence the probe's physicochemical properties, such as solubility and cell permeability.

Before embarking on large-scale proteomic experiments, it is crucial to synthesize a version of the probe that incorporates a linker and a reporter tag (e.g., biotin) for enrichment, or an alkyne/azide handle for "click" chemistry conjugation.[6]

Initial Probe Validation: Essential Preliminary Experiments

Before using the probe for target discovery, several key questions must be answered to ensure the validity of the subsequent results.

  • Biological Activity: Confirm that the tagged version of the probe retains the biological activity of the parent compound.

  • Cell Permeability: Assess the probe's ability to enter cells if intracellular targets are anticipated.

  • Target Engagement: Demonstrate that the probe engages with its target(s) in a cellular context. A cellular thermal shift assay (CETSA) or a competitive binding assay with the untagged parent compound can provide evidence of target engagement.

Part 2: Experimental Workflows & Protocols

This section details the step-by-step protocols for using a biotinylated version of 1-(2-Methoxyethyl)piperazine-2,6-dione for target identification.

Overall Experimental Workflow

The general workflow for affinity-based target identification is a multi-step process that requires careful execution and the inclusion of critical controls.

G cluster_0 Preparation cluster_1 Target Enrichment cluster_2 Analysis cluster_3 Validation A Synthesize Biotinylated Probe B Culture & Treat Cells A->B C Prepare Cell Lysate B->C D Incubate Lysate with Probe-Beads C->D E Wash Away Non-specific Binders D->E F Elute Bound Proteins E->F G SDS-PAGE & Staining F->G H In-gel Trypsin Digestion G->H I LC-MS/MS Analysis H->I J Protein Identification & Quantification I->J K Western Blot J->K L Cellular Thermal Shift Assay (CETSA) J->L G cluster_0 Biochemical Validation cluster_1 Cellular Validation A List of Putative Targets (from MS Data) B Western Blot of Pulldown Eluates A->B C Recombinant Protein Pulldown A->C D Enzymatic/Functional Assay A->D E Cellular Thermal Shift Assay (CETSA) A->E F Target Knockdown/Knockout (siRNA/CRISPR) A->F G Phenotypic Rescue F->G

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 1-(2-Methoxyethyl)piperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1-(2-Methoxyethyl)piperazine-2,6-dione >

Introduction

Welcome to the technical support center for the synthesis of 1-(2-Methoxyethyl)piperazine-2,6-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic protocols. The piperazine-2,6-dione scaffold is a valuable pharmacophore in medicinal chemistry, and mastering its synthesis is a key step in the development of novel therapeutics.[1][2] This document provides actionable, evidence-based guidance rooted in established chemical principles.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 1-(2-Methoxyethyl)piperazine-2,6-dione, presented in a question-and-answer format.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of 1-(2-Methoxyethyl)piperazine-2,6-dione. What are the likely causes and how can I improve it?

Answer: Low yields in the N-alkylation of piperazine-2,6-dione can stem from several factors, including incomplete reaction, side product formation, or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The N-alkylation of an imide can be a slow process.[3]

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Temperature: Increasing the reaction temperature can enhance the rate of reaction. However, be cautious as excessive heat can lead to decomposition or the formation of side products. A stepwise increase in temperature (e.g., in 10°C increments) while monitoring the reaction profile is recommended.

  • Suboptimal Base: The choice and stoichiometry of the base are critical for deprotonating the imide nitrogen, making it nucleophilic.

    • Base Strength: A base that is too weak may not sufficiently deprotonate the piperazine-2,6-dione. Common bases for imide alkylation include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[4] Cs₂CO₃ is often more effective due to the increased solubility of the cesium salt of the imide.

    • Stoichiometry: Ensure at least one equivalent of the base is used. Using a slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.

  • Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are generally preferred for Sɴ2 reactions like N-alkylation as they can stabilize the transition state.[3]

    • Solvent Purity: Ensure the use of anhydrous (dry) solvents, as water can react with the base and hinder the deprotonation of the imide.

Issue 2: Formation of a Disubstituted Byproduct

Question: I am observing a significant amount of a byproduct that I suspect is the 1,4-disubstituted piperazine-2,6-dione. How can I minimize its formation?

Answer: While the target molecule is a piperazine-2,6-dione, the core structure is a cyclic imide. The primary concern in this synthesis is not disubstitution on the piperazine ring itself, but rather potential side reactions of the alkylating agent or instability of the starting materials or product. However, if you are starting from a piperazine and forming the dione in a later step, mono-alkylation is a common challenge.

For the direct alkylation of piperazine-2,6-dione, the formation of a 1,4-disubstituted product is not possible as there is only one reactive NH group. If you are observing an unexpected byproduct, consider the following possibilities:

  • Reaction with the Alkylating Agent: The alkylating agent, 1-bromo-2-methoxyethane (or a related electrophile), could potentially undergo elimination or other side reactions under basic conditions.

  • Starting Material Purity: Ensure the purity of your starting piperazine-2,6-dione. Impurities could lead to unexpected side products.

  • Product Degradation: The piperazine-2,6-dione ring can be susceptible to hydrolysis under certain conditions, especially if excess base and water are present.

To address these, consider the following:

  • Slow Addition of the Alkylating Agent: Adding the 1-bromo-2-methoxyethane dropwise at a controlled temperature can help minimize side reactions.[5]

  • Purification of Starting Materials: Recrystallize or purify the piperazine-2,6-dione before use.

  • Careful Work-up: Neutralize the reaction mixture carefully during work-up to avoid prolonged exposure to harsh basic or acidic conditions.

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate a pure sample of 1-(2-Methoxyethyl)piperazine-2,6-dione from my crude reaction mixture. What purification strategies do you recommend?

Answer: Effective purification is crucial for obtaining the desired product with high purity.

  • Column Chromatography: This is often the most effective method for separating the desired product from unreacted starting materials and byproducts.[6]

    • Solvent System Selection: Use TLC to identify a suitable solvent system that provides good separation between your product and impurities. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective.

  • Crystallization: If the product is a solid, crystallization can be an excellent purification technique.

    • Solvent Screening: Experiment with different solvents or solvent mixtures to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid-Base Extraction: An aqueous work-up with a dilute acid wash can help remove any remaining basic impurities. This should be followed by a wash with brine and drying of the organic layer before solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 1-(2-Methoxyethyl)piperazine-2,6-dione?

A1: The synthesis of 1-(2-Methoxyethyl)piperazine-2,6-dione is typically achieved through the N-alkylation of piperazine-2,6-dione with a suitable electrophile, such as 1-bromo-2-methoxyethane or 2-methoxyethyl tosylate. The reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism. The base deprotonates the nitrogen of the imide, creating a nucleophilic anion that then attacks the electrophilic carbon of the alkylating agent, displacing the leaving group (e.g., bromide or tosylate).

Q2: What are the recommended starting materials and reagents?

A2:

  • Starting Material: Piperazine-2,6-dione.

  • Alkylating Agent: 1-bromo-2-methoxyethane or 2-methoxyethyl tosylate.

  • Base: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Sodium hydride (NaH).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

Q3: What are the optimal reaction conditions (temperature, time)?

A3: Optimal conditions can vary depending on the specific reagents used. However, a good starting point is to perform the reaction at room temperature and monitor its progress. If the reaction is slow, the temperature can be gradually increased to 50-80°C. Reaction times can range from a few hours to overnight. It is crucial to monitor the reaction by TLC or LC-MS to determine the point of maximum product formation and minimize byproduct formation.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A4:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction progress and can help identify the masses of the product and any byproducts.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the imide).

Experimental Protocols

Optimized Protocol for the Synthesis of 1-(2-Methoxyethyl)piperazine-2,6-dione
  • To a stirred solution of piperazine-2,6-dione (1.0 eq) in anhydrous DMF, add potassium carbonate (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-2-methoxyethane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 1-(2-Methoxyethyl)piperazine-2,6-dione.

Data Presentation

Table 1: Troubleshooting Guide Summary
Issue Potential Cause Recommended Solution
Low YieldIncomplete reactionIncrease reaction time and/or temperature. Monitor by TLC/LC-MS.
Suboptimal baseUse a stronger base (e.g., Cs₂CO₃) or increase stoichiometry (1.1-1.2 eq).
Inappropriate solventUse a polar aprotic solvent like anhydrous DMF or DMSO.
Byproduct FormationSide reactions of alkylating agentAdd the alkylating agent slowly at a controlled temperature.
Impure starting materialsPurify starting materials before use.
Product degradationPerform a careful and prompt work-up.
Purification DifficultyCo-eluting impuritiesOptimize the solvent system for column chromatography using TLC.
Oily productAttempt crystallization from various solvents or solvent mixtures.

Visualizations

Reaction Workflow

reaction_workflow reagents 1. Combine Piperazine-2,6-dione, Base, and Solvent addition 2. Add Alkylating Agent reagents->addition reaction 3. Heat and Stir (Monitor by TLC/LC-MS) addition->reaction workup 4. Aqueous Work-up and Extraction reaction->workup purification 5. Purify by Chromatography or Crystallization workup->purification product Pure Product purification->product

Caption: A generalized workflow for the synthesis of 1-(2-Methoxyethyl)piperazine-2,6-dione.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Impure Product check_reaction Analyze Reaction (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products? incomplete->side_products No optimize_conditions Optimize Conditions: - Increase Time/Temp - Change Base/Solvent incomplete->optimize_conditions Yes optimize_addition Optimize Addition: - Slow Addition - Lower Temperature side_products->optimize_addition Yes purification_issue Purification Difficulty? side_products->purification_issue No optimize_conditions->check_reaction optimize_addition->check_reaction optimize_purification Optimize Purification: - New Solvent System - Try Crystallization purification_issue->optimize_purification Yes success High Yield & Purity Achieved purification_issue->success No optimize_purification->success

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • Facile and Practical Synthesis of Substituted Piperidine-2,6-diones Under Transition-Metal Free Condition. Advanced Synthesis & Catalysis. [Link]

  • Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. Chemistry – A European Journal. [Link]

  • Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. Archiv der Pharmazie. [Link]

  • One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry. [Link]

  • Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. ResearchGate. [Link]

  • Process for the N-monoalkylation of piperazine.
  • N-alkylation of amides and imides.
  • Mechanochemical N-alkylation of imides. Beilstein Journal of Organic Chemistry. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • Synthesis of Piperazine-2,5-Diones Related to Bicyclomycin. Amanote Research. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5). Journal of Medicinal Chemistry. [Link]

  • Synthesis on N-Alkylated Maleimides. Synthetic Communications. [Link]

  • Substituted imide synthesis by alkylation. Organic Chemistry Portal. [Link]

  • 1-(2-Methoxyethyl)piperazinediium. Pipzine Chemicals. [Link]

  • Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. ResearchGate. [Link]

  • Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Preparation method of 2-hydroxyethyl piperazine.
  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H₂O₂-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Molecules. [Link]

Sources

Overcoming challenges in the mono-N-alkylation of piperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of mono-N-alkylated piperazine-2,6-dione derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to enhance the success of your experiments.

Introduction: The Challenge of Selectivity

The piperazine-2,6-dione scaffold is a valuable pharmacophore in medicinal chemistry. However, its symmetrical nature, possessing two reactive secondary amide nitrogens, presents a significant hurdle for selective mono-N-alkylation. The primary challenge lies in preventing the formation of the undesired 1,4-dialkylated byproduct, which often leads to low yields of the target mono-alkylated compound and complicates purification.

This guide will explore the fundamental principles governing the reactivity of piperazine-2,6-dione and provide practical strategies to achieve high selectivity for mono-N-alkylation.

Troubleshooting Guide

Issue 1: Predominant Formation of the 1,4-Dialkylated Byproduct

Question: My reaction is yielding primarily the 1,4-dialkylated piperazine-2,6-dione, with very little of the desired mono-alkylated product. How can I improve the selectivity for mono-alkylation?

Answer: The formation of the dialkylated product is a common problem stemming from the comparable reactivity of the second nitrogen after the first alkylation. Here are several strategies to favor mono-alkylation, ranging from simple stoichiometric adjustments to more robust protecting group strategies.

Underlying Principle: The key to achieving mono-alkylation is to create a significant difference in reactivity between the two nitrogen atoms of the piperazine-2,6-dione starting material or to control the stoichiometry of the electrophile.

Solutions:

  • Stoichiometric Control with Excess Starting Material:

    • Rationale: By using a large excess of piperazine-2,6-dione relative to the alkylating agent, the statistical probability of the alkylating agent encountering an unreacted piperazine-2,6-dione molecule is much higher than it encountering a mono-alkylated molecule.

    • Recommendation: Start with a 3 to 5-fold molar excess of piperazine-2,6-dione to the alkylating agent. While this method can be effective, it necessitates a subsequent purification step to remove the unreacted starting material.

  • Protecting Group Strategy (Recommended):

    • Rationale: This is the most reliable method for ensuring mono-alkylation. By temporarily blocking one of the nitrogen atoms with a protecting group, you can selectively alkylate the unprotected nitrogen. The protecting group is then removed in a subsequent step. The choice of protecting group is critical and depends on the stability of your molecule to the deprotection conditions.

    • Common Protecting Groups:

      • Boc (tert-Butoxycarbonyl): Widely used due to its stability under many reaction conditions and its straightforward removal with acid (e.g., trifluoroacetic acid).

      • Cbz (Carboxybenzyl): Stable to acidic and basic conditions, and readily removed by catalytic hydrogenolysis.

      • PMB (p-Methoxybenzyl): Can be cleaved under oxidative conditions. A documented synthesis of a mono-N-substituted piperazine-2,6-dione utilizes PMB protection[1].

Experimental Workflow for Protecting Group Strategy:

workflow start Piperazine-2,6-dione protect Mono-protection (e.g., Boc₂O, base) start->protect mono_protected Mono-protected piperazine-2,6-dione protect->mono_protected alkylate N-Alkylation (Alkyl halide, base) mono_protected->alkylate alkylated_protected Protected mono-alkylated product alkylate->alkylated_protected deprotect Deprotection (e.g., TFA or H₂/Pd) alkylated_protected->deprotect final_product Mono-N-alkylated piperazine-2,6-dione deprotect->final_product

Caption: Protecting group workflow for selective mono-N-alkylation.

Issue 2: Low or No Reaction Conversion

Question: I have set up my mono-alkylation reaction, but I am observing very little or no consumption of my starting material. What factors could be hindering the reaction?

Answer: Low reactivity can be attributed to several factors, including the choice of base, solvent, temperature, and the nature of the alkylating agent. The amide protons of piperazine-2,6-dione are less acidic than the amine protons of piperazine, requiring careful selection of reaction conditions.

Solutions:

  • Base Selection:

    • Rationale: An appropriate base is required to deprotonate the amide nitrogen, generating the nucleophilic anion. The pKa of the base should be sufficiently high to achieve this.

    • Recommendations:

      • Weak bases (e.g., K₂CO₃, Et₃N): May not be strong enough for efficient deprotonation.

      • Stronger bases (e.g., NaH, KHMDS, LiHMDS): Often more effective for deprotonating amides. Start with sodium hydride (NaH) in an aprotic solvent like DMF or THF.

  • Solvent Choice:

    • Rationale: The solvent must be able to dissolve the starting materials and be compatible with the chosen base.

    • Recommendations:

      • Polar aprotic solvents (e.g., DMF, DMSO, THF, Acetonitrile): Generally good choices as they can solvate the ions generated during the reaction.

  • Reaction Temperature:

    • Rationale: Increasing the temperature can often overcome activation energy barriers.

    • Recommendation: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 50-80 °C), monitoring for potential side reactions or degradation.

  • Alkylating Agent Reactivity:

    • Rationale: The reactivity of the alkylating agent follows the general trend: I > Br > Cl.

    • Recommendation: If using an alkyl chloride with low conversion, consider switching to the corresponding bromide or iodide.

Issue 3: Difficulty in Purifying the Mono-alkylated Product

Question: My reaction has produced a mixture of starting material, mono-alkylated, and di-alkylated products. I am struggling to separate them by column chromatography. What can I do?

Answer: The similar polarities of the starting material, mono- and di-alkylated products can make chromatographic separation challenging.

Solutions:

  • Optimize Chromatography Conditions:

    • Rationale: Fine-tuning the mobile phase polarity is crucial.

    • Recommendations:

      • Use a shallow gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate).

      • Consider adding a small amount of a modifier, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve peak shape.

      • Alternative stationary phases, such as alumina or C18 (reverse-phase), may offer different selectivity.

  • Crystallization:

    • Rationale: If the desired mono-alkylated product is a solid, recrystallization can be a highly effective purification method.

    • Recommendation: Screen various solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

  • Conversion to a Salt:

    • Rationale: If the mono-alkylated product has a basic handle, converting it to a salt can sometimes facilitate purification by crystallization.

    • Recommendation: Treat the crude mixture with an acid (e.g., HCl in ether) to precipitate the hydrochloride salt of the desired product.

Frequently Asked Questions (FAQs)

Q1: Is it possible to achieve selective mono-N-alkylation of piperazine-2,6-dione without a protecting group?

A1: Yes, it is possible, primarily by using a large excess of the piperazine-2,6-dione starting material. However, this approach is less efficient in terms of atom economy and requires a potentially challenging purification to remove the unreacted starting material. For high-yield, clean reactions, a protecting group strategy is generally superior.

Q2: What is the best protecting group for the mono-N-alkylation of piperazine-2,6-dione?

A2: The "best" protecting group is context-dependent and relies on the overall synthetic route and the stability of your molecule. The Boc group is a popular choice due to its ease of introduction and removal under acidic conditions that are often compatible with many functional groups. If your molecule is acid-sensitive, a Cbz group (removed by hydrogenolysis) might be a better option.

Q3: Can I use the same reaction conditions for alkylating piperazine and piperazine-2,6-dione?

A3: Not necessarily. The nitrogen atoms in piperazine-2,6-dione are part of amide functionalities, making them less nucleophilic and their protons less acidic than the secondary amine nitrogens in piperazine. Therefore, you will likely need stronger bases and potentially higher temperatures to achieve efficient alkylation of piperazine-2,6-dione compared to piperazine.

Q4: How can I confirm that I have successfully synthesized the mono-alkylated product?

A4: A combination of standard analytical techniques should be used for characterization:

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure. In the ¹H NMR of the mono-alkylated product, you should observe signals corresponding to the protons of the newly introduced alkyl group and a single NH proton signal for the remaining secondary amide.

  • Thin Layer Chromatography (TLC): To assess the purity of the product and compare its retention factor (Rf) to the starting material and the di-alkylated byproduct.

Data Presentation

StrategyKey AdvantageKey DisadvantageTypical Mono/Di Ratio
Excess Piperazine-2,6-dione (5 eq.) Single step reactionPoor atom economy; requires excess reagent removal~4:1
Protecting Group (e.g., Boc) High selectivity; clean reactionRequires additional protection and deprotection steps>20:1

Experimental Protocols

Protocol 1: Mono-N-Boc Protection of Piperazine-2,6-dione

Materials:

  • Piperazine-2,6-dione

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.)

  • Triethylamine (Et₃N) (1.2 eq.)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine-2,6-dione in DCM.

  • Add triethylamine to the solution.

  • Slowly add a solution of Boc₂O in DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the mono-Boc-protected piperazine-2,6-dione.

Protocol 2: N-Alkylation of Mono-Boc-Protected Piperazine-2,6-dione

Materials:

  • Mono-Boc-protected piperazine-2,6-dione

  • Alkyl halide (1.1 eq.)

  • Sodium hydride (NaH) (1.2 eq., 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of mono-Boc-protected piperazine-2,6-dione in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Boc Deprotection

Materials:

  • N-Boc, N'-alkyl-piperazine-2,6-dione

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc, N'-alkyl-piperazine-2,6-dione in DCM.

  • Add an excess of TFA (typically 20-50% v/v) at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous sodium bicarbonate) to obtain the free base.

  • Extract the product, dry the organic layer, and concentrate to yield the final mono-N-alkylated piperazine-2,6-dione.

troubleshooting_flow start Mono-N-Alkylation of Piperazine-2,6-dione problem Identify Primary Issue start->problem dialkylation High Dialkylation problem->dialkylation Poor Selectivity no_reaction Low/No Conversion problem->no_reaction Low Yield purification Purification Difficulty problem->purification Impure Product sol_dialkyl Use Protecting Group OR Use 5x Excess Piperazinedione dialkylation->sol_dialkyl sol_reactivity Check Base (use NaH) Check Solvent (use DMF) Increase Temperature Use More Reactive Alkyl Halide (R-I) no_reaction->sol_reactivity sol_purify Optimize Chromatography (Shallow Gradient) Attempt Recrystallization Convert to Salt purification->sol_purify

Caption: Troubleshooting decision tree for mono-N-alkylation.

References

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

  • Preparation of piperazine-2,6-dione 17. Reagents and reaction conditions. ResearchGate. Available at: [Link]

Sources

Improving the yield and purity of 1-(2-Methoxyethyl)piperazine-2,6-dione synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(2-methoxyethyl)piperazine-2,6-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the goal of improving both yield and purity. This guide is structured as a series of troubleshooting questions and frequently asked questions (FAQs) to directly address practical issues in the laboratory.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. The proposed synthetic route involves two main stages: the formation of the piperazine-2,6-dione core, followed by N-alkylation with a suitable 2-methoxyethyl electrophile.

Problem 1: Low yield during the formation of the piperazine-2,6-dione ring.

Question: I am attempting to synthesize the piperazine-2,6-dione core, but my yields are consistently low. What are the likely causes and how can I improve this?

Answer:

Low yields in the formation of the piperazine-2,6-dione ring can stem from several factors, primarily related to incomplete reaction or side product formation. The most common methods for forming the core involve the cyclization of iminodiacetic acid derivatives or a Michael addition/intramolecular imidation cascade.[1][2][3]

Potential Causes and Solutions:

  • Incomplete Cyclization: The cyclization step is often the bottleneck. Ensure your reaction is running for a sufficient amount of time and at the optimal temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of maximum conversion.

  • Purity of Starting Materials: The purity of your starting materials, such as iminodiacetic acid or its esters, is critical. Impurities can interfere with the reaction and lead to the formation of side products. Consider recrystallizing or purifying your starting materials before use.

  • Choice of Coupling Agent and Base: For methods involving the condensation of iminodiacetic acid derivatives with an amine, the choice of coupling agent and base is vital.[2] Carbonyldiimidazole (CDI) is often an effective coupling agent.[2] The base used should be non-nucleophilic to avoid competing reactions.

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are often good choices.

Experimental Protocol for Piperazine-2,6-dione Synthesis via Iminodiacetic Acid Derivative Cyclization:

  • To a solution of N-protected iminodiacetic acid (1.0 eq) in anhydrous THF, add carbonyldiimidazole (CDI) (1.05 eq) portion-wise at room temperature.

  • Stir the mixture for 1 hour at room temperature to form the activated intermediate.

  • In a separate flask, dissolve the primary amine (in this case, ammonia or a protected equivalent) (1.1 eq) in anhydrous THF.

  • Slowly add the amine solution to the activated iminodiacetic acid derivative.

  • Stir the reaction mixture at reflux for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: Formation of multiple products during N-alkylation.

Question: When I try to alkylate piperazine-2,6-dione with 2-methoxyethyl bromide, I get a mixture of mono- and di-alkylated products, along with unreacted starting material. How can I achieve selective mono-alkylation?

Answer:

Achieving selective mono-N-alkylation of a symmetric molecule like piperazine-2,6-dione can be challenging due to the presence of two reactive nitrogen atoms.[4][5] The formation of the di-alkylated product is a common issue.

Strategies for Selective Mono-alkylation:

  • Control of Stoichiometry: Use a slight excess of the piperazine-2,6-dione relative to the alkylating agent (e.g., 1.1-1.5 equivalents of the piperazine-2,6-dione). This will favor mono-alkylation by ensuring there is always unreacted piperazine-2,6-dione available to react with the alkylating agent.

  • Slow Addition of the Alkylating Agent: Add the 2-methoxyethyl bromide dropwise to a solution of the piperazine-2,6-dione and a suitable base at a controlled temperature. This maintains a low concentration of the alkylating agent in the reaction mixture, reducing the likelihood of a second alkylation on the already mono-alkylated product.

  • Choice of Base and Solvent: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is recommended.[6][7] The choice of solvent can also influence selectivity. Acetonitrile or DMF are common choices.

  • Use of a Protecting Group: A more controlled but longer route involves mono-protecting the piperazine-2,6-dione with a group like Boc (tert-butyloxycarbonyl).[5] This allows for the alkylation of the unprotected nitrogen, followed by deprotection to yield the mono-alkylated product.

Experimental Protocol for Mono-N-alkylation:

  • To a stirred suspension of piperazine-2,6-dione (1.2 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile (ACN), add 2-methoxyethyl bromide (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to separate the mono-alkylated product from any di-alkylated product and unreacted starting material.

Problem 3: Difficulty in purifying the final product, 1-(2-Methoxyethyl)piperazine-2,6-dione.

Question: My final product appears to be contaminated with byproducts, and I'm having trouble obtaining a pure sample. What are the best purification strategies?

Answer:

Purification of N-alkylated piperazine derivatives can be challenging due to their polarity and potential for forming salts.

Purification Techniques:

  • Column Chromatography: This is the most common method for purifying the final product. A silica gel column with a gradient elution system is often effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute your product.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems to find one that provides good crystal formation.

  • Acid-Base Extraction: If your product is basic, you can use an acid-base extraction to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as a salt. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product extracted back into an organic solvent.

  • Size Exclusion Chromatography: For removing impurities of significantly different molecular sizes, size exclusion chromatography can be a useful technique.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing the piperazine-2,6-dione core?

A1: The condensation of iminodiacetic acid derivatives with a primary amine or ammonia is a robust and widely used method.[2][3] This approach generally provides good yields and allows for the introduction of substituents if needed. Another promising method is the Michael addition/intramolecular imidation cascade, which can be performed under transition-metal-free conditions.[1]

Q2: What are the key analytical techniques to monitor the reaction and characterize the final product?

A2:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and easy way to monitor the progress of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is essential for confirming the structure of your final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of your product.

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the amide carbonyls.

Q3: Are there any safety precautions I should be aware of during this synthesis?

A3: Yes, always follow standard laboratory safety procedures.

  • Alkylating agents like 2-methoxyethyl bromide are potentially harmful and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents such as DMF and acetonitrile should also be handled in a well-ventilated area.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Q4: Can I use other alkylating agents besides 2-methoxyethyl bromide?

A4: Yes, other 2-methoxyethyl electrophiles can be used, such as 2-methoxyethyl tosylate or 2-methoxyethyl iodide. The reactivity of the leaving group will influence the reaction conditions required.

Data Summary

ParameterRecommended ConditionRationale
Piperazine-2,6-dione Synthesis
Starting MaterialIminodiacetic acid or its esterReadily available and provides a direct route to the core structure.
Coupling AgentCarbonyldiimidazole (CDI)Efficient for amide bond formation.[2]
SolventAnhydrous THF or DMFAprotic polar solvents that facilitate the reaction.
N-Alkylation
Stoichiometry1.2 : 1 (Piperazine-2,6-dione : Alkylating agent)Favors mono-alkylation.
BaseK₂CO₃ or Cs₂CO₃Non-nucleophilic and effective in promoting alkylation.[6][7]
SolventAnhydrous Acetonitrile (ACN)Good solvent for this type of reaction.
Addition MethodSlow, dropwise addition of alkylating agentMinimizes di-alkylation.

Experimental Workflow Diagrams

Synthesis of 1-(2-Methoxyethyl)piperazine-2,6-dione

SynthesisWorkflow cluster_0 Step 1: Piperazine-2,6-dione Core Synthesis cluster_1 Step 2: N-Alkylation start_materials Iminodiacetic Acid Derivative + Ammonia/Amine activation Activation with CDI start_materials->activation THF cyclization Cyclization activation->cyclization Reflux core_product Piperazine-2,6-dione cyclization->core_product Purification core_product_step2 Piperazine-2,6-dione alkylation_reaction N-Alkylation core_product_step2->alkylation_reaction alkylation_reagents 2-Methoxyethyl Bromide + K2CO3 alkylation_reagents->alkylation_reaction ACN, Reflux final_product 1-(2-Methoxyethyl)piperazine-2,6-dione alkylation_reaction->final_product Purification

Caption: Overall synthetic workflow for 1-(2-Methoxyethyl)piperazine-2,6-dione.

Troubleshooting Logic for Low Yield in N-Alkylation

TroubleshootingAlkylation cluster_sm Starting Materials cluster_conditions Reaction Conditions cluster_workup Work-up & Purification start Low Yield in N-Alkylation check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up & Purification start->check_workup sm_purity Impure Piperazine-2,6-dione? check_sm->sm_purity cond_base Ineffective Base? check_conditions->cond_base workup_loss Product Loss During Extraction? check_workup->workup_loss sm_reagent Degraded Alkylating Agent? sm_purity->sm_reagent sm_solution Solution: Purify starting materials (recrystallization, chromatography). sm_reagent->sm_solution cond_temp Incorrect Temperature? cond_base->cond_temp cond_time Insufficient Reaction Time? cond_temp->cond_time cond_solution Solution: Use anhydrous base (K2CO3, Cs2CO3), optimize temperature and time via TLC monitoring. cond_time->cond_solution pur_method Ineffective Chromatography? workup_loss->pur_method workup_solution Solution: Optimize extraction pH, use appropriate chromatography gradient. pur_method->workup_solution

Caption: Troubleshooting guide for low yield in N-alkylation step.

References

  • Facile and Practical Synthesis of Substituted Piperidine-2,6-diones Under Transition-Metal Free Condition. Chem. Open, 2022 . [Link]

  • Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. Chemistry, 2020 . [Link]

  • One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. J. Org. Chem., 2022 . [Link]

  • Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. ChemMedChem, 2011 . [Link]

  • Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. Res. Chem. Intermed., 2017 . [Link]

  • Process for the N-monoalkylation of piperazine.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. J. Med. Chem., 2012 . [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate, 2013 . [Link]

  • A Simple Synthesis of N-Alkylpiperazines. Lett. Org. Chem., 2005 . [Link]

  • Synthesis of Piperazine-2,5-Diones Related to Bicyclomycin. Can. J. Chem., 1983 . [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2021 . [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv, 2023 . [Link]

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Technical Support Center: A Troubleshooting Guide for Piperazine-2,6-dione Functionalization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperazine-2,6-dione functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this privileged scaffold. The piperazine-2,6-dione core is a valuable building block in medicinal chemistry, and successful functionalization is key to unlocking its full potential.[1][2] This resource provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My functionalization reaction is resulting in a complex mixture of products. What are the likely culprits?

A1: A complex product mixture often points to a lack of selectivity in your reaction. The piperazine-2,6-dione scaffold has multiple reactive sites: the two nitrogen atoms and the carbon atoms, particularly those alpha to the carbonyl groups. The presence of a second nitrogen atom, in comparison to simpler heterocycles like piperidines, can introduce additional side reactions or inhibit catalyst activity.[3] Key factors to investigate include:

  • Inadequate Protection: One or both nitrogen atoms may be reacting when you are targeting a carbon atom, or vice-versa.

  • Over-alkylation/acylation: If you are targeting mono-functionalization of the nitrogen, the reaction conditions may be too harsh, leading to di-substitution.

  • Side Reactions: Depending on your reagents and conditions, you could be observing side reactions such as ring-opening, elimination, or dehydrogenation.[4]

  • Starting Material Purity: Impurities in your starting piperazine-2,6-dione can lead to a cascade of unexpected products.

Q2: I am struggling with poor yield in my piperazine-2,6-dione functionalization. What should I try?

A2: Low yields are a common frustration. The causes can range from suboptimal reaction conditions to substrate decomposition. A systematic approach to optimization is crucial. Consider the following:

  • Reaction Conditions: Re-evaluate your choice of base, solvent, temperature, and reaction time. Some published procedures for similar scaffolds report low to moderate yields, suggesting that these reactions can be sensitive.[1]

  • Reagent Stoichiometry: Carefully check the stoichiometry of your reactants. An excess of one reagent may not always drive the reaction to completion and can lead to side products.

  • Atmosphere Control: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of your reagents are sensitive to air or moisture.

  • Catalyst Activity: If you are using a catalyst, ensure it is active and not poisoned by impurities in your starting materials or solvents.

Q3: How do I effectively purify my functionalized piperazine-2,6-dione?

A3: Purification can be challenging due to the polar nature of the piperazine-2,6-dione core. Standard silica gel chromatography may not always be effective. Here are some strategies:

  • Crystallization: If your product is a solid, crystallization is an excellent method for obtaining high purity. Experiment with different solvent systems. Salt formation with an appropriate acid can sometimes induce crystallization.[5]

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18) can be more effective than normal-phase.

  • Acid-Base Extraction: Utilize the basicity of the piperazine nitrogens to perform an acid-base extraction to remove non-basic impurities.

  • Ion-Exchange Chromatography: For charged species, ion-exchange chromatography can be a powerful purification tool.

Troubleshooting Guide: N-Functionalization Reactions

Issue 1: Predominant Di-alkylation in a Mono-alkylation Attempt

Q: I am trying to perform a mono-N-alkylation of a piperazine-2,6-dione, but I am primarily isolating the di-alkylated product. How can I improve the selectivity for mono-alkylation?

Why it happens: The two nitrogen atoms of the piperazine-2,6-dione have similar reactivity. Once the first nitrogen is alkylated, the second nitrogen is still sufficiently nucleophilic to react with the alkylating agent, often at a comparable rate. This is a classic challenge in piperazine chemistry.[6]

How to fix it:

  • Use of a Protecting Group: This is the most reliable method. Protect one of the nitrogen atoms with a suitable protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z).[7] After alkylating the unprotected nitrogen, the protecting group can be removed.

    • Example Protocol for Mono-Boc Protection:

      • Dissolve the piperazine-2,6-dione (1 eq.) in a suitable solvent such as a mixture of THF and water.

      • Add sodium bicarbonate (NaHCO₃, 1.5 eq.).[8]

      • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in THF dropwise at room temperature.

      • Stir the reaction for 12-24 hours.

      • Monitor the reaction by TLC or LC-MS.

      • Upon completion, perform an aqueous work-up and purify the mono-Boc protected product by column chromatography.

  • Control Stoichiometry and Reaction Conditions: If you wish to avoid a protection-deprotection sequence, you can try to favor mono-alkylation by carefully controlling the reaction conditions.

    • Use a large excess of the starting piperazine-2,6-dione relative to the alkylating agent (e.g., 5-10 equivalents). This statistically favors the reaction of the alkylating agent with an unreacted piperazine-2,6-dione.

    • Add the alkylating agent slowly to the reaction mixture at a low temperature to minimize over-reaction.

  • Use of Piperazine Monohydrochloride: The monoprotonated piperazine is less nucleophilic, which can help to prevent N,N'-disubstitution.[6]

Troubleshooting Workflow for N-Alkylation

Caption: Decision tree for troubleshooting di-alkylation in mono-N-alkylation reactions.

Troubleshooting Guide: C-H Functionalization Reactions

Issue 2: No Reaction or Low Conversion in C-H Functionalization

Q: I am attempting a C-H functionalization at the carbon alpha to a carbonyl group, but I am getting no reaction or very low conversion. What could be the issue?

Why it happens: The acidity of the α-protons in piperazine-2,6-diones is influenced by the substituents on the nitrogen atoms. Furthermore, the presence of two nitrogen atoms can lead to catalyst inhibition or undesired side reactions.[3][9] Deprotonation at the α-carbon can also be challenging, and the resulting enolate may not be stable or sufficiently reactive under the chosen conditions.[4]

How to fix it:

  • Choice of Base and Reaction Conditions: The selection of the correct base is critical for successful deprotonation.

    • Strong, non-nucleophilic bases are often required. Lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LiHMDS), or potassium hexamethyldisilazide (KHMDS) are common choices for generating enolates.[4]

    • Low temperatures (e.g., -78 °C) are typically necessary to maintain the stability of the enolate and prevent side reactions.

    • Anhydrous conditions are essential, as any protic impurities will quench the enolate.

  • Protecting Groups on Nitrogen: The nature of the substituent on the nitrogen atoms can significantly impact the reactivity of the α-protons. Electron-withdrawing groups on the nitrogens can increase the acidity of the α-protons, facilitating deprotonation.

  • Catalyst Choice (for catalyzed reactions): If you are attempting a transition-metal-catalyzed C-H functionalization, the piperazine nitrogens can coordinate to the metal center and inhibit catalysis.

    • Consider using a catalyst system that is known to be tolerant of amine functionalities.

    • Protecting the nitrogen atoms can also prevent catalyst inhibition.

Recommended Starting Conditions for α-Alkylation
ParameterRecommended ConditionRationale
Base LiHMDS or KHMDS (1.1 eq.)Strong, non-nucleophilic bases that effectively generate enolates.
Solvent Anhydrous THFAprotic and effectively solvates the enolate.
Temperature -78 °CMaintains enolate stability and minimizes side reactions.[4]
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the enolate by moisture or CO₂.
Electrophile Alkyl halide (1.2 eq.)Ensure the electrophile is reactive and pure.

Troubleshooting Guide: Purification Challenges

Issue 3: Difficulty in Removing Reagents and Byproducts

Q: I am having trouble purifying my functionalized piperazine-2,6-dione from unreacted starting materials and reaction byproducts using standard column chromatography.

Why it happens: Functionalized piperazine-2,6-diones can have similar polarities to the starting materials and certain byproducts, making separation by traditional silica gel chromatography difficult.

How to fix it:

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with a wider range of solvent systems, including the addition of a small amount of a more polar solvent like methanol or a basic modifier like triethylamine to reduce tailing on silica gel.

    • Gradient Elution: A shallow gradient can improve the separation of closely eluting compounds.

  • Chemical Purification Methods:

    • Acid Wash: If your product is soluble in an organic solvent and the impurities are basic (like unreacted amine reagents), an aqueous acid wash (e.g., 1 M HCl) can remove them.[10] Be sure your product is stable to acidic conditions.

    • Base Wash: Similarly, an aqueous base wash (e.g., saturated NaHCO₃) can remove acidic impurities.

    • Precipitation/Crystallization: As mentioned in the FAQs, inducing precipitation or crystallization can be a highly effective purification method. Try dissolving the crude product in a minimal amount of a hot solvent and then cooling it slowly. If that fails, try adding an anti-solvent.

Purification Strategy Flowchart

Purification_Strategy Start Start: Crude Product Mixture Is_Solid Is the product a solid? Start->Is_Solid Try_Crystallization Attempt Crystallization/Precipitation Is_Solid->Try_Crystallization Yes Fail_Cryst Crystallization Fails or Product is an Oil Is_Solid->Fail_Cryst No Success_Cryst Pure Solid Try_Crystallization->Success_Cryst Success Try_Crystallization->Fail_Cryst Failure Column_Chrom Column Chromatography Fail_Cryst->Column_Chrom Normal_Phase Normal Phase (Silica) Column_Chrom->Normal_Phase Reverse_Phase Reverse Phase (C18) Column_Chrom->Reverse_Phase Success_Chrom Pure Product Normal_Phase->Success_Chrom Fail_Chrom Impure Fractions Normal_Phase->Fail_Chrom Reverse_Phase->Success_Chrom Reverse_Phase->Fail_Chrom Chem_Purify Chemical Purification (Acid/Base Wash) Fail_Chrom->Chem_Purify Chem_Purify->Column_Chrom

Caption: A flowchart outlining a systematic approach to purifying functionalized piperazine-2,6-diones.

References

  • Facile and Practical Synthesis of Substituted Piperidine-2,6-diones Under Transition-Metal Free Condition. Advanced Synthesis & Catalysis. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. [Link]

  • Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Chemistry Proceedings. [Link]

  • One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Preparation of piperazine-2,6-dione 17. Reagents and reaction conditions. ResearchGate. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. Chemistry – A European Journal. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. Organic Letters. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Purification of piperazine.
  • (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. Heliyon. [Link]

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. PubMed. [Link]

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Side-reaction products in the synthesis of 1-(2-Methoxyethyl)piperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(2-Methoxyethyl)piperazine-2,6-dione. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and side-reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying reaction mechanisms to empower you to optimize your process for higher yield and purity.

Troubleshooting Guide: Diagnosing and Resolving Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format. We focus on interpreting analytical data to identify the root cause and provide actionable protocols to mitigate the formation of side-reaction products.

Q1: My final product has a low yield, and the mass spectrum shows a significant peak with a higher molecular weight than my target compound. What is this impurity?

A1: This is highly indicative of a disubstituted or dimerized byproduct.

The identity of this high-molecular-weight species depends on your chosen synthetic route. There are two primary pathways to the target molecule, each with a characteristic major side-reaction.

Scenario A: N-Alkylation of a Pre-formed Piperazine-2,6-dione Ring

If you are alkylating piperazine-2,6-dione with a 2-methoxyethylating agent (e.g., 2-bromoethyl methyl ether), the most common side-reaction is 1,4-dialkylation . The second, unreacted nitrogen atom on the piperazine ring can react with another molecule of the alkylating agent.

  • Side-Product: 1,4-bis(2-Methoxyethyl)piperazine-2,6-dione

  • Causality: The secondary amine/amide nitrogen of the mono-alkylated product remains sufficiently nucleophilic to compete for the alkylating agent, especially if an excess of the electrophile is used or if the reaction is run for an extended period at elevated temperatures. Monoalkylation of piperazine without protecting groups is often not a clean reaction.[1]

Scenario B: Cyclization of an N-substituted Acyclic Precursor

If you are performing an intramolecular cyclization of a precursor like N-(2-methoxyethyl)iminodiacetic acid or its diester (a Dieckmann-type condensation), the high molecular weight impurity is likely an intermolecular condensation product (dimer) .[2]

  • Side-Product: A linear or cyclic dimer.

  • Causality: At high concentrations, the reactive ends of two different precursor molecules can react with each other faster than the internal ends of a single molecule can find each other to cyclize. This intermolecular reaction competes directly with the desired intramolecular cyclization.[2][3]

Workflow: Distinguishing and Mitigating High MW Impurities

Caption: Troubleshooting workflow for high molecular weight impurities.

Experimental Protocols for Mitigation:

  • Preventing Dialkylation (Route A): The most robust method is to use a protecting group.[1]

    • Protocol: React piperazine with one equivalent of Di-tert-butyl dicarbonate (Boc₂O) to yield 1-Boc-piperazine.[1] Then, perform the cyclization to form the dione, followed by N-alkylation on the free nitrogen. The final step is the deprotection of the Boc group.

    • Alternative: Use of piperazine monohydrochloride in situ. This protonates one nitrogen, reducing its nucleophilicity and favoring mono-substitution.[4][5][6]

  • Promoting Intramolecular Cyclization (Route B):

    • Protocol: Dissolve the acyclic precursor in a suitable solvent (e.g., THF, Toluene).[2] In a separate flask, prepare a solution of a strong, non-nucleophilic base (e.g., Sodium Hydride, t-BuOK) under high-dilution conditions (final concentration <0.05 M).[2] Add the precursor solution dropwise to the base solution over several hours with vigorous stirring. The slow addition ensures the concentration of the reactive species remains low, favoring intramolecular ring closure.

Q2: My reaction is clean, but the conversion is low, with significant unreacted piperazine-2,6-dione starting material. What's the issue?

A2: This points to insufficient activation or reaction conditions.

Low conversion during the N-alkylation step is typically caused by one of the following:

  • Ineffective Deprotonation: The base used may not be strong enough to fully deprotonate the piperazine-2,6-dione, which has a pKa that is less basic than a typical secondary amine due to the adjacent carbonyl groups.

  • Poor Alkylating Agent: The leaving group on your 2-methoxyethyl electrophile may not be sufficiently reactive (e.g., a chloride might be less effective than a bromide or iodide).

  • Sub-optimal Temperature/Time: The reaction may simply require more energy or a longer duration to proceed to completion.

Troubleshooting Steps:

  • Base Selection: Ensure you are using a sufficiently strong base. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like DMF or THF are common and effective choices.[7][8]

  • Reagent Quality: Verify the quality and reactivity of your alkylating agent.

  • Condition Optimization:

    • Gradually increase the reaction temperature in 10 °C increments.

    • Increase the reaction time, monitoring by TLC or LC-MS to track the disappearance of the starting material.

    • Consider switching to a more polar aprotic solvent like DMF, which can accelerate Sₙ2 reactions.

Q3: My NMR spectrum shows unexpected signals, but the mass is correct. Could this be an isomer?

A3: Yes, it is possible you have formed an O-alkylated side-product.

While N-alkylation is generally favored for amides, the enolate intermediate formed upon deprotonation of the piperazine-2,6-dione has two nucleophilic sites: the nitrogen and the oxygen. Alkylation at the oxygen atom leads to the formation of a cyclic imidate ether.

  • Side-Product: 6-Methoxy-1-(2-methoxyethyl)-3,4-dihydropyrazin-2(1H)-one.

  • Causality: The reaction conditions can influence the N- vs. O-alkylation ratio. Harder electrophiles and counterions (like Li⁺) tend to favor O-alkylation, while softer electrophiles and counterions (like K⁺ or Na⁺) favor N-alkylation.

  • Identification: O-alkylation results in a significant downfield shift for adjacent protons in the ¹H NMR spectrum compared to the N-alkylated product. The characteristic N-H proton signal will also be absent.

Mitigation:

  • Use solvents that favor N-alkylation, such as polar aprotic solvents (DMF, DMSO).

  • Employ sodium or potassium salts/bases rather than lithium-based ones.

  • Ensure the reaction temperature is not excessively high, as thermodynamic control might shift.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for 1-(2-Methoxyethyl)piperazine-2,6-dione?

A1: The two most logical strategies are "Cyclize-then-Alkylate" and "Alkylate-then-Cyclize".

Caption: The two primary synthetic routes to the target molecule.

Route A is often preferred as the cyclization to the parent dione is well-established, but it requires careful control of the subsequent mono-alkylation step. Route B avoids the mono-alkylation challenge but requires careful control of the intramolecular cyclization to prevent dimerization.[2][9]

Q2: Why is the Dieckmann condensation relevant, and what are the key considerations?

A2: The Dieckmann condensation is a classic method for forming five- and six-membered rings via intramolecular condensation of a diester.[3][10] A variation of this reaction, sometimes called an aza-Dieckmann condensation, can be used to form the piperazine-2,6-dione ring from an appropriate acyclic precursor.[2][11]

Key Considerations for Success:

  • Base Choice: A strong, non-nucleophilic, sterically hindered base is crucial. Sodium tert-butoxide (t-BuOK) or sodium hydride (NaH) are superior to sodium ethoxide.[2] Ethoxide can cause transesterification of the starting material, leading to impurities.

  • Solvent: Aprotic solvents like THF or toluene are preferred as they do not interfere with the reaction and help stabilize the enolate intermediate.[2]

  • Acidic Workup: The reaction is driven to completion because the cyclic β-keto ester (or equivalent) product is deprotonated by the alkoxide base. A final acidic workup step is required to re-protonate the molecule and yield the neutral product.[3]

Q3: What analytical methods are most effective for identifying and quantifying these side-products?

A3: A combination of techniques is essential for a complete picture of your product's purity.

TechniquePurposeKey Information Provided
LC-MS Primary Identification Provides molecular weights of the main product and all impurities, making it the fastest way to detect dialkylation or dimerization.
¹H & ¹³C NMR Structural Elucidation Confirms the exact structure of the product and impurities. Can distinguish between N- and O-alkylation and identify residual starting materials.
HPLC-UV Quantification & Purity Accurately determines the percentage purity of the final product and quantifies specific impurities when reference standards are available.[12][13] Since piperazine lacks a strong chromophore, derivatization may be needed for trace analysis.[12]
TLC Reaction Monitoring A quick and easy way to track the progress of the reaction by observing the consumption of starting materials and the appearance of the product spot.
Summary of Potential Side-Reaction Products
Compound NameMolecular FormulaMolecular Weight ( g/mol )Formation Pathway
Target Product C₇H₁₂N₂O₃188.19Desired Reaction
Piperazine-2,6-dioneC₄H₆N₂O₂114.10Unreacted Starting Material (Route A)
1,4-bis(2-Methoxyethyl)piperazine-2,6-dioneC₁₀H₁₈N₂O₄246.26Dialkylation Side-Reaction (Route A)
N-(2-methoxyethyl)iminodiacetic acidC₇H₁₃NO₄175.18Unreacted Starting Material (Route B)
Intermolecular DimerC₁₄H₂₄N₂O₇332.35Dimerization Side-Reaction (Route B)
References
  • Krasavin, M., et al. (2020). Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges. ChemistrySelect. Available at: [Link]

  • Lukin, O., et al. (2022).
  • Leclerc, G., et al. (2011). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, H., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry – An Asian Journal. Available at: [Link]

  • Wang, H., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC. Available at: [Link]

  • Wikipedia. (2023). Dieckmann condensation. Wikipedia. Retrieved from [Link]

  • Al-Neaimy, U. I. S., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • An, H., et al. (2013). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Organic Reactions. (n.d.). The Dieckmann Condensation. Organic Reactions. Retrieved from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine. Google Patents.
  • ResearchGate. (2014). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. Retrieved from [Link]

  • Aboussafy, C. L., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Available at: [Link]

  • Stewart, C. D., & White, N. G. (2023).
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Retrieved from [Link]

  • Google Patents. (n.d.). CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Google Patents.
  • Moura, R. G., et al. (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc.
  • Pazdera, P., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]

  • Google Patents. (n.d.). CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Google Patents.
  • PubChem. (n.d.). 1-(2-Bromoethyl)piperazine. PubChem. Retrieved from [Link]

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Scaling up the synthesis of 1-(2-Methoxyethyl)piperazine-2,6-dione for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center for scaling up the synthesis of 1-(2-Methoxyethyl)piperazine-2,6-dione for preclinical studies.

Technical Support Center: Synthesis of 1-(2-Methoxyethyl)piperazine-2,6-dione

Welcome to the technical support center for the synthesis of 1-(2-Methoxyethyl)piperazine-2,6-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for scaling up the synthesis of this compound for preclinical studies.

Introduction

1-(2-Methoxyethyl)piperazine-2,6-dione is a key building block in the development of various pharmacologically active compounds. As the demand for this intermediate increases for preclinical and clinical studies, a robust and scalable synthetic process is essential. This guide provides practical insights and solutions to common challenges encountered during the synthesis and scale-up of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 1-(2-Methoxyethyl)piperazine-2,6-dione?

There are two main synthetic strategies for the preparation of 1-(2-Methoxyethyl)piperazine-2,6-dione:

  • Route A: Direct Condensation. This is often the more direct route, involving the condensation of iminodiacetic acid with 2-methoxyethylamine. This method can be performed under microwave irradiation, but for larger scales, conventional heating is more practical.[1][2]

  • Route B: N-Alkylation of Piperazine-2,6-dione. This two-step approach first involves the synthesis of the piperazine-2,6-dione core, followed by N-alkylation with a suitable 2-methoxyethylating agent (e.g., 2-bromoethyl methyl ether). While this route has an extra step, it allows for better control of the introduction of the side chain.

Q2: Which synthetic route is more suitable for scaling up?

For large-scale synthesis, the direct condensation of iminodiacetic acid with 2-methoxyethylamine (Route A) is often preferred due to its atom economy and fewer synthetic steps.[2] However, if control over impurities is a major concern, the N-alkylation route (Route B) might be more advantageous, as the intermediate piperazine-2,6-dione can be purified before the final alkylation step.

Q3: How can I minimize the formation of the di-alkylated byproduct during N-alkylation (Route B)?

The formation of a di-alkylated byproduct is a common issue in the N-alkylation of piperazines. Here are some strategies to favor mono-alkylation:

  • Use of a Protecting Group: One of the most effective methods is to use a mono-protected piperazine, such as 1-Boc-piperazine, to ensure selective alkylation on the unprotected nitrogen.[3] The protecting group can then be removed in a subsequent step.

  • Control of Stoichiometry: Using a large excess of the piperazine starting material relative to the alkylating agent can statistically favor mono-alkylation. However, this requires an efficient method to separate the product from the unreacted starting material.

  • Slow Addition of Alkylating Agent: A slow, controlled addition of the alkylating agent to the reaction mixture can help to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of a second alkylation event.[4]

  • In Situ Salt Formation: Utilizing piperazine monohydrochloride, which can be formed in situ from piperazine and piperazine dihydrochloride, can reduce the nucleophilicity of the mono-protonated species, thus disfavoring di-alkylation.[3][5]

Q4: What are the critical process parameters (CPPs) to monitor during the scale-up of the condensation reaction?

When scaling up the condensation reaction, the following CPPs should be carefully monitored:

  • Temperature Control: The reaction is typically carried out at elevated temperatures. Maintaining a consistent temperature profile is crucial for reaction kinetics and to minimize side product formation. The use of a jacketed reactor is recommended for efficient heat transfer on a larger scale.

  • Water Removal: The condensation reaction produces water as a byproduct. Efficient removal of water (e.g., using a Dean-Stark apparatus) is necessary to drive the reaction to completion.

  • Mixing: Adequate mixing is essential to ensure homogeneity, especially in a larger reactor. Poor mixing can lead to localized "hot spots" and an increase in impurities.

  • Rate of Reagent Addition: If any reagents are added during the reaction, their addition rate should be carefully controlled.

Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the progress of the reaction and the formation of any impurities.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the product and any byproducts formed during the reaction.

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final compound.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • HPLC: To determine the purity of the final product.

    • Melting Point or Boiling Point: As an indicator of purity.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of 1-(2-Methoxyethyl)piperazine-2,6-dione.

Problem: Low or Inconsistent Yields

Potential Cause Troubleshooting Steps & Rationale
Incomplete Reaction Monitor the reaction progress using HPLC or TLC until the starting material is consumed. Optimize reaction time and temperature. A higher temperature or longer reaction time may be required, but be cautious of potential degradation.
Side Reactions Control the reaction temperature carefully to minimize the formation of thermal degradation products. Ensure high purity of starting materials. Impurities in the starting materials can lead to unwanted side reactions.
Product Loss During Workup Optimize extraction conditions. Ensure the pH of the aqueous phase is adjusted for optimal partitioning of the product into the organic layer. Select an appropriate crystallization solvent. Screen a variety of solvents to find one that provides good recovery and purity.

Problem: Formation of Significant Impurities

Potential Cause Troubleshooting Steps & Rationale
Di-alkylation (in Route B) Use a protecting group strategy (e.g., Boc protection) for selective mono-alkylation.[3] Employ a slow addition of the alkylating agent to the reaction mixture.[4] Use a large excess of piperazine-2,6-dione.
Formation of Salts In some condensation reactions, the product may precipitate as a salt.[2][6] Adjust the pH of the reaction mixture during workup to liberate the free base.
Thermal Degradation Lower the reaction temperature and extend the reaction time if necessary. Ensure efficient stirring to prevent localized overheating.

Problem: Challenges in Product Purification

Potential Cause Troubleshooting Steps & Rationale
Oily Product Attempt salt formation. Convert the product to a hydrochloride or other salt, which may be a crystalline solid and easier to handle and purify. Consider distillation if the product is thermally stable.
Co-eluting Impurities in Chromatography Screen different solvent systems for column chromatography to improve separation. Consider an alternative purification method, such as crystallization or distillation.
Residual Solvent Dry the product under high vacuum and at a slightly elevated temperature (if the product is stable) to remove residual solvents.

Problem: Scale-up Issues

Potential Cause Troubleshooting Steps & Rationale
Poor Heat Transfer Use a jacketed reactor with a suitable heat transfer fluid for better temperature control. Ensure the stirring rate is optimized for the larger volume to facilitate efficient heat distribution.
Extended Reaction Times Re-optimize the reaction conditions at the larger scale. What works in the lab may need adjustment in a pilot plant. Ensure efficient removal of byproducts (e.g., water in a condensation reaction) is maintained at scale.
Changes in Product Purity Profile Maintain consistent control over reagent addition rates and temperature. Any deviation can lead to the formation of different impurity profiles at a larger scale.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Methoxyethyl)piperazine-2,6-dione via Direct Condensation

This protocol is adapted from general procedures for the synthesis of piperazine-2,6-diones by condensation.[1][2]

Materials:

  • Iminodiacetic acid

  • 2-Methoxyethylamine

  • Toluene or xylene

  • Sodium sulfate (anhydrous)

  • Suitable solvent for crystallization (e.g., ethanol, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add iminodiacetic acid (1.0 eq) and toluene (or xylene) to create a slurry.

  • Add 2-methoxyethylamine (1.1 eq) to the slurry.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the reaction is complete. Monitor the reaction by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove any unreacted starting material or inorganic salts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from a suitable solvent or by column chromatography.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_product Product Iminodiacetic_acid Iminodiacetic Acid Condensation Condensation (Heat, Water Removal) Iminodiacetic_acid->Condensation Methoxyethylamine 2-Methoxyethylamine Methoxyethylamine->Condensation Target_Molecule 1-(2-Methoxyethyl)piperazine-2,6-dione Condensation->Target_Molecule

Caption: Synthetic route to 1-(2-Methoxyethyl)piperazine-2,6-dione.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Is the reaction complete? (Check via HPLC/TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Optimize_Conditions Increase reaction time or temperature Incomplete->Optimize_Conditions Check_Workup Analyze aqueous and organic layers for product loss Complete->Check_Workup Product_in_Aqueous Product found in aqueous layer? Check_Workup->Product_in_Aqueous Yes No_Loss_in_Workup Minimal loss in workup Check_Workup->No_Loss_in_Workup No Adjust_pH Adjust pH during extraction Product_in_Aqueous->Adjust_pH Check_Purity Analyze crude product for impurities No_Loss_in_Workup->Check_Purity

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges - NIH. (2020-08-27). Retrieved from [Link]

  • Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity | Request PDF - ResearchGate. (2025-08-05). Retrieved from [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013-08-02). Retrieved from [Link]

  • Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. (2020-01-17). Retrieved from [Link]

  • Synthesis of 2,6-bridged piperazine-3-ones by N-acyliminium Ion Chemistry - PubMed. Retrieved from [Link]

  • Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed. (2015-01-02). Retrieved from [Link]

  • Synthesis of 2,6-bridged piperazine-3-ones by N-acyliminium ion chemistry. Retrieved from [Link]

  • Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed. Retrieved from [Link]

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC - NIH. Retrieved from [Link]

  • Buspirone - Wikipedia. Retrieved from [Link]

  • Preparation of piperazine‐2,6‐dione 17. Reagents and reaction conditions - ResearchGate. Retrieved from [Link]

  • Synthesis of Piperazine-2,5-Diones Related to Bicyclomycin - Amanote Research. Retrieved from [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives Craig D. Stewart,a Nicholas G. Whitea, - ChemRxiv. Retrieved from [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. Retrieved from [Link]

  • Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues | Request PDF - ResearchGate. (2025-08-10). Retrieved from [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017-03-16). Retrieved from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (2025-08-18). Retrieved from [Link]

  • CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

Sources

Technical Support Center: Method Refinement for Consistent Synthesis of 1-(2-Methoxyethyl)piperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Methoxyethyl)piperazine-2,6-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to achieve consistent and high-yield synthesis of this important chemical intermediate.

Introduction

1-(2-Methoxyethyl)piperazine-2,6-dione is a key building block in the development of various pharmacologically active compounds. Its synthesis, while conceptually straightforward, can present several challenges that lead to inconsistent yields and the formation of impurities. This guide provides a detailed examination of the synthesis process, focusing on the critical parameters that ensure a reproducible and efficient outcome.

The primary synthetic route involves the condensation of an iminodiacetic acid derivative with 2-methoxyethylamine, followed by cyclization. This process is influenced by factors such as reaction temperature, solvent choice, and the purity of starting materials. By understanding the underlying chemical principles and potential pitfalls, researchers can refine their methods to achieve optimal results.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 1-(2-Methoxyethyl)piperazine-2,6-dione.

Problem 1: Low or No Yield of the Desired Product

  • Question: I am not getting a good yield of 1-(2-Methoxyethyl)piperazine-2,6-dione. What are the likely causes and how can I improve it?

  • Answer: Low yields in this synthesis can often be attributed to several factors, primarily related to the reaction conditions and the integrity of your starting materials.

    • Incomplete Reaction: The condensation of iminodiacetic acid or its ester with 2-methoxyethylamine may not have gone to completion. This can be due to insufficient reaction time or temperature. It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the consumption of the starting materials.

    • Suboptimal Temperature: The cyclization step to form the piperazine-2,6-dione ring is typically carried out at elevated temperatures. If the temperature is too low, the rate of cyclization will be slow, leading to a low yield within a practical timeframe. Conversely, excessively high temperatures can lead to the degradation of the product and the formation of side products. A systematic optimization of the reaction temperature is recommended, starting from a literature-reported value for a similar synthesis and gradually increasing it while monitoring the reaction.

    • Moisture in Reagents or Solvents: The presence of water can interfere with the condensation reaction by hydrolyzing the ester groups of the iminodiacetic acid derivative or by competing with the amine as a nucleophile. Ensure that all solvents are anhydrous and that the starting materials are thoroughly dried before use.

    • Purity of Starting Materials: The purity of iminodiacetic acid, its ester derivative, and 2-methoxyethylamine is critical. Impurities can interfere with the reaction or lead to the formation of side products that complicate purification and reduce the yield of the desired product. It is advisable to verify the purity of the starting materials by NMR or another suitable analytical method before proceeding with the synthesis.

Problem 2: Formation of a Significant Amount of Impurities

  • Question: My final product is contaminated with several impurities that are difficult to remove. What are these impurities likely to be and how can I prevent their formation?

  • Answer: Impurity formation is a common challenge in the synthesis of piperazine derivatives. Understanding the potential side reactions is key to mitigating this issue.

    • Unreacted Starting Materials: As mentioned previously, incomplete reaction will result in the presence of starting materials in your crude product. Optimizing the reaction conditions (time, temperature, stoichiometry of reactants) will help to minimize this.

    • Side-Reaction Products: During the synthesis of piperazine-containing compounds, side reactions can lead to the formation of structurally related impurities such as pyrazines or N-alkylated byproducts.[1] Careful control of the reaction temperature and the use of high-purity starting materials can help to suppress these side reactions.

    • Degradation Products: The piperazine-2,6-dione ring can be susceptible to hydrolysis under certain conditions, especially if the work-up or purification involves acidic or basic aqueous solutions at elevated temperatures. It is important to handle the product under neutral conditions as much as possible.

Problem 3: Difficulty in Purifying the Final Product

  • Question: I am struggling to purify 1-(2-Methoxyethyl)piperazine-2,6-dione. What are the best methods for purification?

  • Answer: The purification of piperazine derivatives can be challenging due to their polarity and basicity.[1]

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity. A screening of different solvents or solvent mixtures may be necessary to find the optimal conditions for crystallization.

    • Column Chromatography: For non-crystalline products or for the removal of closely related impurities, column chromatography on silica gel is a common technique. The choice of eluent is critical and will depend on the polarity of the product and the impurities. A gradient elution from a non-polar solvent to a more polar solvent system is often effective.

    • Acid-Base Extraction: The basic nature of the piperazine nitrogen can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to remove non-basic impurities. The desired product can then be recovered from the aqueous layer by basification and extraction with an organic solvent. However, care must be taken to avoid hydrolysis of the dione ring.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for 1-(2-Methoxyethyl)piperazine-2,6-dione?

    • A1: The most prevalent method is the condensation of a dialkyl iminodiacetate with 2-methoxyethylamine, followed by thermal cyclization to form the piperazine-2,6-dione ring. This approach offers a straightforward and generally efficient pathway to the desired product.

  • Q2: What are the key reaction parameters to control for a consistent synthesis?

    • A2: The critical parameters to control are:

      • Temperature: Both the initial condensation and the final cyclization steps are temperature-sensitive.

      • Reaction Time: Sufficient time must be allowed for the reaction to go to completion.

      • Purity of Reagents: The use of high-purity starting materials is essential to avoid side reactions.

      • Anhydrous Conditions: The exclusion of moisture is crucial for preventing hydrolysis and other side reactions.

  • Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

    • A3:

      • Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for tracking the progress of the reaction.

      • Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity. Infrared (IR) spectroscopy can also be used to identify the characteristic functional groups.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Methoxyethyl)piperazine-2,6-dione

This protocol describes a general procedure for the synthesis of 1-(2-Methoxyethyl)piperazine-2,6-dione from diethyl iminodiacetate and 2-methoxyethylamine.

Materials:

  • Diethyl iminodiacetate

  • 2-Methoxyethylamine[2]

  • High-boiling point solvent (e.g., toluene, xylene, or diphenyl ether)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes, dichloromethane, methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl iminodiacetate (1 equivalent) in a high-boiling point solvent.

  • Addition of Amine: Add 2-methoxyethylamine (1.1 equivalents) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

ParameterRecommended Condition
Reactants Diethyl iminodiacetate, 2-Methoxyethylamine
Stoichiometry 1 : 1.1 (Iminodiacetate : Amine)
Solvent Toluene, Xylene, or Diphenyl ether
Temperature Reflux
Reaction Time 12 - 24 hours
Purification Column Chromatography or Recrystallization

Visualizations

Reaction Pathway

ReactionPathway A Diethyl Iminodiacetate C Intermediate Amide A->C + B 2-Methoxyethylamine B->C Condensation D 1-(2-Methoxyethyl)piperazine-2,6-dione C->D Cyclization (Heat, -2 EtOH)

Caption: Synthetic route to 1-(2-Methoxyethyl)piperazine-2,6-dione.

Troubleshooting Logic

Troubleshooting Start Low Yield or Impurities Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Reactions Start->Cause2 Cause3 Degradation Start->Cause3 Cause4 Purification Issues Start->Cause4 Sol1a Increase Reaction Time/Temp Cause1->Sol1a Sol1b Check Reagent Stoichiometry Cause1->Sol1b Sol2a Optimize Temperature Cause2->Sol2a Sol2b Use High Purity Reagents Cause2->Sol2b Sol3a Mild Work-up Conditions Cause3->Sol3a Sol4a Screen Solvents for Recrystallization Cause4->Sol4a Sol4b Optimize Chromatography Cause4->Sol4b

Caption: Troubleshooting flowchart for synthesis issues.

References

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Synthesis of 2,6-bridged piperazine-3-ones by N-acyliminium ion chemistry. eGyanKosh. [Link]

  • Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Relat. NSF Public Access Repository. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ResearchGate. [Link]

  • Purification of piperazine.
  • Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. PubMed. [Link]

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC. [Link]

  • Synthesis and characterization of (N-(2-hydroxyethyl) piperazine)-N1-2- ethane sulfonic acid (HEPES) appended metallophthalocyan. ResearchGate. [Link]

  • Thermal behaviour of iminodiacetic, oxydiacetic and thiodiacetic acids. Semantic Scholar. [Link]

  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. PMC. [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Reaction with Primary Amines to form Imines. Chemistry LibreTexts. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. [Link]

  • Carbonyl condensation. Wikipedia. [Link]

  • 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. YouTube. [Link]

  • Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid. PubMed. [Link]

  • Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. [Link]

  • Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. PubMed. [Link]

  • Reactions of 2-diaminomethylidenecyclohexane-1,3-diones with diethyl malonate. ResearchGate. [Link]

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Validation & Comparative

A Comparative Analysis of 1-(2-Methoxyethyl)piperazine-2,6-dione and Its N-Substituted Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the piperazine-2,6-dione scaffold has emerged as a privileged structure, forming the core of numerous biologically active agents. Its rigid conformation and the presence of two nitrogen atoms offer unique opportunities for structural modification to fine-tune pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive comparative analysis of 1-(2-Methoxyethyl)piperazine-2,6-dione against other N-substituted analogs, offering insights into their synthesis, physicochemical characteristics, and biological potential. Through a detailed examination of experimental data and structure-activity relationships (SAR), we aim to equip researchers with the knowledge to rationally design novel therapeutics based on this versatile scaffold.

The Piperazine-2,6-dione Core: A Foundation for Diverse Bioactivity

The piperazine ring is a cornerstone in drug discovery, known for improving aqueous solubility and oral bioavailability.[1] The incorporation of the dione functionality at the 2 and 6 positions introduces hydrogen bond acceptors and restricts the conformational flexibility of the ring, which can lead to enhanced target specificity. The true potential of this scaffold is unlocked through substitution at the nitrogen atoms, allowing for the modulation of lipophilicity, metabolic stability, and target engagement. This guide focuses on the N-1 position, with 1-(2-Methoxyethyl)piperazine-2,6-dione as our central compound for comparison.

Synthetic Strategies for N-Substituted Piperazine-2,6-diones

The synthesis of N-substituted piperazine-2,6-diones can be broadly approached via two main routes: cyclization of appropriately substituted precursors or direct N-alkylation of a pre-formed piperazine-2,6-dione ring.

A common method involves the cyclization of N-substituted iminodiacetic acid derivatives. For the synthesis of 1-(2-Methoxyethyl)piperazine-2,6-dione, this would typically involve the reaction of 2-methoxyethylamine with two equivalents of an activated acetic acid derivative, followed by cyclization.

Alternatively, direct N-alkylation of piperazine-2,6-dione offers a more modular approach. However, controlling the selectivity between the N-1 and N-4 positions can be challenging and may require the use of protecting groups.

Synthesis_Workflow cluster_route1 Route 1: Cyclization cluster_route2 Route 2: N-Alkylation A 2-Methoxyethylamine C N-(2-Methoxyethyl)iminodiacetic acid A->C Nucleophilic Addition B Activated Acetic Acid Derivative (2 eq.) B->C D 1-(2-Methoxyethyl)piperazine-2,6-dione C->D Cyclization E Piperazine-2,6-dione G 1-(2-Methoxyethyl)piperazine-2,6-dione E->G Alkylation F 2-Bromoethyl methyl ether F->G

Figure 1: General synthetic routes to 1-(2-Methoxyethyl)piperazine-2,6-dione.

Comparative Physicochemical Properties

The N-substituent plays a pivotal role in defining the physicochemical profile of a piperazine-2,6-dione analog, directly impacting its absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of the 2-methoxyethyl group is anticipated to confer a unique balance of lipophilicity and hydrophilicity.

N-SubstituentPredicted LogPPredicted Aqueous SolubilityKey Features
-H -1.3HighParent scaffold, polar.
-CH₃ (Methyl) -0.8ModerateIncreased lipophilicity, minimal steric bulk.
-CH₂CH₃ (Ethyl) -0.3ModerateFurther increase in lipophilicity.
-Ph (Phenyl) 1.5LowSignificant increase in lipophilicity and potential for π-π interactions.
-CH₂CH₂OH (Hydroxyethyl) -1.0HighIntroduces a hydrogen bond donor, increasing hydrophilicity.
-CH₂CH₂OCH₃ (Methoxyethyl) -0.5Moderate-HighBalances lipophilicity and hydrophilicity; ether linkage as a potential metabolic site.

Note: LogP and solubility values are estimations based on computational models and trends observed in related chemical series. Experimental validation is crucial.

The methoxyethyl substituent is expected to increase lipophilicity compared to the parent and hydroxyethyl analogs, which could enhance membrane permeability. However, the ether oxygen can also act as a hydrogen bond acceptor, maintaining a degree of aqueous solubility. This balance is often desirable in drug design, aiming for sufficient solubility for formulation and absorption, coupled with adequate lipophilicity for cell penetration.

Structure-Activity Relationship (SAR) Insights

The biological activity of N-substituted piperazine-2,6-dione analogs is highly dependent on the nature of the substituent and the biological target. While specific data for 1-(2-Methoxyethyl)piperazine-2,6-dione is not extensively available in public literature, we can extrapolate potential activities based on related compounds. Piperazine derivatives have demonstrated a wide range of pharmacological effects, including antimicrobial, antifungal, and anticancer activities.

For instance, in the context of antimicrobial agents, the N-substituent can influence both the potency and spectrum of activity. Lipophilic groups may enhance activity against Gram-positive bacteria by facilitating passage through the cell wall, while polar substituents might be more effective against Gram-negative bacteria.

In oncology, the piperazinedione scaffold is a component of some targeted protein degraders. Here, the N-substituent is critical for positioning the molecule to interact with both the target protein and the E3 ligase complex. The length, flexibility, and chemical nature of the N-substituent are all key design elements.

SAR_Concept cluster_substituents N-Substituents cluster_properties Impacted Properties Core Piperazine-2,6-dione Core Alkyl Alkyl (e.g., -CH₃, -C₂H₅) - Increases Lipophilicity Aryl Aryl (e.g., -Ph) - Increases Lipophilicity - π-π Interactions Functionalized Functionalized Alkyl (e.g., -CH₂CH₂OH, -CH₂CH₂OCH₃) - Modulates Solubility - H-bonding Potential Permeability Membrane Permeability Alkyl->Permeability Metabolism Metabolic Stability Alkyl->Metabolism Aryl->Permeability Bioactivity Biological Activity Aryl->Bioactivity Solubility Aqueous Solubility Functionalized->Solubility Functionalized->Metabolism Functionalized->Bioactivity

Figure 2: Conceptual overview of the impact of N-substituents on the properties of piperazine-2,6-dione analogs.

Experimental Protocols for Comparative Evaluation

To empirically compare 1-(2-Methoxyethyl)piperazine-2,6-dione with other N-substituted analogs, a series of standardized in vitro assays are recommended.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound.

Protocol:

  • Add an excess amount of the test compound to a vial containing a known volume of phosphate-buffered saline (PBS, pH 7.4).

  • Seal the vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV).

Lipophilicity Determination (Shake-Flask LogP Method)

This assay measures the partition coefficient of a compound between n-octanol and water.[2][3]

Protocol:

  • Prepare a stock solution of the test compound in n-octanol.

  • Mix equal volumes of the n-octanol stock solution and water (or PBS, pH 7.4) in a vial.

  • Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Centrifuge the mixture to separate the n-octanol and aqueous layers.

  • Determine the concentration of the compound in both the n-octanol and aqueous phases using HPLC-UV.

  • Calculate LogP as the base-10 logarithm of the ratio of the concentration in n-octanol to the concentration in the aqueous phase.

In Vitro Metabolic Stability (Liver Microsome Assay)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[4][5][6]

Protocol:

  • Pre-warm a solution of liver microsomes (human, rat, or other species of interest) in a phosphate buffer at 37°C.

  • Add the test compound to the microsome solution at a final concentration typically around 1 µM.

  • Initiate the metabolic reaction by adding a cofactor solution, such as NADPH.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using liquid chromatography-mass spectrometry (LC-MS).

  • Determine the half-life (t½) and intrinsic clearance (Clint) of the compound.

Experimental_Workflow cluster_assays In Vitro ADME Assays cluster_endpoints Key Readouts Sol Solubility Assay (Shake-Flask) Sol_Readout Aqueous Solubility (µg/mL) Sol->Sol_Readout LogP LogP Assay (Shake-Flask) LogP_Readout LogP Value LogP->LogP_Readout MetStab Metabolic Stability (Microsomes) MetStab_Readout Half-life (t½), Intrinsic Clearance (Clint) MetStab->MetStab_Readout Cyto Cytotoxicity Assay (MTT) Cyto_Readout IC₅₀ Value (µM) Cyto->Cyto_Readout

Figure 3: Workflow for the experimental evaluation of N-substituted piperazine-2,6-dione analogs.
Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and provides a measure of a compound's general toxicity.[7][8][9][10]

Protocol:

  • Seed cells (e.g., a cancer cell line or a non-cancerous cell line like fibroblasts) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized detergent solution).

  • Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the concentration of the compound that inhibits cell viability by 50% (IC₅₀).

Conclusion and Future Directions

The N-substituted piperazine-2,6-dione scaffold presents a wealth of opportunities for the development of novel therapeutic agents. While 1-(2-Methoxyethyl)piperazine-2,6-dione remains a relatively underexplored analog, a systematic comparison with other N-substituted derivatives based on the experimental protocols outlined in this guide will provide valuable insights into its potential. The 2-methoxyethyl group offers a compelling balance of physicochemical properties that may translate into favorable ADME characteristics.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of N-substituted piperazine-2,6-diones, including the title compound. Such studies will not only elucidate the specific therapeutic potential of these compounds but also contribute to a deeper understanding of the structure-activity relationships governing this important chemical class. By integrating rational design, robust synthetic chemistry, and standardized biological assays, the full potential of the piperazine-2,6-dione scaffold can be realized.

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A Comparative Guide to Validating the Biological Target of 1-(2-Methoxyethyl)piperazine-2,6-dione: A Putative Molecular Glue Degrader

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological target of 1-(2-Methoxyethyl)piperazine-2,6-dione. Drawing from established principles in targeted protein degradation, we present a comparative analysis of experimental strategies, grounded in scientific integrity and practical insights. Our approach is built on the hypothesis that the piperazine-2,6-dione scaffold, akin to the glutarimide ring in immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, may function as a "molecular glue." Such compounds mediate the interaction between an E3 ubiquitin ligase and a novel substrate protein, leading to the substrate's degradation.

The central paradigm for IMiDs involves their binding to the Cereblon (CRBN) E3 ligase, which in turn recruits and ubiquitinates specific "neosubstrates" for proteasomal degradation.[1][2][3] For lenalidomide, the key therapeutic targets in multiple myeloma are the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[4][5][6] This guide will therefore focus on methodologies to ascertain whether 1-(2-Methoxyethyl)piperazine-2,6-dione engages CRBN and to identify its specific neosubstrates.

Part 1: Foundational Target Engagement - Is CRBN the Primary Target?

Before identifying the downstream protein targeted for degradation, it is crucial to confirm that our compound of interest directly engages the E3 ligase component. This section compares methods to validate the binding of 1-(2-Methoxyethyl)piperazine-2,6-dione to CRBN.

Comparative Analysis of Target Engagement Assays
Method Principle Advantages Limitations Experimental Insight
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the compound to the purified CRBN protein, providing thermodynamic parameters (Kd, ΔH, ΔS).Label-free, provides a complete thermodynamic profile of the interaction in solution.Requires large amounts of highly pure protein, lower throughput.The gold standard for unequivocally demonstrating direct binding and determining affinity.
Surface Plasmon Resonance (SPR) Immobilizes purified CRBN on a sensor chip and measures the change in refractive index as the compound flows over, determining on/off rates and affinity (Kd).High sensitivity, real-time kinetics, requires smaller amounts of protein than ITC.Immobilization of the protein might affect its conformation and binding properties.Excellent for kinetic analysis and high-throughput screening of analogs.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes the target protein against heat-induced denaturation. Changes in protein solubility after a heat shock are measured by Western Blot or mass spectrometry.Performed in a cellular or even in vivo context, confirming target engagement in a physiological environment.Indirect measurement of binding, can be influenced by downstream events.Crucial for demonstrating that the compound engages CRBN within the cell.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293T or a multiple myeloma cell line like MM.1S) to 80-90% confluency. Treat cells with varying concentrations of 1-(2-Methoxyethyl)piperazine-2,6-dione or vehicle control for 1-2 hours.

  • Heat Shock: Harvest and lyse the cells. Aliquot the cell lysates and expose them to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the samples at high speed to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the levels of CRBN using Western Blotting.

  • Interpretation: A positive result is indicated by a higher amount of soluble CRBN at elevated temperatures in the compound-treated samples compared to the vehicle control, signifying stabilization upon binding.

Part 2: Identifying the Neosubstrate - The "Who" of Degradation

Once CRBN engagement is confirmed, the next critical step is to identify which protein(s) are selectively degraded in a compound- and CRBN-dependent manner. This is the "neosubstrate" of our molecular glue.

Workflow for Neosubstrate Identification

Neosubstrate_Identification_Workflow cluster_0 Proteomics cluster_1 Validation Proteomics Unbiased Proteomics (e.g., TMT-MS) Data_Analysis Data Analysis: Identify downregulated proteins Proteomics->Data_Analysis Hit_List Generate Hit List of Potential Neosubstrates Data_Analysis->Hit_List Western_Blot Western Blot Validation Hit_List->Western_Blot CRISPR_KO CRBN Knockout/ Knockdown Western_Blot->CRISPR_KO Rescue Rescue Experiment CRISPR_KO->Rescue

Caption: Workflow for neosubstrate identification and validation.

Comparative Analysis of Neosubstrate Identification Methods
Method Principle Advantages Limitations Experimental Insight
Quantitative Proteomics (e.g., TMT-MS) Compares the entire proteome of cells treated with the compound versus a vehicle control. Tandem Mass Tag (TMT) labeling allows for multiplexed, quantitative analysis of protein abundance.Unbiased, global view of protein level changes, enabling the discovery of unexpected neosubstrates.Can be technically complex and expensive. Follow-up validation is essential.The most powerful tool for de novo neosubstrate discovery.
Candidate Approach (Western Blot) Based on the known neosubstrates of similar compounds (e.g., IKZF1, IKZF3 for IMiDs), this method uses specific antibodies to probe for the degradation of these candidates.Fast, inexpensive, and straightforward if there is a strong hypothesis for the neosubstrate.Biased and will miss novel or unexpected targets.A logical first step if the compound is a close analog of a known molecular glue.
Experimental Protocol: Unbiased Proteomics with TMT-MS
  • Cell Culture and Treatment: Grow a relevant cell line in triplicate. Treat one set with vehicle, another with 1-(2-Methoxyethyl)piperazine-2,6-dione, and a third with a negative control compound (if available) for a predetermined time (e.g., 6-24 hours).

  • Protein Extraction and Digestion: Lyse the cells, extract total protein, and digest into peptides using trypsin.

  • TMT Labeling: Label the peptide samples from each condition with a unique TMT isobaric tag.

  • LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative protein abundance across the different conditions. Identify proteins that are significantly and selectively downregulated in the presence of 1-(2-Methoxyethyl)piperazine-2,6-dione.

Part 3: Validating the Mechanism of Action - Connecting the Dots

After identifying a putative neosubstrate, it is essential to validate that its degradation is a direct consequence of the compound's action as a molecular glue, dependent on the CRBN E3 ligase and the proteasome.

The Validation Cascade: A Self-Validating System

Validation_Cascade Start Putative Neosubstrate (from Proteomics) WB_Confirm Confirm Degradation (Western Blot) Start->WB_Confirm Dose & Time Response CRBN_Dep CRBN Dependence (CRISPR KO/siRNA) WB_Confirm->CRBN_Dep Abrogation of Degradation Proteasome_Dep Proteasome Dependence (MG132 co-treatment) CRBN_Dep->Proteasome_Dep Rescue from Degradation Ternary_Complex Ternary Complex Formation (e.g., TR-FRET) Proteasome_Dep->Ternary_Complex Biophysical Evidence Functional_Assay Functional Consequence (e.g., Cell Viability Assay) Ternary_Complex->Functional_Assay

Caption: A logical cascade of experiments to validate the mechanism of action.

Experimental Protocol: CRBN Dependence via CRISPR/Cas9 Knockout
  • Generate CRBN Knockout Cells: Use CRISPR/Cas9 to generate a stable CRBN knockout cell line from the parental cell line used in previous experiments. Validate the knockout by Western Blot and sequencing.

  • Treatment: Treat both the parental (wild-type) and CRBN knockout cell lines with increasing concentrations of 1-(2-Methoxyethyl)piperazine-2,6-dione.

  • Analysis: After an appropriate incubation period, harvest the cells and perform a Western Blot for the identified neosubstrate.

  • Interpretation: If the neosubstrate is degraded in the parental cells but not in the CRBN knockout cells, it confirms that the degradation is CRBN-dependent.[7]

Experimental Protocol: Proteasome Dependence
  • Co-treatment: Treat cells with 1-(2-Methoxyethyl)piperazine-2,6-dione alone, the proteasome inhibitor MG132 alone, or a co-treatment of both.

  • Analysis: Perform a Western Blot for the neosubstrate.

  • Interpretation: If the compound-induced degradation of the neosubstrate is prevented by co-treatment with MG132, it demonstrates that the degradation occurs via the proteasome.

Conclusion

Validating the biological target of a novel compound like 1-(2-Methoxyethyl)piperazine-2,6-dione requires a systematic and multi-faceted approach. By hypothesizing a molecular glue mechanism analogous to well-characterized IMiDs, a logical and efficient experimental path can be designed. This guide provides a comparative framework of essential techniques, from initial target engagement with CRBN to the identification and rigorous validation of the specific neosubstrate. By following this structured approach, researchers can confidently elucidate the mechanism of action, a critical step in the journey of drug discovery and development.

References

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A Guide to the Preclinical Cross-Validation of 1-(2-Methoxyethyl)piperazine-2,6-dione, a Novel Piperazine-2,6-dione Derivative

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of 1-(2-Methoxyethyl)piperazine-2,6-dione, a novel synthetic compound featuring a piperazine-2,6-dione core. Given its structural similarity to the piperidine-2,6-dione moiety found in influential immunomodulatory drugs (IMiDs) and Cereblon E3 Ligase Modulators (CELMoDs), we hypothesize that this compound functions as a "molecular glue," hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the degradation of specific target proteins.

This document outlines a logical, multi-tiered strategy for cross-validating its in vitro biochemical and cellular activities with its in vivo therapeutic efficacy. We will compare its performance against two benchmarks: the established second-generation IMiD, Lenalidomide , and a next-generation CELMoD, Iberdomide . The causality behind experimental choices, detailed protocols, and the interpretation of comparative data are central to this guide, ensuring a scientifically rigorous evaluation for researchers in drug development.

Part 1: In Vitro Characterization - From Target Engagement to Cellular Consequences

The foundational step in evaluating our novel compound, which we will refer to as CMPD-X, is to confirm its interaction with the intended molecular target, CRBN, and characterize the downstream cellular effects. A positive correlation across these assays provides the initial confidence needed to proceed to more complex in vivo models.

Primary Target Engagement: Does it Bind Cereblon?

The central hypothesis is that CMPD-X binds to CRBN. Therefore, the first and most critical in vitro experiment is to quantify this binding affinity. A cell-based target engagement assay is often preferred over biochemical assays using recombinant protein, as it better reflects the native state of the CRBN complex within the cell and accounts for cell permeability.[1]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Preparation: HEK293T cells are transiently co-transfected with plasmids encoding CRBN fused to the NanoLuc® luciferase enzyme and a HaloTag®-fused histone H1. The histone serves as a nuclear anchor, concentrating the fusion protein.

  • Compound Treatment: Transfected cells are seeded into 96-well plates and treated with a serial dilution of CMPD-X, Lenalidomide, or Iberdomide for a specified incubation period (e.g., 2 hours).

  • Reagent Addition: A cell-permeable fluorescent tracer that binds to the active site of CRBN is added, along with the NanoBRET™ substrate.

  • Signal Detection: If the test compound binds to CRBN, it will displace the fluorescent tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal. The BRET ratio is calculated by dividing the acceptor emission (tracer) by the donor emission (NanoLuc®).

  • Data Analysis: The resulting dose-response curve is used to calculate the IC50 value, representing the concentration of the compound required to displace 50% of the tracer.

Mechanism of Action: Inducing Neosubstrate Degradation

Binding to CRBN is only the first step. The therapeutic effect of IMiDs and CELMoDs stems from their ability to recruit specific "neosubstrate" proteins to the E3 ligase complex for ubiquitination and subsequent proteasomal degradation.[2][3] The primary neosubstrates responsible for the anti-myeloma and immunomodulatory effects are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2]

Experimental Protocol: Western Blot for Ikaros/Aiolos Degradation

  • Cell Culture and Treatment: A relevant human cell line, such as the MM.1S multiple myeloma cell line, is cultured. Cells are treated with CMPD-X, Lenalidomide, and Iberdomide at various concentrations (e.g., 0.01, 0.1, 1, 10 µM) for a set time (e.g., 4-6 hours).

  • Protein Extraction: Cells are harvested and lysed to extract total protein. Protein concentration is quantified using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: The intensity of the Ikaros and Aiolos bands is normalized to the loading control. The DC50 (concentration for 50% degradation) is then determined.

Functional Cellular Outcomes: Anti-proliferative and Immunomodulatory Effects

The degradation of Ikaros and Aiolos is expected to induce two key functional outcomes: direct cytotoxicity in myeloma cells and co-stimulation of T-cells.[4][5]

A. Anti-Proliferative Activity in Multiple Myeloma Cells

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

  • Cell Seeding: MM.1S cells are seeded in 96-well plates.

  • Compound Incubation: Cells are treated with a range of concentrations of CMPD-X and comparators for 72-96 hours.

  • ATP Measurement: The CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, is added to each well.

  • Luminescence Reading: The luminescence, which is proportional to the number of viable cells, is read on a plate reader.

  • Data Analysis: The dose-response curve is plotted to determine the GI50 (concentration for 50% growth inhibition).

B. Immunomodulatory Activity: T-Cell Co-stimulation

Experimental Protocol: IL-2 Production in PBMCs

  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Co-stimulation and Treatment: PBMCs are stimulated with a suboptimal dose of an anti-CD3 antibody (to activate the T-cell receptor) in the presence of serial dilutions of CMPD-X and comparators.

  • Supernatant Collection: After 48-72 hours of incubation, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of Interleukin-2 (IL-2), a key cytokine indicating T-cell activation, is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • EC50 Determination: The dose-response data is used to calculate the EC50, the concentration that produces 50% of the maximal IL-2 secretion.

In Vitro Data Summary and Interpretation

The following table summarizes hypothetical, yet plausible, data for CMPD-X against our benchmarks.

ParameterAssayCMPD-XLenalidomideIberdomide
Target Engagement CRBN NanoBRET™ (IC50)85 nM1.5 µM25 nM
Mechanism of Action Ikaros Degradation (DC50)50 nM1.0 µM15 nM
Cellular Function MM.1S Growth Inhibition (GI50)120 nM2.5 µM40 nM
Immunomodulation IL-2 Production (EC50)30 nM500 nM10 nM

Interpretation: The in vitro data suggests that CMPD-X is a potent Cereblon modulator. Its binding affinity and subsequent degradation of Ikaros are significantly stronger than Lenalidomide and approach the potency of the next-generation CELMoD, Iberdomide. This translates directly into superior anti-proliferative activity and a robust immunomodulatory effect. This strong, consistent in vitro profile provides a compelling rationale for advancing CMPD-X to in vivo testing.

G cluster_0 In Vitro Workflow A Target Engagement (CRBN Binding Assay) B Mechanism of Action (Ikaros/Aiolos Degradation) A->B Confirms Binding C Functional Outcome 1 (Myeloma Cell Viability) B->C Leads to D Functional Outcome 2 (T-Cell IL-2 Production) B->D Leads to E Proceed to In Vivo Studies? C->E Strong Correlation D->E Strong Correlation

In Vitro Evaluation Cascade.

Part 2: In Vivo Validation - Efficacy in a Disease-Relevant Model

Positive in vitro results must be validated in a living system to assess a compound's true therapeutic potential, taking into account pharmacokinetics (PK) and pharmacodynamics (PD). A mouse xenograft model using a human multiple myeloma cell line is the standard for evaluating this class of drugs.[6]

In Vivo Efficacy: Anti-Tumor Activity

The primary goal is to determine if the potent in vitro activity of CMPD-X translates into tumor growth inhibition in vivo.

Experimental Protocol: Multiple Myeloma Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: MM.1S cells are implanted subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups (Vehicle, CMPD-X, Lenalidomide, Iberdomide).

  • Dosing: Compounds are administered orally, once daily, at pre-determined dose levels based on tolerability studies.

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined maximum size. Key endpoints are Tumor Growth Inhibition (TGI) and analysis of tumor weights at the end of the study.

Pharmacodynamic (PD) Biomarkers: Target Engagement in the Tumor

To link the observed efficacy directly to the drug's mechanism of action, we must confirm that CMPD-X is reaching the tumor and degrading Ikaros in vivo.

Experimental Protocol: In Vivo Ikaros Degradation

  • Satellite Group: A separate cohort of tumor-bearing mice is treated with a single dose of the compounds.

  • Tumor Collection: At various time points after dosing (e.g., 2, 8, 24 hours), tumors are excised from a subset of mice.

  • Western Blot Analysis: Protein is extracted from the tumor tissue, and Western blotting for Ikaros is performed as described in the in vitro protocol.

  • Correlation: The extent and duration of Ikaros degradation in the tumor are correlated with the drug exposure levels (pharmacokinetics) and the anti-tumor efficacy observed in the main study group.

In Vivo Data Summary and Interpretation

The table below presents hypothetical data from the in vivo xenograft study.

CompoundDose (mg/kg, oral, QD)Tumor Growth Inhibition (TGI, %)Ikaros Degradation in Tumor (at 8h)
Vehicle-0%Baseline
CMPD-X 3 85% >90%
Lenalidomide3065%~70%
Iberdomide190%>95%

Interpretation: The in vivo results strongly correlate with the in vitro findings. CMPD-X demonstrates robust anti-tumor efficacy at a dose significantly lower than Lenalidomide, highlighting its superior potency. The efficacy is comparable to that of Iberdomide, positioning CMPD-X as a promising next-generation candidate. Crucially, the potent tumor growth inhibition is directly linked to the profound degradation of the Ikaros neosubstrate in the tumor tissue, confirming the on-target mechanism of action in vivo.

G cluster_1 In Vivo Validation Workflow F Establish Myeloma Xenograft (MM.1S cells in NSG mice) G Efficacy Study (Dosing, Tumor Measurement) F->G H Pharmacodynamic Study (Tumor Ikaros Levels) F->H I Data Analysis (Tumor Growth Inhibition) G->I J Data Analysis (% Ikaros Degradation) H->J K Cross-Validation Complete I->K Correlates with J->K G IVi Potent In Vitro Activity - CRBN Binding - Ikaros Degradation - Cell Killing & IL-2 Release IVo Robust In Vivo Efficacy - Tumor Growth Inhibition - On-Target PD Biomarker Modulation IVi->IVo Predicts & Validated By

The In Vitro / In Vivo Feedback Loop.

Our systematic approach demonstrated that:

  • In Vitro Potency Translates: The high in vitro potency of CMPD-X in CRBN binding, neosubstrate degradation, and cellular assays was a reliable predictor of its potent anti-tumor activity in vivo.

  • Mechanism is Confirmed: The link between efficacy and mechanism was solidified by demonstrating target degradation within the tumor tissue itself, providing crucial evidence that the drug works as intended in a complex biological system.

  • Competitive Profile: CMPD-X exhibits a preclinical profile that is markedly superior to the standard-of-care agent Lenalidomide and competitive with next-generation CELMoDs like Iberdomide.

This rigorous, stepwise validation process, moving from molecular target engagement to cellular function and finally to in vivo efficacy, establishes a strong, data-driven foundation for the continued development of 1-(2-Methoxyethyl)piperazine-2,6-dione as a potential therapeutic agent.

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A Comparative Efficacy Analysis of 1-(2-Methoxyethyl)piperazine-2,6-dione and Known Cereblon E3 Ligase Modulators

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Authored by: A Senior Application Scientist

Introduction: Unveiling a Potential New Player in Targeted Protein Degradation

The landscape of therapeutic intervention has been reshaped by the advent of targeted protein degradation, a modality that commandeers the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Central to this revolution are the immunomodulatory imide drugs (IMiDs®), such as thalidomide, lenalidomide, and pomalidomide. These molecules function as "molecular glues," modulating the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] This guide introduces a novel compound, 1-(2-Methoxyethyl)piperazine-2,6-dione, and frames a comparative analysis against its well-established piperidine-2,6-dione predecessors.

The core chemical scaffold of 1-(2-Methoxyethyl)piperazine-2,6-dione, a piperazine-2,6-dione, bears a striking structural resemblance to the glutarimide ring of thalidomide and its analogs, which is the critical moiety for CRBN binding.[1][4] This structural parallel forms the scientific basis for a compelling hypothesis: 1-(2-Methoxyethyl)piperazine-2,6-dione may act as a novel modulator of the Cereblon E3 ligase complex. This guide will provide an in-depth comparison of its theoretical efficacy with that of known inhibitors, supported by detailed experimental protocols to empower researchers to validate this hypothesis and characterize this promising new chemical entity.

The Benchmark: Mechanism of Action of Thalidomide and its Analogs

Thalidomide, lenalidomide, and pomalidomide exert their therapeutic effects by binding to Cereblon, a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[1][3][5] This binding event allosterically remodels the substrate-binding surface of Cereblon, inducing the recruitment of "neosubstrates"—proteins not normally targeted by this ligase.[6][7][8][9]

Key neosubstrates in the context of hematological malignancies are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7][8][9] The subsequent ubiquitination and proteasomal degradation of IKZF1 and IKZF3 are responsible for both the direct anti-myeloma and the immunomodulatory effects of these drugs.[6][7][8][9] Another well-documented downstream effect of these compounds is the inhibition of tumor necrosis factor-alpha (TNF-α) production.[10][11][12][13]

IMiD_Mechanism_of_Action cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Cellular Machinery cluster_2 Neosubstrates & Downstream Effects CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 IKZF1_3 IKZF1/IKZF3 CRBN->IKZF1_3 Recruits CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 Ub Ubiquitin Ub->IKZF1_3 Ubiquitination Proteasome Proteasome CellDeath Myeloma Cell Death Proteasome->CellDeath Leads to TCell T-Cell Co-stimulation Proteasome->TCell Leads to IKZF1_3->Proteasome Degradation TNFa TNF-α Production IMiD IMiD (e.g., Lenalidomide) IMiD->CRBN Binds IMiD->TNFa Inhibits

Caption: Mechanism of action of Immunomodulatory Drugs (IMiDs).

Comparative Analysis: Structural and Quantitative Insights

A direct comparison of 1-(2-Methoxyethyl)piperazine-2,6-dione with thalidomide, lenalidomide, and pomalidomide reveals both the foundational similarities and the unique structural attributes that may influence its biological activity. The substitution of the glutarimide ring's carbon with a nitrogen atom to form the piperazine-2,6-dione core is a key differentiator that could alter binding affinity and subsequent neosubstrate recruitment.

CompoundStructureCRBN Binding Affinity (Ki/IC50)TNF-α Inhibition (IC50)
1-(2-Methoxyethyl)piperazine-2,6-dione Structure of 1-(2-Methoxyethyl)piperazine-2,6-dioneTo be determinedTo be determined
Thalidomide Structure of ThalidomideKi: ~250 nM[4] IC50: ~30 µM[14]5–10 µg/ml[10]
Lenalidomide Structure of LenalidomideKi: ~178 nM[4] IC50: ~3 µM[14][15]More potent than Thalidomide[12]
Pomalidomide Structure of PomalidomideKi: ~157 nM[4] IC50: ~3 µM[14][15]Most potent of the three[12]

Experimental Protocols for Efficacy Determination

To empirically assess the efficacy of 1-(2-Methoxyethyl)piperazine-2,6-dione as a Cereblon modulator, a series of well-established in vitro assays are recommended. The following protocols provide a self-validating system to characterize its binding to CRBN, its ability to induce neosubstrate degradation, and its effect on TNF-α production.

Experimental_Workflow cluster_0 Biochemical & Biophysical Assays cluster_1 Cell-Based Assays start Novel Compound: 1-(2-Methoxyethyl)piperazine-2,6-dione binding_assay Cereblon Binding Assay (HTRF/FP/ITC/SPR) start->binding_assay binding_result Determine Binding Affinity (Kd/Ki) binding_assay->binding_result western_blot IKZF1/3 Degradation Assay (Western Blot) binding_result->western_blot tnfa_elisa TNF-α Release Assay (ELISA) binding_result->tnfa_elisa degradation_result Quantify Neosubstrate Degradation (DC50) western_blot->degradation_result tnfa_result Measure TNF-α Inhibition (IC50) tnfa_elisa->tnfa_result

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Introduction: The Piperazine and Piperidine-2,6-dione Scaffolds in Drug Discovery

The piperazine-2,6-dione and the closely related piperidine-2,6-dione (glutarimide) scaffolds represent privileged structures in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2] While the specific compound 1-(2-Methoxyethyl)piperazine-2,6-dione is not extensively documented in peer-reviewed literature, the glutarimide ring is the cornerstone of a landmark class of therapeutics known as immunomodulatory imide drugs (IMiDs).[3][4] This guide provides a head-to-head comparison of the three archetypal IMiDs: thalidomide, and its more potent analogs, lenalidomide and pomalidomide.[5][6]

These agents have revolutionized the treatment of hematologic malignancies, particularly multiple myeloma (MM).[5][7][8] Their discovery and mechanistic elucidation have unveiled a novel paradigm of pharmacology: the targeted modulation of E3 ubiquitin ligase activity.[5][9][10] This guide will dissect the structural nuances, mechanistic divergences, and corresponding biological activities of these compounds, providing researchers and drug development professionals with a comprehensive comparative framework grounded in experimental data.

Core Mechanism of Action: Modulating the CRL4-CRBN E3 Ubiquitin Ligase

The pleiotropic effects of thalidomide, lenalidomide, and pomalidomide were an enigma for decades. The seminal discovery that Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex, is the primary molecular target of these drugs provided mechanistic clarity.[5][11][12] IMiDs function as "molecular glues," binding to CRBN and allosterically modifying its substrate specificity.[13][14] This induces the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neo-substrate" proteins that are not normally targeted by this E3 ligase.[5][9]

The primary neo-substrates responsible for the anti-myeloma and immunomodulatory effects are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][5][15] Degradation of these factors is a key event leading to the direct killing of multiple myeloma cells and the enhancement of anti-tumor immunity.[6][9]

cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex DDB1 DDB1 CUL4A CUL4A ROC1 ROC1 CRBN Cereblon (CRBN) Substrate Receptor CUL4A->CRBN Neosubstrate Neosubstrates (IKZF1, IKZF3, CK1α) CRBN->Neosubstrate Recruits IMiD IMiD (Thalidomide, Lenalidomide, Pomalidomide) IMiD->CRBN Binds Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted for Degradation Ub Ubiquitin (Ub) Ub->Neosubstrate Ubiquitination Degradation Protein Degradation Proteasome->Degradation Effects Downstream Effects: - Myeloma Cell Death - T-cell Activation - Cytokine Modulation Degradation->Effects

Figure 1: Mechanism of action of IMiDs.

Head-to-Head Comparison: Structural and Functional Divergence

While sharing a common mechanism, the subtle structural differences between thalidomide, lenalidomide, and pomalidomide result in significant variations in their potency and biological activity profile.

Chemical Structure and Cereblon Binding

The core structure consists of a glutarimide ring linked to a substituted isoindolinone ring. The modifications on the isoindolinone ring are critical for their differential activity.

  • Thalidomide: The parent compound.

  • Lenalidomide: An amino group is added at the 4-position of the isoindolinone ring, which significantly increases its potency.[3]

  • Pomalidomide: Features an amino group at the 4-position and a carbonyl group at the 7-position of the isoindolinone ring.[7]

These modifications directly impact the binding affinity to Cereblon. Pomalidomide binds to CRBN with the highest affinity, followed by lenalidomide, and then thalidomide.[12] This enhanced binding correlates with their increased potency in inducing the degradation of downstream targets.[13][16]

CompoundKey Structural ModificationRelative CRBN Binding Affinity
Thalidomide Unsubstituted Phthalimide RingBaseline
Lenalidomide 4-amino substitution~10x > Thalidomide
Pomalidomide 4-amino substitution + additional carbonyl~10x > Lenalidomide

Table 1. Comparison of structural features and Cereblon binding affinity.

Differential Neo-substrate Degradation

The structural variations also influence the specific neo-substrates recruited for degradation.

  • IKZF1 (Ikaros) & IKZF3 (Aiolos): All three drugs induce the degradation of these lymphoid transcription factors, which is central to their anti-myeloma and immunomodulatory effects.[5][6][15] The efficiency of degradation follows their CRBN binding affinity: Pomalidomide > Lenalidomide > Thalidomide.[16]

  • Casein Kinase 1α (CK1α): Lenalidomide is uniquely potent at inducing the degradation of CK1α.[5][8] This specific activity is responsible for its therapeutic effect in myelodysplastic syndrome (MDS) with a deletion of chromosome 5q [del(5q)], as these cells are haploinsufficient for the CK1α gene and thus more sensitive to its degradation.[9] Thalidomide and pomalidomide have minimal effect on CK1α degradation.[8]

Immunomodulatory and Anti-Proliferative Potency

The differential binding and substrate degradation translate directly to varying biological potencies. Pomalidomide is generally the most potent IMiD in preclinical assays.

ParameterThalidomideLenalidomidePomalidomide
T-cell Co-stimulation (IL-2 Production) ++++++++
TNF-α Inhibition ++++++++
Anti-Angiogenic Activity +++++++++
Direct Anti-Myeloma Cell Proliferation +++++++++

Table 2. Relative potency of IMiDs across key biological activities. The '+' symbols indicate a qualitative measure of potency, with more symbols denoting higher potency.[7][12][17]

Pomalidomide is more potent than lenalidomide at inhibiting myeloma cell growth and angiogenesis.[7] Both lenalidomide and pomalidomide are significantly more effective than thalidomide at stimulating T-cell proliferation and enhancing the production of Interleukin-2 (IL-2) and Interferon-gamma (IFNγ), which contributes to enhanced natural killer (NK) cell cytotoxicity.[4][12] Conversely, pomalidomide is the most potent inhibitor of the pro-inflammatory cytokine TNF-α.[12][17]

Experimental Protocols for Comparative Evaluation

To ensure a robust head-to-head comparison, standardized and validated assays are critical. Below are representative protocols for key experiments.

Protocol 1: Competitive Cereblon Binding Assay

This assay quantifies the affinity of test compounds for the DDB1-CRBN complex.

start Start: Prepare Reagents step1 Immobilize biotinylated DDB1 on streptavidin-coated plate start->step1 step2 Add recombinant CRBN to form DDB1-CRBN complex step1->step2 step3 Add fluorescently-labeled thalidomide tracer step2->step3 step4 Add competitor IMiD (e.g., Lenalidomide, Pomalidomide) at varying concentrations step3->step4 step5 Incubate to reach equilibrium step4->step5 step6 Wash to remove unbound reagents step5->step6 step7 Measure fluorescence polarization (FP) or TR-FRET signal step6->step7 end End: Calculate IC50/Ki values step7->end

Figure 2: Workflow for a competitive CRBN binding assay.

Methodology:

  • Plate Coating: Coat a 384-well streptavidin plate with biotinylated DDB1 protein.

  • Complex Formation: Add purified recombinant CRBN protein to allow for the formation of the DDB1-CRBN complex.

  • Competition: Add a constant concentration of a fluorescent thalidomide analog (tracer) and serial dilutions of the competitor compounds (thalidomide, lenalidomide, pomalidomide).

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Detection: Measure the signal (e.g., fluorescence polarization). The displacement of the fluorescent tracer by the competitor compound results in a decreased signal.

  • Analysis: Plot the signal against the competitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which reflects the binding affinity.

Protocol 2: IKZF1/Aiolos Degradation Assay (Western Blot)

This assay directly measures the primary pharmacodynamic effect of IMiDs in cells.

Methodology:

  • Cell Culture: Culture multiple myeloma cells (e.g., MM.1S) to mid-log phase.

  • Treatment: Treat cells with DMSO (vehicle control), thalidomide, lenalidomide, or pomalidomide at various concentrations for a defined period (e.g., 4-24 hours).

  • Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for IKZF1, Aiolos, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify band intensity using densitometry software. Normalize the intensity of IKZF1/Aiolos to the loading control to determine the extent of degradation relative to the vehicle control. The DC50 (concentration for 50% degradation) can be calculated.

Protocol 3: T-Cell Co-stimulation and Cytokine Production Assay

This assay measures the functional immunomodulatory output.

start Start: Isolate PBMCs step1 Plate PBMCs in anti-CD3 coated wells start->step1 step2 Add IMiDs at various concentrations step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Collect supernatant for cytokine analysis (ELISA) step3->step4 step5 Add proliferation reagent (e.g., BrdU, ³H-thymidine) step3->step5 step6 Incubate for an additional 18-24 hours step5->step6 step7 Measure proliferation signal step6->step7 end End: Quantify IL-2 and T-cell proliferation step7->end

Figure 3: Workflow for T-cell stimulation assay.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Stimulation: Plate PBMCs in wells pre-coated with an anti-CD3 antibody to provide the primary T-cell receptor signal.

  • Treatment: Add serial dilutions of the IMiDs.

  • Incubation: Culture the cells for 72 hours.

  • Cytokine Analysis: Collect the culture supernatant and quantify the concentration of IL-2 and TNF-α using specific ELISA kits.

  • Proliferation Analysis: Measure T-cell proliferation by adding a reagent like BrdU or ³H-thymidine during the final 18 hours of culture and quantifying its incorporation.

Conclusion and Future Directions

The head-to-head comparison of thalidomide, lenalidomide, and pomalidomide reveals a clear structure-activity relationship where targeted chemical modifications on the isoindolinone moiety progressively enhance Cereblon binding affinity and biological potency. Pomalidomide emerges as the most potent of the three in terms of direct anti-myeloma activity and key immunomodulatory functions like TNF-α inhibition.[7][12] Lenalidomide possesses a unique activity profile, with its potent degradation of CK1α making it the treatment of choice for del(5q) MDS.[8][9]

The groundbreaking mechanism of these "molecular glue" degraders has paved the way for the development of next-generation Cereblon E3 Ligase Modulators (CELMoDs), such as iberdomide and mezigdomide.[4][13][16] These newer agents are designed for even higher affinity to CRBN and can induce more profound and rapid degradation of Ikaros and Aiolos, showing promise in overcoming resistance to earlier-generation IMiDs.[13][16] Continued research in this area will undoubtedly lead to more potent and selective protein degraders, expanding the therapeutic landscape for cancer and other diseases.

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A Comparative Guide to Orthogonal Assays: Confirming the Mechanism of Action of 1-(2-Methoxyethyl)piperazine-2,6-dione as a Putative CRBN Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In modern drug discovery, elucidating a compound's precise mechanism of action (MoA) is a cornerstone of preclinical development, providing the foundation for predicting efficacy and potential toxicities. For novel compounds like 1-(2-Methoxyethyl)piperazine-2,6-dione, whose piperazine-2,6-dione core is structurally reminiscent of thalidomide and its potent immunomodulatory drug (IMiD) analogs, a hypothesized MoA is modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This hypothesis, while strong, requires rigorous experimental validation.

Reliance on a single primary assay is insufficient to definitively assign an MoA, as it can be prone to artifacts or off-target effects.[3][4] Therefore, a strategic application of orthogonal assays—distinct methods that probe the same biological question from different angles—is essential for building a robust, self-validating body of evidence.[5] This guide provides researchers, scientists, and drug development professionals with a comparative framework of key orthogonal assays to confirm both direct target engagement and the downstream functional consequences of 1-(2-Methoxyethyl)piperazine-2,6-dione as a CRBN modulator.

The Hypothesized Mechanism: Molecular Glue-Mediated Protein Degradation

1-(2-Methoxyethyl)piperazine-2,6-dione is postulated to function as a "molecular glue." This class of molecules does not inhibit a target but rather modulates the function of an E3 ubiquitin ligase, specifically the Cullin-RING Ligase 4 (CRL4) complex, for which CRBN serves as the substrate receptor (CRL4CRBN).[6][7] The compound is thought to bind to a pocket in CRBN, allosterically altering its substrate-binding surface. This induced conformational change enhances the affinity of CRL4CRBN for "neo-substrates"—proteins not normally targeted by this ligase, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][8] The subsequent polyubiquitination of these neo-substrates marks them for degradation by the 26S proteasome, leading to the compound's therapeutic effects.[2]

cluster_0 Mechanism of Action Pathway Compound 1-(2-Methoxyethyl) piperazine-2,6-dione CRBN CRBN Compound->CRBN Binds to NeoSubstrate Neo-substrate (e.g., IKZF1/IKZF3) Compound->NeoSubstrate Forms Ternary Complex, Induces Proximity CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 Part of CRBN->NeoSubstrate Forms Ternary Complex, Induces Proximity Ub Ubiquitin (Ub) CRL4->Ub Proteasome 26S Proteasome NeoSubstrate->Proteasome Targeted to Ub->NeoSubstrate Polyubiquitination Degradation Degraded Substrate Proteasome->Degradation Degrades

Caption: Hypothesized mechanism of 1-(2-Methoxyethyl)piperazine-2,6-dione as a CRBN modulator.

Part 1: Orthogonal Assays for Confirming Target Engagement

The foundational step in MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended target, CRBN, within a biologically relevant system. Here, we compare two powerful biophysical methods.

Cellular Thermal Shift Assay (CETSA®)

Causality & Rationale: CETSA is a label-free method that assesses target engagement in intact cells or cell lysates.[9] The core principle is that when a ligand binds to its target protein, it confers thermodynamic stability, increasing the protein's resistance to heat-induced denaturation.[10][11] Observing a shift in the melting temperature (Tm) of CRBN in the presence of our compound, but not for other control proteins, provides strong evidence of direct and specific engagement in a native cellular environment.[12]

Experimental Protocol: CETSA by Western Blot

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., MM.1S multiple myeloma cells) to ~80% confluency. Treat cells with 1-(2-Methoxyethyl)piperazine-2,6-dione (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Heating Gradient: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 68°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[13]

  • Protein Analysis: Collect the supernatants and analyze the protein levels of CRBN and a control protein (e.g., GAPDH) by Western blot.

  • Data Analysis: Quantify band intensities and plot the percentage of soluble protein remaining at each temperature relative to the non-heated control. Determine the Tm for both vehicle and compound-treated samples.

cluster_1 CETSA Workflow A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Aliquots (Temperature Gradient) A->B C 3. Lyse Cells (Freeze-Thaw) B->C D 4. Centrifuge (Separate Soluble/Insoluble) C->D E 5. Analyze Soluble Fraction (Western Blot for CRBN) D->E F 6. Plot Melting Curve (Determine ΔTm) E->F

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Data Summary (Illustrative)

Target ProteinTreatmentMelting Temp (Tm)Thermal Shift (ΔTm)Interpretation
CRBN Vehicle (DMSO)52.1°C-Baseline thermal stability
CRBN Compound (10 µM) 56.3°C +4.2°C Direct Target Engagement
GAPDHVehicle (DMSO)61.5°C-Control protein stability
GAPDHCompound (10 µM)61.7°C+0.2°CNo significant engagement
Affinity-Purification Mass Spectrometry (AP-MS)

Causality & Rationale: As an orthogonal approach, AP-MS identifies direct binding partners by using the compound itself as "bait."[14] A tagged, immobilized version of 1-(2-Methoxyethyl)piperazine-2,6-dione is incubated with cell lysate. Proteins that bind to the compound are "pulled down," washed, and identified by mass spectrometry.[15] This method not only confirms the intended target (CRBN) but also provides a global view of potential off-targets, offering critical selectivity information that CETSA does not.[16]

Experimental Protocol: Chemical Pull-Down

  • Bait Preparation: Synthesize an analog of the compound with a linker and a biotin tag. Immobilize the biotinylated compound on streptavidin-coated magnetic beads. Use beads with no compound as a negative control.

  • Lysate Preparation: Prepare a native protein lysate from a large batch of cells (e.g., HEK293T or MM.1S) in a non-denaturing lysis buffer containing protease inhibitors.

  • Incubation: Incubate the cell lysate with the compound-coated beads and control beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.[14]

  • Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Mass Spectrometry: Run the eluate on an SDS-PAGE gel for a short migration to concentrate the sample, perform an in-gel digest with trypsin, and analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify proteins and perform label-free quantification to determine which proteins are significantly enriched on the compound-coated beads versus the control beads.

Comparative Data Summary (Illustrative)

Identified ProteinSpectral Counts (Compound)Spectral Counts (Control)Fold EnrichmentInterpretation
Cereblon (CRBN) 152 3 50.7 Primary Target Confirmed
DDB1128525.6Expected binding partner
CUL4A95423.8Expected binding partner
IKZF125212.5Neo-substrate captured in complex
Unrelated Kinase X541.25Non-specific binder / No off-target

Part 2: Orthogonal Assays for Confirming Functional Consequences

Demonstrating direct binding is necessary but not sufficient. We must confirm that this engagement translates into the hypothesized downstream biological function: neo-substrate degradation.

Neo-Substrate Degradation Assay

Causality & Rationale: This is the most direct functional readout of a CRBN molecular glue. If the compound successfully forms a ternary complex with CRBN and a neo-substrate like IKZF1, it should lead to the proteasome-mediated degradation of that substrate.[2][6] A simple, robust Western blot experiment to measure the levels of IKZF1 protein following compound treatment provides powerful evidence of the desired MoA.

Experimental Protocol: Western Blot for IKZF1 Degradation

  • Cell Treatment: Plate MM.1S cells and treat with a dose-response of 1-(2-Methoxyethyl)piperazine-2,6-dione (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18 hours). Include a vehicle control.

  • Co-treatment Control: In a separate set of wells, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1 hour before adding the compound to confirm that degradation is proteasome-dependent.

  • Lysis & Quantification: Lyse the cells, quantify total protein concentration using a BCA assay to ensure equal loading.

  • Western Blot: Perform SDS-PAGE and Western blotting using primary antibodies against IKZF1 and a loading control (e.g., Vinculin or β-Actin).

  • Data Analysis: Quantify band intensities. Normalize IKZF1 levels to the loading control and plot as a percentage of the vehicle-treated sample. Calculate the DC50 (concentration for 50% degradation).

cluster_2 Functional Consequence Logic A Compound Engages CRBN B CRL4-CRBN Recruits IKZF1 A->B C IKZF1 is Ubiquitinated B->C D IKZF1 is Degraded C->D E IKZF1 Protein Levels Decrease (Western Blot) D->E

Caption: Causal chain from target engagement to functional readout.

Comparative Data Summary (Illustrative)

Compound Conc.% IKZF1 Remaining% IKZF1 Remaining (+MG132)Interpretation
Vehicle100%100%Baseline
1 nM85%98%Onset of degradation
10 nM48%95%DC50 ~10 nM
100 nM15%96%Potent degradation
1 µM5%97%Maximum degradation
10 µM25%98%Hook effect observed
In Vitro Ubiquitination Assay

Causality & Rationale: To provide the most direct biochemical proof of the MoA, an in vitro reconstitution assay can be performed.[17] This cell-free system isolates the key molecular players to demonstrate that the compound specifically promotes the ubiquitination of a neo-substrate by the CRL4CRBN ligase.[18] This assay confirms that the compound's effect is not dependent on other cellular pathways and directly modulates the E3 ligase's enzymatic activity.

Experimental Protocol: Reconstituted In Vitro Ubiquitination

  • Component Assembly: Combine purified recombinant proteins in a reaction buffer: E1 activating enzyme, an appropriate E2 conjugating enzyme (e.g., UBE2D3), CRL4CRBN complex, HA-tagged ubiquitin, the neo-substrate (e.g., GST-IKZF1), and ATP.

  • Compound Addition: Add 1-(2-Methoxyethyl)piperazine-2,6-dione or vehicle (DMSO) to the reactions. Include control reactions lacking E1, ATP, or CRBN to ensure the reaction is dependent on the full ubiquitination cascade.

  • Incubation: Incubate the reactions at 30°C for 1-2 hours.

  • Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the reaction products by Western blot, probing with an anti-IKZF1 antibody to detect the characteristic high-molecular-weight ladder indicative of polyubiquitination.

Comparative Data Summary (Illustrative)

CRL4CRBNATPCompoundIKZF1 Poly-UbiquitinationInterpretation
++-Basal / NoneNo compound-induced activity
+ + + Strong Laddering Direct MoA Confirmed
-++NoneActivity is CRBN-dependent
+-+NoneActivity is ATP-dependent

Conclusion: A Triangulated Approach to MoA Confirmation

The validation of a drug candidate's mechanism of action is not a linear process but rather the convergence of evidence from multiple, independent lines of inquiry. By employing a carefully selected panel of orthogonal assays, we can build a compelling and robust case for the MoA of 1-(2-Methoxyethyl)piperazine-2,6-dione.

The Cellular Thermal Shift Assay and Affinity-Purification Mass Spectrometry provide complementary biophysical evidence of direct target engagement with CRBN in a cellular context. Subsequently, the Neo-substrate Degradation Assay and the In Vitro Ubiquitination Assay confirm the precise downstream functional consequences of this engagement. Together, these assays form a self-validating system that rigorously confirms the compound's identity as a CRBN-modulating molecular glue. This multi-faceted approach minimizes the risk of misinterpretation and provides the confidence needed to advance promising candidates through the drug discovery pipeline.

cluster_3 Orthogonal Assay Validation Framework MoA Hypothesized MoA: CRBN Molecular Glue TE Question 1: Does it bind the target? MoA->TE FX Question 2: Does it cause the expected function? MoA->FX CETSA CETSA (Thermal Stabilization) TE->CETSA Biophysical Evidence APMS AP-MS (Direct Pull-down) TE->APMS Biophysical Evidence Degradation Degradation Assay (Cellular Function) FX->Degradation Functional Evidence Ubiquitination In Vitro Ubiquitination (Biochemical Function) FX->Ubiquitination Functional Evidence Conclusion Confirmed MoA CETSA->Conclusion APMS->Conclusion Degradation->Conclusion Ubiquitination->Conclusion

Caption: Logical flow of orthogonal assays for MoA validation.

References

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Benchmarking the ADME Properties of 1-(2-Methoxyethyl)piperazine-2,6-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, a promising biological activity profile is merely the entry ticket. The true challenge lies in navigating the complex physiological journey a molecule must undertake to exert its therapeutic effect. This journey is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which collectively determine a compound's pharmacokinetic profile and, ultimately, its clinical viability.[1][2][3] A significant portion of clinical trial failures can be attributed to suboptimal ADME characteristics, making early and accurate profiling a critical, resource-sparing step in lead optimization.[2]

This guide provides a comprehensive framework for benchmarking the ADME properties of a novel piperazine derivative, 1-(2-Methoxyethyl)piperazine-2,6-dione (CAS: 841274-04-2).[4] Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry, found in a wide array of bioactive compounds.[5][6] Therefore, understanding the ADME liabilities and assets of this particular analog is of significant interest.

We will detail the experimental protocols for a panel of fundamental in vitro ADME assays: kinetic solubility, parallel artificial membrane permeability (PAMPA), liver microsomal stability, and plasma protein binding. To provide a meaningful context for the experimental outcomes, we will compare the performance of 1-(2-Methoxyethyl)piperazine-2,6-dione against two well-characterized piperazine-containing drugs: Imatinib , a tyrosine kinase inhibitor, and Vardenafil , a phosphodiesterase type 5 inhibitor. This comparative approach allows for a robust evaluation of the test compound's drug-like properties.

I. The ADME Profiling Workflow: A Strategic Overview

The selection of in vitro ADME assays for initial screening is a strategic decision aimed at maximizing information while conserving compound supply.[7][8] The chosen assays address key questions at the outset of a drug discovery program:

  • Will the compound dissolve? (Kinetic Solubility)

  • Can it cross biological membranes? (PAMPA)

  • How quickly is it metabolized? (Liver Microsomal Stability)

  • Will it be available to engage its target? (Plasma Protein Binding)

The interplay of these properties provides a foundational understanding of a compound's potential pharmacokinetic behavior.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion (Inferred) Solubility Kinetic Solubility Assay Permeability PAMPA PPB Plasma Protein Binding Solubility->PPB Bioavailability Potential Metabolic_Stability Liver Microsomal Stability PPB->Metabolic_Stability Systemic Exposure Excretion Informed by Metabolism & Permeability Data Metabolic_Stability->Excretion Clearance Rate PAMPA_Workflow Start Prepare Donor and Acceptor Plates Step1 Coat Filter Plate with Lipid Solution Start->Step1 Step2 Add Buffer to Acceptor Plate Step1->Step2 Step3 Add Compound to Donor Plate Step2->Step3 Step4 Assemble 'Sandwich' Step3->Step4 Step5 Incubate (5 hours) Step4->Step5 Step6 Separate Plates Step5->Step6 Step7 Quantify Concentrations (LC-MS/MS) Step6->Step7 End Calculate Permeability (Pe) Step7->End

Sources

Navigating the Labyrinth: A Comparative Guide to In Vitro Blood-Brain Barrier Permeability Assays for Novel CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuropharmacology and central nervous system (CNS) drug development, the blood-brain barrier (BBB) presents a formidable challenge. This highly selective interface protects the brain but also excludes the vast majority of potential therapeutics. Early and accurate assessment of a compound's ability to cross this barrier is paramount to a successful drug discovery campaign. This guide provides a comparative analysis of the most common in vitro BBB permeability assays, using the hypothetical novel compound, 1-(2-Methoxyethyl)piperazine-2,6-dione, as our case study. We will delve into the mechanistic underpinnings of each assay, providing detailed protocols and experimental data to empower you to make informed decisions for your research.

The Challenge: Predicting CNS Penetration of 1-(2-Methoxyethyl)piperazine-2,6-dione

Our subject, 1-(2-Methoxyethyl)piperazine-2,6-dione, is a novel small molecule. Before embarking on costly in vivo studies, we must first predict its potential to cross the BBB. In silico modeling, based on its structure, can provide initial clues.

Predicted Physicochemical Properties of 1-(2-Methoxyethyl)piperazine-2,6-dione:

PropertyPredicted ValueImplication for BBB Permeability
Molecular Weight~200 g/mol Favorable (typically <400-500 g/mol is preferred)
LogP~ -0.5Low lipophilicity, may hinder passive diffusion
Topological Polar Surface Area (TPSA)~ 60 ŲBorderline (ideally < 60-90 Ų)
Hydrogen Bond Donors1Favorable (low number)
Hydrogen Bond Acceptors4Favorable (low number)

These predictions suggest that while the compound's size is advantageous, its low lipophilicity might limit passive transport across the BBB. This initial assessment underscores the need for robust experimental evaluation.

A Tripartite Approach to In Vitro BBB Permeability Assessment

We will explore three widely adopted in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell-based assay, and the MDCK-MDR1 cell-based assay. Each offers a unique balance of throughput, biological complexity, and predictive power.

The High-Throughput Gatekeeper: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based model that exclusively assesses passive diffusion. It is a cost-effective and rapid method, ideal for screening large compound libraries in the early stages of drug discovery.[1]

Principle of PAMPA-BBB:

The assay utilizes a 96-well filter plate where the filter is coated with a lipid solution (e.g., porcine brain lipid extract) to mimic the lipid composition of the BBB. The test compound is added to the donor well (apical side), and its appearance in the acceptor well (basolateral side) is quantified over time, typically by LC-MS/MS.

cluster_0 PAMPA-BBB Workflow A Prepare Donor Plate (Compound in Buffer) C Assemble Sandwich Plate (Donor + Filter + Acceptor) A->C B Coat Filter Plate (Artificial Lipid Membrane) B->C D Incubate (Room Temperature) C->D E Quantify Compound (LC-MS/MS) D->E F Calculate Permeability (Pe) E->F

PAMPA-BBB Experimental Workflow.

Comparative Permeability Data for Standard CNS Drugs (PAMPA-BBB):

CompoundPermeability ClassificationTypical Pe (10-6 cm/s)
CaffeineHigh> 6.0
VerapamilHigh> 4.0
PropranololHigh> 10.0
AtenololLow< 2.0
FexofenadineLow< 1.0

Data compiled from multiple sources for illustrative purposes.[1][2]

Experimental Protocol: PAMPA-BBB Assay

  • Preparation of Reagents:

    • Prepare a solution of porcine brain lipid in dodecane.

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Compound Preparation:

    • Dissolve the test compound (1-(2-Methoxyethyl)piperazine-2,6-dione) and reference compounds in DMSO to create stock solutions.

    • Dilute the stock solutions in PBS to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤ 1%.

  • Assay Procedure:

    • Coat the filter of a 96-well filter plate with the brain lipid solution and allow the solvent to evaporate.

    • Add the diluted compound solutions to the donor wells.

    • Add fresh PBS to the acceptor wells.

    • Assemble the "sandwich" by placing the filter plate onto the acceptor plate.

    • Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a validated LC-MS/MS method.[3][4]

  • Data Analysis:

    • Calculate the effective permeability (Pe) using the following equation: Pe = [CA(t) * VA] / [Area * t * (CD(t) - CA(t))] * (-ln(1 - [CA(t) / CD(t)])) Where CA(t) is the concentration in the acceptor well at time t, VA is the volume of the acceptor well, Area is the filter area, t is the incubation time, and CD(t) is the concentration in the donor well at time t.

The Intestinal Surrogate with a Twist: The Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard for predicting oral drug absorption.[5] When cultured on Transwell inserts, these cells form a polarized monolayer with tight junctions, mimicking the intestinal epithelium. While not a direct model of the BBB, it can provide valuable insights into a compound's general permeability and its potential as a substrate for efflux transporters like P-glycoprotein (P-gp), which is also expressed at the BBB.[6][7]

Causality Behind Experimental Choices:

  • 21-day culture: Caco-2 cells require an extended culture period to fully differentiate and form robust tight junctions, which is critical for a reliable barrier model.[8]

  • Monolayer Integrity Assessment: Before any permeability experiment, the integrity of the cell monolayer must be confirmed. This is a self-validating step to ensure the reliability of the permeability data. Two key methods are employed:

    • Transendothelial Electrical Resistance (TEER): Measures the electrical resistance across the monolayer. Higher TEER values indicate tighter junctions.[9][10]

    • Lucifer Yellow Permeability: Lucifer yellow is a fluorescent molecule that cannot cross cell membranes and is used to assess the integrity of the paracellular pathway (the space between cells). Low permeability of Lucifer Yellow confirms a tight monolayer.

cluster_0 Cell-Based Assay Workflow (Caco-2 & MDCK-MDR1) A Seed Cells on Transwell Inserts B Culture to Confluence (3-5 days for MDCK, 21 days for Caco-2) A->B C Validate Monolayer Integrity (TEER & Lucifer Yellow) B->C D Bidirectional Permeability Assay (Apical to Basolateral & Basolateral to Apical) C->D E Quantify Compound (LC-MS/MS) D->E F Calculate Papp & Efflux Ratio E->F

General workflow for cell-based permeability assays.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell inserts and culture for 21 days.

  • Monolayer Integrity Check:

    • Measure TEER values using an epithelial volt-ohm meter. Values should be stable and within the laboratory's historical range.

    • Perform a Lucifer Yellow permeability assay on a subset of wells to confirm low paracellular flux.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • For apical-to-basolateral (A-B) permeability, add the test compound in HBSS to the apical chamber and fresh HBSS to the basolateral chamber.

    • For basolateral-to-apical (B-A) permeability, add the test compound in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Analysis:

    • At the end of the incubation, collect samples from both chambers and analyze the compound concentration by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[11][12]

    • Calculate the efflux ratio (ER): ER = Papp(B-A) / Papp(A-B) An efflux ratio ≥ 2 suggests the compound is a substrate for an efflux transporter.[13]

The BBB-Specific Efflux Model: MDCK-MDR1 Permeability Assay

The Madin-Darby Canine Kidney (MDCK) cell line, transfected with the human MDR1 gene, overexpresses the P-glycoprotein (P-gp) efflux transporter.[13] This model is a powerful tool for specifically investigating whether a compound is a substrate for P-gp, a major contributor to the BBB's efflux activity.[14][15]

Why Choose MDCK-MDR1 over Caco-2 for BBB Efflux Studies?

While Caco-2 cells endogenously express P-gp, the expression levels can be variable. The MDCK-MDR1 cell line provides a more robust and consistent system for studying P-gp-mediated efflux, making it a preferred model for this specific question in CNS drug discovery.[16]

Comparative Data for MDCK-MDR1 Assay:

CompoundPermeability ClassificationTypical Papp (A-B) (10-6 cm/s)Efflux RatioP-gp Substrate?
PropranololHigh> 10.0~1.0No
CarbamazepineHigh> 10.0~1.0No
QuinidineLow< 2.0> 5.0Yes
VerapamilLow-Moderate~1.5> 2.0Yes
AtenololLow< 0.5~1.0No

Data compiled from multiple sources for illustrative purposes.[11][17][18]

Experimental Protocol: MDCK-MDR1 Bidirectional Permeability Assay

The protocol for the MDCK-MDR1 assay is similar to the Caco-2 assay, with a key difference in the cell culture duration (typically 3-5 days). The same principles of monolayer integrity validation and bidirectional transport measurement apply.

Synthesizing the Data: A Comparative Analysis

FeaturePAMPA-BBBCaco-2MDCK-MDR1
Principle Passive diffusion across an artificial lipid membraneTransport across a differentiated human intestinal epithelial cell monolayerTransport across a canine kidney epithelial cell monolayer overexpressing human P-gp
Biological Complexity Low (non-cellular)Moderate (expresses various transporters and enzymes)Low-Moderate (primarily models P-gp efflux)
Throughput HighLowModerate
Cost LowHighModerate
Time Fast (hours)Slow (weeks)Moderate (days)
Information Gained Passive permeabilityGeneral permeability, potential for effluxP-gp efflux substrate identification
Best Suited For Early-stage screening of large compound librariesLead optimization, predicting oral absorptionInvestigating P-gp mediated efflux for CNS candidates

Conclusion and Recommendations for 1-(2-Methoxyethyl)piperazine-2,6-dione

For our novel compound, 1-(2-Methoxyethyl)piperazine-2,6-dione, a tiered approach is recommended:

  • Initial Screening with PAMPA-BBB: Given its high-throughput nature, PAMPA-BBB would be the ideal first step to quickly assess the compound's passive permeability. If the permeability is very low, this may be an early indicator of potential BBB penetration issues.

  • Follow-up with MDCK-MDR1: If the PAMPA-BBB results are promising or ambiguous, the MDCK-MDR1 assay is the logical next step. This will definitively determine if our compound is a substrate for P-gp, a critical piece of information for a CNS drug candidate.

  • Caco-2 for Broader Characterization: While not the primary choice for BBB-specific questions, a Caco-2 assay could be valuable if the compound is also being considered for oral administration or to understand its interaction with other intestinal transporters.

By strategically employing these in vitro assays, researchers can build a comprehensive permeability profile for novel compounds like 1-(2-Methoxyethyl)piperazine-2,6-dione. This data-driven approach enables more informed decisions, conserves resources, and ultimately accelerates the development of effective CNS therapies.

References

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A Researcher's Guide to the Synthesis and Biological Evaluation of 1-(2-Methoxyethyl)piperazine-2,6-dione: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the piperazine-2,6-dione scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules. This guide provides a comprehensive, in-depth technical analysis of the synthesis and biological testing of a specific derivative, 1-(2-Methoxyethyl)piperazine-2,6-dione. By presenting a reproducible synthetic protocol, comparing it with an alternative approach, and detailing a relevant biological assay with comparative data, this document aims to equip researchers with the practical knowledge and critical insights necessary for their own investigations into this promising class of compounds.

Introduction: The Significance of the Piperazine-2,6-dione Moiety

The piperazine-2,5-dione core, a cyclic dipeptide, is a recurring motif in natural products and synthetic molecules with a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1] The rigidity of the diketopiperazine ring system provides a defined conformational presentation of its substituents, making it an attractive scaffold for rational drug design. The introduction of various side chains allows for the fine-tuning of pharmacological properties. The title compound, 1-(2-Methoxyethyl)piperazine-2,6-dione, incorporates a methoxyethyl group, a substituent known to potentially enhance solubility and cell permeability, making it a compound of interest for further biological investigation.

Synthesis of 1-(2-Methoxyethyl)piperazine-2,6-dione: A Reproducible Protocol

The synthesis of 1-(2-Methoxyethyl)piperazine-2,6-dione can be approached through several routes. Here, we present a detailed, two-step protocol that is both logical and reproducible, starting from commercially available reagents. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Protocol 1: N-Alkylation followed by Cyclization

This method involves the initial mono-N-alkylation of piperazine followed by a cyclization reaction to form the desired dione. The use of a mono-protected piperazine is crucial to avoid undesired di-alkylation.

Step 1: Synthesis of 1-(2-Methoxyethyl)piperazine

The first step is the synthesis of the key intermediate, 1-(2-methoxyethyl)piperazine. While this compound is commercially available[2], understanding its synthesis provides valuable context and an alternative should a commercial source be unavailable. A common and effective method is the direct alkylation of piperazine with 2-bromoethyl methyl ether. To favor mono-alkylation, a large excess of piperazine is typically used. However, a more controlled approach involves the use of a mono-protected piperazine, such as N-Boc-piperazine, followed by deprotection. For simplicity and cost-effectiveness, we will detail a procedure using a piperazine salt to control reactivity.[3]

  • Materials: Piperazine dihydrochloride, Piperazine (anhydrous), 2-Bromoethyl methyl ether, Ethanol, Sodium hydroxide.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend piperazine dihydrochloride (1 equivalent) and piperazine (1 equivalent) in ethanol to generate piperazine monohydrochloride in situ. This protonation of one nitrogen atom reduces its nucleophilicity, favoring mono-alkylation on the free secondary amine.[3]

    • Add 2-bromoethyl methyl ether (1 equivalent) to the stirred suspension.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the piperazine dihydrochloride byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in water and basify with a concentrated sodium hydroxide solution to deprotonate the remaining piperazinium salt.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-methoxyethyl)piperazine.[2]

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Cyclization to form 1-(2-Methoxyethyl)piperazine-2,6-dione

The second step involves the formation of the dione ring. A common method for this transformation is the reaction of the N-substituted piperazine with a suitable C2-building block, such as a derivative of oxalic acid or glyoxylic acid. Here, we will use ethyl chlorooxoacetate (ethyl oxalyl chloride) followed by an intramolecular cyclization.

  • Materials: 1-(2-Methoxyethyl)piperazine, Ethyl chlorooxoacetate, Triethylamine, Dichloromethane (DCM), Hydrochloric acid (aqueous), Sodium bicarbonate (aqueous), Brine.

  • Procedure:

    • Dissolve 1-(2-methoxyethyl)piperazine (1 equivalent) and triethylamine (2.2 equivalents, to act as a base) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath. The use of a non-nucleophilic base is critical to prevent side reactions with the acyl chloride.

    • Slowly add a solution of ethyl chlorooxoacetate (1.1 equivalents) in anhydrous DCM to the cooled reaction mixture. The slow addition helps to control the exothermic reaction.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude intermediate, an N-acylated piperazine, is then subjected to cyclization. This can often be achieved by heating the intermediate in a suitable solvent, sometimes with the addition of a catalytic amount of acid or base to promote the intramolecular condensation and elimination of ethanol.

    • Purify the final product, 1-(2-methoxyethyl)piperazine-2,6-dione, by column chromatography or recrystallization.

Visualizing the Synthetic Workflow

Synthetic Workflow for 1-(2-Methoxyethyl)piperazine-2,6-dione cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cyclization Piperazine Piperazine Intermediate 1-(2-Methoxyethyl)piperazine Piperazine->Intermediate Alkylation Bromoether 2-Bromoethyl methyl ether Bromoether->Intermediate FinalProduct 1-(2-Methoxyethyl)piperazine-2,6-dione Intermediate->FinalProduct Acylation & Cyclization Oxalyl Ethyl chlorooxoacetate Oxalyl->FinalProduct

Caption: Synthetic route to 1-(2-Methoxyethyl)piperazine-2,6-dione.

Alternative Synthetic Approach: A Comparative Perspective

For a comprehensive understanding, it is crucial to consider alternative synthetic strategies. A plausible alternative involves a convergent synthesis, where the piperazine-2,6-dione core is first synthesized and then N-alkylated.

Protocol 2: Synthesis of Piperazine-2,6-dione followed by N-Alkylation

Step 1: Synthesis of Piperazine-2,6-dione

Piperazine-2,6-dione can be synthesized from the cyclization of two molecules of an amino acid, such as glycine or its derivatives. A straightforward method involves the thermal condensation of ethyl 2-aminoacetate hydrochloride.

  • Materials: Ethyl 2-aminoacetate hydrochloride, a high-boiling point solvent (e.g., ethylene glycol).

  • Procedure:

    • Heat ethyl 2-aminoacetate hydrochloride in a high-boiling point solvent to a high temperature (e.g., 160-180 °C).

    • The condensation reaction will lead to the formation of piperazine-2,6-dione, which often precipitates from the reaction mixture upon cooling.

    • Filter the solid product and wash with a suitable solvent to remove impurities.

Step 2: N-Alkylation of Piperazine-2,6-dione

The final step is the alkylation of the piperazine-2,6-dione with 2-bromoethyl methyl ether.

  • Materials: Piperazine-2,6-dione, 2-Bromoethyl methyl ether, a suitable base (e.g., sodium hydride or potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile).

  • Procedure:

    • Suspend piperazine-2,6-dione and the base in the solvent.

    • Add 2-bromoethyl methyl ether and heat the reaction mixture.

    • Monitor the reaction by TLC.

    • After completion, quench the reaction, extract the product, and purify by chromatography or recrystallization.

Comparison of Synthetic Routes
FeatureProtocol 1: N-Alkylation then CyclizationProtocol 2: Cyclization then N-Alkylation
Starting Materials Piperazine, 2-Bromoethyl methyl ether, Ethyl chlorooxoacetateEthyl 2-aminoacetate hydrochloride, 2-Bromoethyl methyl ether
Key Challenge Controlling mono-alkylation of piperazine.Potential for N,N'-dialkylation of piperazine-2,6-dione.
Advantages Can be more direct if 1-(2-methoxyethyl)piperazine is commercially available.May offer higher overall yields if the cyclization step is efficient.
Disadvantages The cyclization step can sometimes be low-yielding.Piperazine-2,6-dione has low solubility in many organic solvents.

Biological Testing: Assessing Cytotoxic Activity

Given the prevalence of cytotoxic activity among piperazine derivatives[4][5], a primary and fundamental biological evaluation is the assessment of the compound's effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and straightforward colorimetric assay for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the steps to assess the cytotoxicity of 1-(2-Methoxyethyl)piperazine-2,6-dione against a human cancer cell line, such as HeLa or A549.

  • Materials:

    • HeLa (or other suitable cancer cell line) cells.

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • 1-(2-Methoxyethyl)piperazine-2,6-dione (dissolved in DMSO to create a stock solution).

    • An alternative piperazine-2,6-dione derivative for comparison (e.g., 1-benzylpiperazine-2,6-dione).

    • MTT reagent (5 mg/mL in phosphate-buffered saline (PBS)).

    • Dimethyl sulfoxide (DMSO).

    • 96-well cell culture plates.

  • Procedure:

    • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of 1-(2-Methoxyethyl)piperazine-2,6-dione and the comparative compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Incubate for 48 hours.

    • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Comparative Biological Data

To provide a context for the biological activity of 1-(2-Methoxyethyl)piperazine-2,6-dione, it is essential to compare its performance with a known alternative. For this guide, we will use hypothetical data for 1-benzylpiperazine-2,6-dione, a compound with a different N-substituent.

CompoundCell LineIC₅₀ (µM)
1-(2-Methoxyethyl)piperazine-2,6-dione HeLa[Hypothetical Value, e.g., 25.5]
1-Benzylpiperazine-2,6-dioneHeLa[Hypothetical Value, e.g., 15.2]
Doxorubicin (Positive Control)HeLa[Hypothetical Value, e.g., 0.5]

Note: The IC₅₀ values presented are for illustrative purposes and would need to be determined experimentally.

Potential Mechanism of Action: A Look into Cellular Pathways

The biological effects of piperazine-2,6-dione derivatives can be mediated through various cellular pathways. For instance, some derivatives have been shown to induce apoptosis in cancer cells.[5] A potential mechanism could involve the modulation of key signaling pathways that regulate cell survival and death, such as the PI3K/Akt or MAPK pathways. Further investigation into the specific molecular targets of 1-(2-Methoxyethyl)piperazine-2,6-dione would be necessary to elucidate its precise mechanism of action.

Visualizing a Potential Signaling Pathway

Potential Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activation Compound 1-(2-Methoxyethyl)piperazine-2,6-dione Compound->PI3K Inhibition Akt Akt PI3K->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition

Caption: A hypothetical signaling pathway affected by the compound.

Conclusion and Future Directions

This guide has provided a detailed framework for the synthesis and biological evaluation of 1-(2-Methoxyethyl)piperazine-2,6-dione. The presented synthetic protocols offer reproducible methods for obtaining the target compound, while the comparative analysis of these routes highlights key considerations for process optimization. The detailed MTT assay protocol serves as a robust starting point for assessing the compound's cytotoxic potential.

The true value of this and other novel piperazine-2,6-dione derivatives will be unveiled through further, more extensive biological testing. Future studies should aim to:

  • Confirm the structure and purity of the synthesized compound using analytical techniques such as NMR, Mass Spectrometry, and HPLC.

  • Expand the biological screening to include a panel of cancer cell lines and assays for other relevant activities such as anti-inflammatory[6][7][8][9], neuroprotective[1][10][11], or antioxidant effects.[12]

  • Investigate the mechanism of action to identify the specific molecular targets and signaling pathways modulated by the compound.

By systematically applying the principles and protocols outlined in this guide, researchers can confidently explore the therapeutic potential of 1-(2-Methoxyethyl)piperazine-2,6-dione and contribute to the growing body of knowledge surrounding this important class of heterocyclic compounds.

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Evaluating the Off-Target Effects of Novel Cereblon E3 Ligase Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the advent of targeted protein degradation has opened new therapeutic avenues. Molecules that modulate the Cereblon (CRBN) E3 ubiquitin ligase, such as thalidomide and its analogs, have demonstrated significant clinical efficacy, particularly in oncology.[1][2] However, their utility is often accompanied by significant off-target effects, underscoring the critical need for comprehensive off-target profiling of new chemical entities.[3][4] This guide provides a framework for evaluating the off-target effects of a novel investigational molecule, 1-(2-Methoxyethyl)piperazine-2,6-dione, in comparison to established Cereblon E3 ligase modulators.

While specific experimental data for 1-(2-Methoxyethyl)piperazine-2,6-dione is not yet publicly available, its structural features suggest it belongs to the class of Cereblon-modulating agents. Therefore, this guide will outline the essential experimental workflows and comparative analyses necessary to characterize its off-target profile.

The Mechanism of Action: A Double-Edged Sword

Cereblon E3 ligase modulators, often referred to as molecular glues, function by redirecting the substrate specificity of the CRL4^CRBN E3 ubiquitin ligase complex.[3][5] These small molecules bind to Cereblon, inducing a conformational change that promotes the recruitment of "neosubstrates" to the E3 ligase for subsequent ubiquitination and proteasomal degradation.[5] This targeted degradation of key proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), is central to the therapeutic effects of drugs like lenalidomide and pomalidomide in multiple myeloma.[6][7][8]

However, this mechanism is also responsible for their off-target effects. The altered substrate repertoire is not always confined to the intended therapeutic targets, leading to the degradation of other proteins that can cause adverse events.[4] The most notorious example is the teratogenicity of thalidomide, which is linked to the degradation of the transcription factor SALL4.[9]

Cereblon_E3_Ligase_Mechanism cluster_0 CRL4-CRBN E3 Ligase Complex CRBN Cereblon (CRBN) Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3, SALL4) CRBN->Neosubstrate Recruitment CUL4 Cullin-4 DDB1 DDB1 CUL4->DDB1 ROC1 ROC1 CUL4->ROC1 DDB1->CRBN Modulator 1-(2-Methoxyethyl)piperazine-2,6-dione (Molecular Glue) Modulator->CRBN Binding and Conformational Change Ub Ubiquitin Neosubstrate->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting Degradation Protein Degradation Proteasome->Degradation

Caption: Mechanism of action of a Cereblon E3 ligase modulator.

Comparative Landscape: Known Off-Target Profiles of Marketed Analogs

A thorough evaluation of a novel compound requires benchmarking against existing therapies. The off-target profiles of thalidomide, lenalidomide, and pomalidomide have been extensively studied, providing a valuable comparative dataset.

Compound Primary Therapeutic Targets Known Off-Target Substrates Associated Adverse Effects
Thalidomide IKZF1, IKZF3SALL4, other zinc finger proteinsTeratogenicity, peripheral neuropathy, sedation[10][11]
Lenalidomide IKZF1, IKZF3, CK1αCasein Kinase 1α (CK1α)Myelosuppression, increased risk of second primary malignancies[12]
Pomalidomide IKZF1, IKZF3ZFP91, RAB28, DTWD1, CUTA, POLR2JNeutropenia, fatigue, infections[13]

This table summarizes key data and is not exhaustive.

Experimental Framework for Off-Target Evaluation

A multi-pronged approach is essential for a comprehensive assessment of off-target effects. This typically involves a combination of unbiased proteomic screening and targeted phenotypic assays.

Unbiased Proteomics-Based Off-Target Identification

The primary goal is to identify all proteins that are degraded upon treatment with 1-(2-Methoxyethyl)piperazine-2,6-dione. Quantitative mass spectrometry-based proteomics is the gold standard for this purpose.[14][15]

Proteomics_Workflow start Cell Culture (e.g., MM.1S cells) treatment Treat with 1-(2-Methoxyethyl)piperazine-2,6-dione or Vehicle Control start->treatment lysis Cell Lysis treatment->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion labeling Isobaric Labeling (e.g., TMT) digestion->labeling lcms LC-MS/MS Analysis labeling->lcms data Data Analysis: Quantification of Protein Abundance lcms->data hits Identification of Downregulated Proteins (Potential Off-Targets) data->hits

Caption: Workflow for proteomics-based off-target identification.

Detailed Protocol: Quantitative Proteomics

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., multiple myeloma cell line MM.1S) and treat with a range of concentrations of 1-(2-Methoxyethyl)piperazine-2,6-dione and a vehicle control for a predetermined time course (e.g., 6, 12, and 24 hours).

  • Cell Lysis and Protein Extraction: Harvest cells and lyse to extract total protein.

  • Protein Digestion: Reduce, alkylate, and digest proteins into peptides using an enzyme such as trypsin.

  • Isobaric Labeling: Label peptides from different treatment conditions with isobaric tags (e.g., Tandem Mass Tags™) for multiplexed analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate and analyze the labeled peptides using high-resolution mass spectrometry.

  • Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Compare protein abundance between treated and control samples to identify significantly downregulated proteins, which are potential off-targets.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context.[16][17][18] Ligand binding typically stabilizes a protein against thermal denaturation.

CETSA_Workflow start Cell Culture treatment Treat with Compound or Vehicle start->treatment heating Heat Cells at a Range of Temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Separate Soluble and Precipitated Proteins lysis->centrifugation detection Quantify Soluble Target Protein (e.g., Western Blot, ELISA) centrifugation->detection curve Generate Melt Curve and Determine Thermal Shift detection->curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA

  • Cell Treatment: Treat intact cells with 1-(2-Methoxyethyl)piperazine-2,6-dione or a vehicle control.

  • Thermal Challenge: Aliquot the treated cells and heat them at a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates direct target engagement.

Phenotypic Screening for Functional Off-Target Effects

Phenotypic screening assesses the broader biological consequences of compound treatment, which can reveal off-target effects that are not apparent from proteomics alone.[19][20][21]

Detailed Protocol: Phenotypic Screening

  • Cell Panel Selection: Utilize a diverse panel of cell lines representing various tissues and cancer types.

  • High-Content Imaging: Treat the cell panel with the compound and use automated microscopy to capture images. Analyze these images for a wide range of phenotypic changes, including cell morphology, viability, proliferation, and the expression and localization of specific biomarkers.

  • Functional Assays: Conduct targeted assays to assess specific cellular processes known to be affected by off-target activities of related compounds. For instance, an in vitro teratogenicity assay could be employed to assess the potential for developmental toxicity.

  • Comparative Analysis: Compare the phenotypic profile of 1-(2-Methoxyethyl)piperazine-2,6-dione with those of thalidomide, lenalidomide, and pomalidomide to identify both shared and unique functional consequences.

Synthesizing the Data for a Comprehensive Profile

The data from these experiments should be integrated to build a comprehensive off-target profile for 1-(2-Methoxyethyl)piperazine-2,6-dione.

Illustrative Comparative Off-Target Profile

Protein 1-(2-Methoxyethyl)piperazine-2,6-dione Pomalidomide Lenalidomide Thalidomide
IKZF1 Strong DegradationStrong DegradationStrong DegradationModerate Degradation
IKZF3 Strong DegradationStrong DegradationStrong DegradationModerate Degradation
SALL4 To be determinedWeak DegradationNo Significant DegradationStrong Degradation
CK1α To be determinedNo Significant DegradationModerate DegradationNo Significant Degradation
ZFP91 To be determinedModerate DegradationWeak DegradationWeak Degradation

This table presents hypothetical data for 1-(2-Methoxyethyl)piperazine-2,6-dione to illustrate the desired comparative output.

Conclusion

A rigorous and systematic evaluation of off-target effects is paramount in the development of novel Cereblon E3 ligase modulators. By employing a combination of unbiased proteomics, target engagement assays like CETSA, and comprehensive phenotypic screening, researchers can build a detailed off-target profile for investigational compounds such as 1-(2-Methoxyethyl)piperazine-2,6-dione. Comparing this profile to those of established drugs provides crucial context for predicting potential liabilities and guiding further development. This data-driven approach is essential for advancing safer and more effective targeted protein degradation therapies.

References

  • Cereblon E3 Ligase Pathway. (n.d.). Gosset.
  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. (2021). Communications Biology. Retrieved from [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. (2020). Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects through CRBN-based small molecules. (2020). ResearchGate. Retrieved from [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). Technology Networks. Retrieved from [Link]

  • How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. Retrieved from [Link]

  • Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma. (2021). ResearchGate. Retrieved from [Link]

  • Proteolysis-targeting chimeras with reduced off-targets. (2022). Nature Chemical Biology. Retrieved from [Link]

  • Cereblon E3 ligase modulator. (n.d.). Wikipedia. Retrieved from [Link]

  • The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. (2021). Nature Communications. Retrieved from [Link]

  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). (2018). Biochemical and Biophysical Research Communications. Retrieved from [Link]

  • Thalidomide. (n.d.). Wikipedia. Retrieved from [Link]

  • The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development. (2012). Therapeutic Advances in Hematology. Retrieved from [Link]

  • Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide. (2021). Nature Reviews Clinical Oncology. Retrieved from [Link]

  • After 60 years, scientists uncover how thalidomide produced birth defects. (2018). Dana-Farber Cancer Institute. Retrieved from [Link]

  • CETSA. (n.d.). cetsa.org. Retrieved from [Link]

  • Management of Adverse Events Associated with Pomalidomide-Based Combinations in Patients with Relapsed/Refractory Multiple Myeloma. (2022). Cancers. Retrieved from [Link]

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  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). SLAS DISCOVERY: Advancing the Science of Drug Discovery. Retrieved from [Link]

  • Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. (2014). Science. Retrieved from [Link]

  • Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. (2014). SciSpace. Retrieved from [Link]

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Safety Operating Guide

Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 1-(2-Methoxyethyl)piperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined below are grounded in the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle-to-grave"[1][2].

Part 1: Hazard Assessment and Waste Characterization

The foundational step in any chemical disposal procedure is a thorough understanding of the material's hazards. Based on data from related piperazine derivatives, we can infer a likely hazard profile for 1-(2-Methoxyethyl)piperazine-2,6-dione.

Inferred Hazard Profile:

Many piperazine derivatives are classified as corrosive, capable of causing severe skin burns and eye damage, and may act as skin sensitizers[3][4]. For instance, 1-(2-Methoxyethyl)piperazine is known to be corrosive and an acute dermal toxicant[5]. Therefore, it is imperative to handle 1-(2-Methoxyethyl)piperazine-2,6-dione with the assumption that it possesses similar hazardous characteristics.

Waste Identification:

Under RCRA, a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Given the corrosive nature of related compounds, it is safest to manage all waste containing 1-(2-Methoxyethyl)piperazine-2,6-dione as hazardous waste .

Waste Stream Description Inferred Hazard Classification Recommended Waste Code
Solid Waste Unused or expired pure compound, contaminated personal protective equipment (PPE) like gloves and lab coats, and absorbent materials from spill cleanups.Corrosive (likely), ToxicD002 (Corrosivity), Consider others based on specific toxicity data if available
Liquid Waste Solutions containing the compound, reaction mixtures, and solvent rinses from contaminated glassware.Corrosive (likely), ToxicD002 (Corrosivity), and relevant solvent codes (e.g., D001 for ignitable solvents)
Sharps Waste Needles, syringes, or Pasteur pipettes contaminated with the compound.Biohazard (if applicable), Chemical HazardHandle as chemically contaminated sharps

Part 2: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation, containment, and disposal of waste generated from the use of 1-(2-Methoxyethyl)piperazine-2,6-dione.

Step 1: Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal[6][7].

  • Rationale: Mixing incompatible wastes, such as acids with bases or oxidizers with flammable liquids, can lead to violent reactions, release of toxic gases, or fire[8]. Segregating waste streams also facilitates proper and cost-effective disposal by licensed facilities.

  • Procedure:

    • Designate separate, clearly labeled waste containers for solid, liquid, and sharps waste contaminated with 1-(2-Methoxyethyl)piperazine-2,6-dione.

    • Do not mix this waste with non-hazardous general laboratory trash.

    • Keep solid and liquid waste separate[6].

    • If solvents are used, maintain separate liquid waste containers for halogenated and non-halogenated solvents.

Step 2: Proper Containerization and Labeling

The integrity of the waste container is paramount for safe storage and transport.

  • Rationale: Containers must be chemically compatible with the waste to prevent degradation, leaks, or spills[7][9]. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate, sealed, and undamaged containers[7].

  • Procedure:

    • Liquid Waste: Use a designated, leak-proof container, such as an amber glass bottle, that is chemically resistant to corrosive amines and any solvents used[8][9]. Ensure the container has a secure, tight-fitting screw cap.

    • Solid Waste: Collect in a robust, sealable container, such as a polyethylene drum or a designated hazardous waste bag within a rigid secondary container.

    • Labeling: Immediately label all waste containers with a "Hazardous Waste" label[9]. The label must include:

      • The full chemical name: "1-(2-Methoxyethyl)piperazine-2,6-dione" and any other chemical constituents.

      • The specific hazard characteristics (e.g., "Corrosive," "Toxic").

      • The date of accumulation start.

      • The name of the principal investigator or laboratory.

Step 3: Safe Interim Storage

Waste must be stored safely within the laboratory pending pickup by environmental health and safety (EHS) personnel or a licensed disposal company.

  • Rationale: Federal regulations limit the on-site accumulation time for hazardous waste. For most generators, this period is up to 90 or 180 days, depending on the quantity of waste generated[9][10]. Proper storage minimizes the risk of spills and exposure.

  • Procedure:

    • Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.

    • Utilize secondary containment, such as a spill tray, for all liquid waste containers to contain any potential leaks[6][7].

    • Ensure containers are kept closed at all times, except when adding waste.

    • Do not overfill containers; a headspace of at least 10% is recommended to allow for expansion[9].

Step 4: Arranging for Final Disposal

The final disposal must be handled by professionals.

  • Rationale: The EPA's "cradle-to-grave" policy holds the waste generator responsible for the waste until its final, safe disposal[2]. This necessitates the use of licensed hazardous waste transporters and treatment, storage, and disposal facilities (TSDFs)[2][10].

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.

    • Provide the EHS office with a complete and accurate description of the waste, including all chemical components and their approximate concentrations.

    • Ensure all required documentation, such as a hazardous waste manifest, is completed accurately before the waste is transported off-site[10].

Part 3: Visualization of the Disposal Workflow

To aid in the decision-making process, the following diagram outlines the key steps and considerations for the proper disposal of 1-(2-Methoxyethyl)piperazine-2,6-dione waste.

DisposalWorkflow cluster_generation Point of Generation cluster_segregation Segregation & Containerization cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated (Solid, Liquid, Sharps) characterize Characterize as Hazardous Waste (Corrosive, Toxic) start->characterize Step 1 segregate_solid Solid Waste (Labeled Container) characterize->segregate_solid Step 2a segregate_liquid Liquid Waste (Labeled Container) characterize->segregate_liquid Step 2b segregate_sharps Sharps Waste (Sharps Container) characterize->segregate_sharps Step 2c store Store in Satellite Accumulation Area (Secondary Containment) segregate_liquid->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs Step 3 end Transport to Licensed TSDF contact_ehs->end Step 4

Caption: Disposal workflow for 1-(2-Methoxyethyl)piperazine-2,6-dione waste.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Properly Managing Chemical Waste in Labor
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • Labor
  • EPA Hazardous Waste Management.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • PIPERAZINE ANHYDROUS FOR SYNTHESIS Safety D
  • 1-(2-Methoxyethyl)
  • N-(2-Aminoethyl)
  • 1-(2-Methoxyethyl)
  • 1-(2-Methoxyethyl)piperazine, 98% Safety and Handling. Thermo Scientific Chemicals.

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A Senior Application Scientist's Guide to Safely Handling 1-(2-Methoxyethyl)piperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

For the researchers, chemists, and pioneers in drug development, the introduction of novel chemical entities into your workflow is a routine yet critical event. The handling of compounds like 1-(2-Methoxyethyl)piperazine-2,6-dione, where comprehensive toxicological data may be limited, demands a heightened level of caution and adherence to rigorous safety protocols. This guide is designed to provide you with the essential, immediate safety and logistical information needed to handle this compound with the utmost confidence and care, ensuring the integrity of your research and, most importantly, your personal safety.

Understanding the Hazard Profile: A Logic-Based Approach

Given these characteristics of related piperazine compounds, it is prudent to treat 1-(2-Methoxyethyl)piperazine-2,6-dione with a high degree of caution. Assume it may be corrosive, a skin and eye irritant, and potentially harmful if ingested or inhaled.[4][5][6] The toxicological properties have not been fully investigated, which necessitates a conservative approach to personal protection.[4]

Core Defense: Engineering Controls

Before any personal protective equipment is even considered, your primary line of defense is robust engineering controls. These are designed to minimize exposure by containing the hazard at its source.

  • Chemical Fume Hood: All manipulations of 1-(2-Methoxyethyl)piperazine-2,6-dione, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[4] This is non-negotiable. The fume hood will protect you from inhaling any dust or vapors that may be generated.

  • Ventilation: Ensure that your laboratory is well-ventilated to prevent the accumulation of any potential airborne contaminants.[7]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from any residual hazards that are not fully contained by engineering controls. The following PPE is mandatory when handling 1-(2-Methoxyethyl)piperazine-2,6-dione.

Eye and Face Protection
  • Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are required to protect your eyes from splashes and dust.[8]

  • Face Shield: When there is a significant risk of splashing, such as during transfers of larger quantities or when working with solutions under pressure, a face shield should be worn in addition to safety goggles to protect your entire face.

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required to protect your skin and personal clothing from contamination.[9]

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Length Pants and Closed-Toe Shoes: Never work in a laboratory with exposed skin on your legs or feet.[9]

Hand Protection
  • Gloves: Due to the potential for skin corrosion and irritation, appropriate chemical-resistant gloves are critical.[3][8]

    • Nitrile gloves are a suitable choice for incidental contact.[9][10]

    • Always inspect gloves for any signs of damage before use.

    • Double-gloving is recommended when handling the pure compound or concentrated solutions.

    • Remove and replace gloves immediately if they become contaminated.

    • Wash your hands thoroughly with soap and water after removing gloves.[11]

Respiratory Protection

When engineering controls are not sufficient to control airborne concentrations, or during a spill or emergency situation, respiratory protection is necessary.[11]

  • N95 Dust Mask: For weighing and handling the solid compound where dust may be generated, a NIOSH-approved N95 dust mask should be worn.

  • Air-Purifying Respirator (APR): In situations where vapors may be generated and not adequately contained by a fume hood, an APR with organic vapor cartridges is recommended. A proper fit test and training are required for respirator use.[8]

Operational Plan: Step-by-Step PPE Protocol

Adherence to a strict protocol for donning and doffing PPE is crucial to prevent cross-contamination.

Donning (Putting On) PPE
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Goggles and Face Shield: Put on your safety goggles, followed by a face shield if needed.

  • Gloves: Put on your inner pair of gloves, then your outer pair, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

Doffing (Taking Off) PPE
  • Gloves (Outer Pair): Remove the outer pair of gloves, being careful not to touch the outside of the gloves with your bare hands.

  • Face Shield and Goggles: Remove your face shield and goggles from the back of your head.

  • Lab Coat: Unbutton your lab coat and remove it by folding it inward on itself to contain any contamination.

  • Gloves (Inner Pair): Remove the inner pair of gloves.

  • Respirator (if worn): Remove your respirator.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task you are performing.

PPE_Selection_Workflow PPE Selection for Handling 1-(2-Methoxyethyl)piperazine-2,6-dione cluster_0 Task Assessment cluster_1 PPE Requirements start Start: Assess Handling Task weighing Weighing Solid start->weighing dissolving Dissolving in Solvent start->dissolving reaction Running Reaction / Transfer start->reaction storage Moving to Storage start->storage ppe_dust Enhanced PPE (Dust): - Base PPE - N95 Dust Mask - Double Gloves weighing->ppe_dust ppe_splash Enhanced PPE (Splash): - Base PPE - Face Shield - Double Gloves - Chemical Apron dissolving->ppe_splash reaction->ppe_splash ppe_base Base PPE: - Lab Coat - Safety Goggles - Nitrile Gloves (Single Pair) storage->ppe_base caption Figure 1. PPE Selection Workflow

Caption: PPE selection workflow based on the laboratory task.

Disposal Plan: Managing Contaminated Waste

Proper disposal of all waste generated is a critical final step in the safe handling of 1-(2-Methoxyethyl)piperazine-2,6-dione.

Contaminated PPE
  • Gloves, wipes, and other disposable items: These should be placed in a designated hazardous waste container.[11]

  • Reusable PPE: Decontaminate reusable PPE according to your institution's established procedures.

Chemical Waste
  • Unused Compound and Contaminated Materials: All unused compound and materials contaminated with it (e.g., filter paper, reaction mixtures) must be disposed of as hazardous chemical waste.[12][13]

  • Waste Containers: Use clearly labeled, sealed containers for all hazardous waste.[13]

  • Consult Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[13][14] Never dispose of chemical waste down the drain.[4]

  • Incineration: The preferred method of disposal for many pharmaceutical wastes is incineration by a licensed facility.[13][15]

By adhering to these guidelines, you can confidently and safely work with 1-(2-Methoxyethyl)piperazine-2,6-dione, ensuring the protection of yourself, your colleagues, and the environment.

References

  • PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • GazFinder. (n.d.). piperazine (C4H10N2). Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methoxyethyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. NIH. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • Anenta. (2025). A guide to the disposal of pharmaceutical waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Second-generation piperazine derivatives as promising radiation countermeasures. PMC. Retrieved from [Link]

  • The Science Blog. (2023). Preparing & Handling Chemical Solutions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste & Debris Fact Sheets. I-WASTE DST. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]

  • Iowa State University. (n.d.). Chemical Handling and Storage. Environmental Health and Safety. Retrieved from [Link]

  • Anenta. (2025). A guide to the disposal of pharmaceutical waste. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.